molecular formula C4H4BrN B1524013 4-bromobut-2-enenitrile CAS No. 42879-03-8

4-bromobut-2-enenitrile

Cat. No.: B1524013
CAS No.: 42879-03-8
M. Wt: 145.99 g/mol
InChI Key: DNQQWHOUZPHKMD-UHFFFAOYSA-N
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Description

4-bromobut-2-enenitrile is a useful research compound. Its molecular formula is C4H4BrN and its molecular weight is 145.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butenenitrile, 4-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQQWHOUZPHKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42879-03-8
Record name 4-bromobut-2-enenitrile
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Foundational & Exploratory

4-bromobut-2-enenitrile CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromobut-2-enenitrile for Advanced Research and Development

Executive Summary

This compound is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. Characterized by the presence of both a reactive allylic bromide and a conjugated nitrile group, this compound serves as a valuable building block for the synthesis of complex organic architectures. Its dual reactivity allows for a range of transformations, including nucleophilic substitutions, cycloadditions, and Michael additions, providing a rapid means to increase molecular complexity. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, grounded in established scientific principles to empower researchers in its effective application.

Chemical Identity and Nomenclature

This compound is an unsaturated nitrile with the chemical formula C₄H₄BrN.[1][2] The molecule exists as (E)- and (Z)-stereoisomers due to the restricted rotation around the carbon-carbon double bond.[1] It is crucial for researchers to note that the compound is associated with multiple CAS Registry Numbers, which typically distinguish between the specific stereoisomers or a mixture thereof.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 37590-23-1 ((E)-isomer)LookChem, Ambeed[4][5]
42879-03-8 (isomer unspecified)Smolecule, PubChem[1][3]
Molecular Formula C₄H₄BrNPubChem[3]
Molecular Weight 145.99 g/mol Smolecule, Benchchem[1][2]
InChI Key DNQQWHOUZPHKMD-UHFFFAOYSA-NSmolecule, Benchchem[1][2]
Canonical SMILES C(C=CC#N)BrSmolecule, PubChem[1][3]
Synonyms 4-bromocrotononitrile, 4-Bromo-2-butenenitrileLookChem, Smolecule[1][4]

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound dictate its handling, storage, and reaction conditions. The conjugation between the alkene and the nitrile group influences the molecule's electronic distribution, reactivity, and spectroscopic characteristics.[1]

PropertyValue
Exact Mass 144.953 g/mol
Topological Polar Surface Area 23.8 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Complexity 87
(Data sourced from Angene Chemical)[6]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A medium-intensity band appears in the 2220-2260 cm⁻¹ region, which is characteristic of a C≡N (nitrile) stretch.[1] The conjugated C=C double bond presents a variable absorption between 1640-1680 cm⁻¹, while the C-Br stretch is typically observed as a strong absorption between 600-800 cm⁻¹.[1]

  • Mass Spectrometry (MS) : The mass spectrum is distinguished by the presence of molecular ion peaks at m/z 146 and 148.[1] This isotopic pattern, with a near 1:1 intensity ratio, is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] Common fragmentation patterns include the loss of a bromine radical or the elimination of hydrogen bromide.[1]

Synthesis and Purification Methodologies

The synthesis of this compound can be approached through several established routes, the choice of which depends on the availability of starting materials and desired stereoselectivity.

Synthesis from 2-Butenenitrile

A common laboratory-scale synthesis involves the reaction of 2-butenenitrile with a brominating agent. This method leverages the reactivity of the allylic position for radical substitution.

Protocol: Allylic Bromination of 2-Butenenitrile

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butenenitrile in a suitable non-polar solvent (e.g., carbon tetrachloride).

  • Initiation : Add N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

  • Propagation : Heat the mixture to reflux. The reaction is typically initiated by light or heat, leading to the homolytic cleavage of the initiator and subsequent abstraction of an allylic proton.

  • Work-up : Upon completion (monitored by TLC or GC), cool the reaction mixture and filter to remove the succinimide byproduct.

  • Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Causality Note: The use of NBS is critical for achieving selective allylic bromination while minimizing competing addition reactions to the double bond. The non-polar solvent ensures that NBS remains largely insoluble, keeping the concentration of free bromine low.

Alternative Synthetic Routes

Other documented methods include the reaction of 2-bromo-1-butene with sodium cyanide, which proceeds via a nucleophilic substitution mechanism.[1][2] For enhanced stereochemical control, molybdenum-based catalysts have been employed in cross-metathesis reactions to achieve highly stereoselective synthesis of both E and Z isomers.[1]

Synthesis_Workflow General Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Starting Material (e.g., 2-Butenenitrile) reaction_vessel Combine in Reaction Vessel start->reaction_vessel reagents Reagents (NBS, Radical Initiator, Solvent) reagents->reaction_vessel reflux Heat to Reflux (Initiate Reaction) reaction_vessel->reflux monitor Monitor Progress (TLC/GC) reflux->monitor workup Aqueous Work-up (Filter, Wash) monitor->workup dry Dry & Concentrate workup->dry purify Purify (Distillation/Chromatography) dry->purify final_product Pure this compound purify->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its dual reactivity, making it a valuable electrophilic building block.[2] The electron-withdrawing nitrile group activates the double bond, while the allylic bromide provides a site for nucleophilic attack.[2]

  • Nucleophilic Substitution : The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carbanions). This is a primary pathway for introducing new functional groups and extending carbon chains.[2]

  • Cycloaddition Reactions : As a conjugated system, it can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions, leading to the formation of diverse cyclic and heterocyclic frameworks.[1][2]

  • Addition Reactions : The double bond can undergo addition reactions with reagents like hydrogen halides or be hydrogenated to yield the corresponding saturated bromo-nitrile.[1]

  • Nitrile Group Chemistry : The nitrile itself can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) or be hydrolyzed to form carboxylic acids or amides.[1]

Reactivity_Pathways cluster_nuc_sub Nucleophilic Substitution cluster_cyclo Cycloaddition cluster_add Addition to C=C cluster_nitrile Nitrile Reactions center_mol This compound nuc_sub Displacement of Br⁻ by Nucleophile (Nu⁻) center_mol->nuc_sub at C4 cyclo Diels-Alder or 1,3-Dipolar Cycloaddition center_mol->cyclo at C=C bond addition Addition of H-X or Hydrogenation center_mol->addition at C=C bond nitrile_chem Hydrolysis or Grignard Addition center_mol->nitrile_chem at C≡N group

Caption: Key reaction pathways available for this compound.

Applications in Research and Drug Discovery

The versatility of this compound makes it a valuable intermediate in various fields.

  • Organic Synthesis : It serves as a foundational intermediate for synthesizing more complex molecules that require both nitrile and halide functionalities for subsequent transformations.[1]

  • Drug Discovery : Nitrile-containing compounds are prevalent in pharmaceuticals, where the nitrile group can act as a bioisostere for other functional groups or participate in key binding interactions with protein targets.[7] The ability of this compound to participate in multicomponent reactions makes it an attractive starting point for generating diverse compound libraries for high-throughput screening in lead identification and optimization.[8]

  • Material Science : The reactive sites on the molecule allow for its potential use in the development of novel polymers and functional materials.[1]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. For research use only, not for human or veterinary use.[2][6]

  • GHS Hazards : It is classified as acutely toxic if swallowed (Danger) and is a combustible liquid.[2][3] It may also cause skin and eye irritation.[9]

  • Handling : Work in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid breathing vapors and wash hands thoroughly after handling.[10]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11] Keep away from heat, sparks, and open flames.[11] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a potent and versatile chemical tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, stemming from the interplay between the allylic bromide and the conjugated nitrile, provides a reliable platform for constructing complex molecular scaffolds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner.

References

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  • Angene Chemical. This compound(CAS# 42879-03-8). [Link]

  • PubChem, National Institutes of Health. This compound | C4H4BrN | CID 53769583. [Link]

  • PubChem, National Institutes of Health. (E)-2-Bromo-2-butenenitrile | C4H4BrN | CID 6436551. [Link]

  • Angene Chemical. (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1). [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Loza-Mejía, M. A., & Salazar-García, L. C. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules, 28(9), 3698. [Link]

  • Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

  • PubChem, National Institutes of Health. 4-Bromobut-2-EN-1-OL | C4H7BrO | CID 53401857. [Link]

  • NIST. 2-Butene, 1-bromo-. [Link]

Sources

An In-depth Technical Guide to 4-bromobut-2-enenitrile: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-bromobut-2-enenitrile, a versatile bifunctional reagent crucial to modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of facts to deliver field-proven insights into the causality behind its unique reactivity and practical application. We will delve into its structural characteristics, spectroscopic signature, synthesis, and its utility as a powerful electrophilic building block.

Core Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₄H₄BrN, is a structurally intriguing molecule that marries the functionalities of an α,β-unsaturated nitrile with an allylic bromide.[1] This dual-functionality is the cornerstone of its synthetic utility, allowing for a programmed sequence of reactions to rapidly build molecular complexity.[1]

The molecule's core structure features a four-carbon chain with a nitrile group (C≡N) at one terminus, a bromine atom at the other, and a carbon-carbon double bond in the C2-C3 position.[1] The electron-withdrawing nature of the nitrile group polarizes the conjugated π-system, rendering the β-carbon electrophilic and activating the double bond for a variety of addition reactions. Concurrently, the bromine atom at the allylic C4 position serves as an excellent leaving group, making this site a prime target for nucleophilic substitution.[1]

Physicochemical Data

Experimental physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and computed properties sourced from comprehensive chemical databases. These values are useful for predictive modeling and chromatographic analysis development.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 42879-03-8[2]
Molecular Formula C₄H₄BrN[2]
Molecular Weight 145.99 g/mol [2]
Exact Mass 144.95271 Da[2]
Topological Polar Surface Area 23.8 Ų[2]
XLogP3 (Computed) 1[2][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount in synthesis. This compound presents a distinct spectroscopic fingerprint across common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by signals in the olefinic region. The protons on the double bond (H2 and H3) are expected to appear as complex multiplets between 6.0 and 7.0 ppm.[1] The methylene protons adjacent to the bromine atom (H4) would be deshielded, typically appearing as a doublet further downfield than a standard allylic proton, influenced by the electronegativity of the bromine.

  • ¹³C NMR: The carbon spectrum will display four distinct signals. The nitrile carbon is typically found in the 115-120 ppm range.[1] The two sp² hybridized carbons of the alkene will resonate in the olefinic region, while the sp³ hybridized carbon bonded to the bromine will appear significantly upfield, generally in the 30-40 ppm range due to the heavy atom effect.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear, diagnostic evidence of the key functional groups.

Wavenumber (cm⁻¹)Functional GroupDescriptionSource
2220-2260C≡N (Nitrile)A sharp, medium-intensity absorption in a relatively clean region of the spectrum.[1]
1640-1680C=C (Alkene)A variable-intensity absorption characteristic of a conjugated double bond.[1]
3000-3100=C-H (Alkene)Medium-intensity C-H stretching, distinguishing it from saturated C-H stretches (<3000 cm⁻¹).[1]
600-800C-BrA strong absorption indicating the presence of the carbon-bromine bond.[1]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and the presence of bromine. The molecular ion peak will appear as a characteristic doublet of approximately equal intensity at m/z 146 and 148, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] Common fragmentation patterns include the loss of a bromine radical (M-79/81) and the elimination of hydrogen bromide (M-80/82).[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common laboratory-scale method being the allylic bromination of crotononitrile (but-2-enenitrile).[1] This approach leverages the stability of the allylic radical intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Crotononitrile Crotononitrile ReactionVessel Reflux under Inert Atmosphere Crotononitrile->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Initiator Radical Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Solvent (CCl₄) Solvent->ReactionVessel Filtration Filter Succinimide ReactionVessel->Filtration Cool Washing Solvent Removal Filtration->Washing Purification Distillation / Chromatography Washing->Purification FinalProduct This compound Purification->FinalProduct

Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Allylic Bromination

This protocol describes a representative procedure for the synthesis of this compound from crotononitrile using N-bromosuccinimide (NBS).

Materials:

  • Crotononitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., Schlenk line)

  • Filtration apparatus

  • Rotary evaporator

  • Distillation or flash chromatography setup

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add crotononitrile and anhydrous carbon tetrachloride.

  • Reagent Addition: Add recrystallized NBS and the radical initiator (AIBN) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC by observing the consumption of the starting material. Causality Note: The radical initiator is essential to begin the chain reaction, while NBS serves as a source of a low concentration of Br₂, which favors allylic substitution over electrophilic addition to the double bond.[5][6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or flash column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The power of this compound lies in its predictable and versatile reactivity at two distinct sites. This allows for its use in tandem or multi-step syntheses to construct complex molecular architectures.

Nucleophilic Substitution at the Allylic Position

The C-Br bond is susceptible to cleavage by a wide range of nucleophiles in classic Sₙ2 reactions. This allows for the facile introduction of various functional groups at the C4 position.

Nucleophilic_Substitution Reagent This compound Product Substituted Product (Nu-CH₂CH=CHCN) Reagent->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) e.g., N₃⁻, CN⁻, R₂NH, RS⁻ Nucleophile->Product LeavingGroup Bromide Ion (Br⁻)

General scheme for nucleophilic substitution reactions.

Field Insight: The choice of solvent is critical for these reactions. Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.[7][8]

Example Protocol: Synthesis of 4-azidobut-2-enenitrile

  • Dissolve this compound (1.0 eq) in acetone or DMF.

  • Add sodium azide (NaN₃) (1.2 eq) to the solution.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Expertise Note: Azide is an excellent nucleophile for Sₙ2 reactions and this transformation is typically efficient and clean.[9][10]

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide product, which can often be used without further purification.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] This provides a powerful method for constructing six-membered rings with controlled regiochemistry.

Diels-Alder reaction of this compound.

Trustworthiness through Causality: The nitrile group's electron-withdrawing effect lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction, making it highly efficient, a cornerstone of Frontier Molecular Orbital Theory.[11] The reaction with a cyclic diene like cyclopentadiene is particularly rapid as the diene is locked in the reactive s-cis conformation.[11][12]

Safety and Handling

This compound is classified as a combustible liquid and is toxic if swallowed.[2]

  • GHS Hazard Statements: H227 (Combustible liquid), H301 (Toxic if swallowed).[2]

  • Precautionary Measures:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.

All handling should be performed in a well-ventilated chemical fume hood. Due to its reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent whose value is derived from its predictable, orthogonal reactivity. A thorough understanding of its electronic properties, guided by robust spectroscopic analysis, allows the synthetic chemist to strategically employ it in nucleophilic substitutions, cycloadditions, and other transformations. The protocols and insights provided in this guide serve as a foundation for its effective application in complex target-oriented synthesis, empowering researchers in the pharmaceutical and materials science fields to build novel molecular entities with precision and efficiency.

References

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  • Master Organic Chemistry. (2018). Reactions of Azides. Available at: [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available at: [Link]

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  • University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. Available at: [Link]

  • Reddit. (2024). SN2 Reaction with 1,4-Dibromobutane. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. Available at: [Link]

  • National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available at: [Link]

  • YouTube. (2014). Allylic Bromination Using NBS. Available at: [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

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  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile.... Available at: [Link]

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Introduction: The Critical Role of Stereochemistry in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the (E/Z)-Isomerism of 4-bromobut-2-enenitrile for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Geometric isomerism, specifically (E/Z)-isomerism, can profoundly influence a molecule's pharmacological and toxicological profile. The (E/Z)-isomers of a compound, while possessing the same molecular formula and connectivity, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the (E/Z)-isomerism of this compound, a versatile bifunctional molecule with potential applications as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

This document will delve into the stereoselective synthesis of the individual (E)- and (Z)-isomers of this compound, methods for their separation and purification, and detailed spectroscopic techniques for their unambiguous characterization. Furthermore, we will explore the anticipated differential reactivity of these isomers and their potential utility in the synthesis of novel therapeutic agents.

Stereoselective Synthesis of (E)- and (Z)-4-bromobut-2-enenitrile

The controlled synthesis of either the (E)- or (Z)-isomer of this compound is crucial for accessing stereochemically pure building blocks for drug development. The choice of synthetic strategy will dictate the stereochemical outcome.

Synthesis of (E)-4-bromobut-2-enenitrile

A common strategy for the stereoselective synthesis of (E)-alkenes is the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, is renowned for its high (E)-selectivity.

Proposed Protocol for (E)-4-bromobut-2-enenitrile Synthesis via HWE Reaction:

  • Phosphonate Ester Synthesis: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), diethyl phosphite is reacted with bromoacetonitrile in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Ylide Formation: The resulting phosphonate ester is then treated with a strong base, such as sodium hydride, to generate the corresponding phosphonate carbanion (the HWE reagent).

  • Olefination: Bromoacetaldehyde is added dropwise to the solution of the HWE reagent at a low temperature (e.g., 0 °C) to control the reaction rate. The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the (E)-4-bromobut-2-enenitrile.

Causality of (E)-Selectivity: The high (E)-selectivity of the HWE reaction is attributed to the thermodynamic stability of the anti-periplanar transition state, which leads to the formation of the thermodynamically more stable (E)-alkene.

Synthesis of (Z)-4-bromobut-2-enenitrile

The synthesis of (Z)-alkenes often requires different strategies. One plausible approach is the stereoselective reduction of a corresponding alkyne.

Proposed Protocol for (Z)-4-bromobut-2-enenitrile Synthesis via Alkyne Reduction:

  • Alkyne Synthesis: 4-bromobut-2-ynenitrile can be synthesized from propargyl bromide and cyanide via a nucleophilic substitution reaction.

  • Stereoselective Reduction: The 4-bromobut-2-ynenitrile is then subjected to a stereoselective reduction to the (Z)-alkene. This can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) and hydrogen gas. The reaction is carried out in a suitable solvent, such as methanol or ethyl acetate, and is carefully monitored to prevent over-reduction to the alkane.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to afford the (Z)-4-bromobut-2-enenitrile.

Causality of (Z)-Selectivity: The Lindlar catalyst is specifically designed to catalyze the syn-addition of hydrogen across the triple bond, leading to the formation of the (Z)-alkene. The catalyst's "poisoned" nature deactivates it sufficiently to prevent further reduction of the alkene to an alkane.

G cluster_E (E)-Isomer Synthesis cluster_Z (Z)-Isomer Synthesis E_start Bromoacetonitrile + Diethyl phosphite E_phosphonate Phosphonate Ester E_start->E_phosphonate E_ylide HWE Reagent E_phosphonate->E_ylide Base E_product (E)-4-bromobut-2-enenitrile E_ylide->E_product E_aldehyde Bromoacetaldehyde E_aldehyde->E_product Z_start Propargyl bromide + Cyanide Z_alkyne 4-bromobut-2-ynenitrile Z_start->Z_alkyne Z_product (Z)-4-bromobut-2-enenitrile Z_alkyne->Z_product H2, Lindlar's catalyst

Caption: Stereoselective synthesis pathways for (E)- and (Z)-4-bromobut-2-enenitrile.

Separation and Purification of (E/Z)-Isomers

When a synthetic route produces a mixture of (E)- and (Z)-isomers, their separation is essential to obtain isomerically pure compounds. The differing spatial arrangements of the isomers lead to subtle differences in their physical properties, such as polarity and boiling point, which can be exploited for separation.

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the separation of organic compounds. The separation of (E/Z)-isomers on silica gel is based on the differential adsorption of the isomers to the stationary phase.

Detailed Protocol for Column Chromatography Separation:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude mixture of (E/Z)-isomers is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system is determined beforehand by TLC analysis.

  • Fraction Collection: Fractions are collected sequentially as the eluent passes through the column.

  • Analysis: Each fraction is analyzed by TLC to determine the presence of the separated isomers. Fractions containing the pure isomers are combined.

  • Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to yield the purified (E)- and (Z)-isomers.

Causality of Separation: The (Z)-isomer, with its C-shaped structure, often has a larger dipole moment and may interact more strongly with the polar silica gel stationary phase compared to the more linear and less polar (E)-isomer. Consequently, the (E)-isomer is typically expected to elute from the column first.

High-Performance Liquid Chromatography (HPLC)

For higher purity separations, especially on a smaller scale, reverse-phase HPLC is a powerful technique.

Recommended HPLC Method:

  • Column: A C18 reverse-phase column is a suitable choice for separating isomers with differing polarities.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.

  • Sample Preparation: The isomer mixture is dissolved in the mobile phase before injection.

G start Mixture of (E/Z)-Isomers column Silica Gel Column Chromatography start->column hplc Preparative HPLC start->hplc E_isomer Pure (E)-Isomer column->E_isomer Elution with non-polar solvent Z_isomer Pure (Z)-Isomer column->Z_isomer Elution with more polar solvent hplc->E_isomer hplc->Z_isomer

Caption: Workflow for the separation of (E/Z)-isomers of this compound.

Spectroscopic Characterization of (E)- and (Z)-Isomers

Unambiguous identification of the (E)- and (Z)-isomers of this compound relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between (E)- and (Z)-isomers. The key diagnostic feature is the magnitude of the vicinal coupling constant (³J) between the olefinic protons.

Parameter (E)-4-bromobut-2-enenitrile (Predicted) (Z)-4-bromobut-2-enenitrile (Predicted)
¹H NMR
H2 (δ, ppm)~5.8 - 6.2~5.6 - 6.0
H3 (δ, ppm)~6.8 - 7.2~6.5 - 6.9
H4 (δ, ppm)~4.0 - 4.2~4.2 - 4.4
³J(H2,H3) (Hz)~15 - 18 (trans)~10 - 12 (cis)
¹³C NMR
C1 (CN) (δ, ppm)~115 - 118~115 - 118
C2 (δ, ppm)~105 - 110~105 - 110
C3 (δ, ppm)~140 - 145~140 - 145
C4 (δ, ppm)~30 - 35~28 - 33

Expertise & Experience: The larger ³J value for the (E)-isomer is a consequence of the dihedral angle of approximately 180° between the trans-olefinic protons, as described by the Karplus equation. Conversely, the smaller dihedral angle of approximately 0° in the (Z)-isomer results in a smaller ³J value. The chemical shifts of the allylic protons (H4) and the vinylic protons can also differ slightly due to anisotropic effects and through-space interactions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C≡NStretch2220 - 2260
C=CStretch1640 - 1680
C-H (alkene)Stretch3000 - 3100
C-H (alkene)Out-of-plane bend(E)-isomer: ~960 - 980 (trans)
(Z)-isomer: ~675 - 730 (cis)
C-BrStretch600 - 800

Expertise & Experience: A key diagnostic feature in the IR spectrum is the position of the C-H out-of-plane bending vibration for the alkene. A strong band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene ((E)-isomer), while the corresponding band for a cis-disubstituted alkene ((Z)-isomer) is typically found in the 675-730 cm⁻¹ region.

Differential Reactivity and Applications in Drug Development

The different spatial arrangement of the substituents in (E)- and (Z)-4-bromobut-2-enenitrile can lead to differences in their chemical reactivity, particularly in reactions involving nucleophilic attack. This differential reactivity is a critical consideration in their application as intermediates in pharmaceutical synthesis.

Nucleophilic Substitution Reactions

The bromine atom in this compound is at an allylic position, making it susceptible to nucleophilic substitution reactions (e.g., Sₙ2). The stereochemistry of the double bond can influence the rate and outcome of these reactions.

Expected Reactivity Differences:

  • (E)-Isomer: The more linear structure of the (E)-isomer may present less steric hindrance to an incoming nucleophile, potentially leading to a faster reaction rate in Sₙ2 displacements.

  • (Z)-Isomer: The cis-arrangement of the substituents in the (Z)-isomer might lead to greater steric congestion around the reaction center, potentially slowing down the rate of nucleophilic attack.

G cluster_E (E)-Isomer Reaction cluster_Z (Z)-Isomer Reaction E_start (E)-4-bromobut-2-enenitrile E_product Substitution Product E_start->E_product Nu_E Nucleophile Nu_E->E_product Less steric hindrance Z_start (Z)-4-bromobut-2-enenitrile Z_product Substitution Product Z_start->Z_product Nu_Z Nucleophile Nu_Z->Z_product Greater steric hindrance

Caption: Hypothetical differential reactivity of (E/Z)-isomers in nucleophilic substitution.

Applications in Pharmaceutical Synthesis

Conclusion

The (E/Z)-isomers of this compound represent a pair of valuable and versatile building blocks for organic synthesis. The ability to control their stereoselective synthesis, effectively separate them, and unambiguously characterize their structures are critical skills for researchers in drug discovery and development. The distinct spatial arrangements of the (E)- and (Z)-isomers are not merely a structural curiosity but have profound implications for their chemical reactivity and, ultimately, their potential biological activity. A thorough understanding of the principles and techniques outlined in this guide will empower scientists to harness the unique properties of each isomer in the rational design and synthesis of novel therapeutic agents.

References

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An In-Depth Technical Guide to 4-bromobut-2-enenitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the pivotal role of versatile chemical building blocks in the successful and efficient synthesis of complex molecular architectures. Among these, bifunctional reagents that offer multiple, distinct reaction pathways are of paramount importance. 4-bromobut-2-enenitrile, a compact and highly reactive molecule, epitomizes this class of compounds. Its strategic combination of an allylic bromide and a conjugated nitrile group within a four-carbon framework provides a powerful tool for synthetic chemists. This guide is designed to be a comprehensive resource for researchers, offering not just protocols and data, but also the underlying scientific rationale for its synthesis, characterization, and strategic application in the development of novel therapeutics. Our aim is to empower you to harness the full potential of this valuable synthetic intermediate.

Nomenclature, Structure, and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also commonly referred to as 4-bromocrotononitrile. The structure consists of a four-carbon chain with a bromine atom at position 4, a double bond between carbons 2 and 3, and a nitrile group at position 1. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.

PropertyValueSource
Molecular Formula C₄H₄BrN[1]
Molecular Weight 145.99 g/mol [1]
CAS Number 42879-03-8[1]
Appearance Clear, colorless to slightly yellow liquid (for related compounds)[2]
Boiling Point Estimated to be in the range of 98-100 °C at reduced pressure, though a precise value is not readily available. Related compounds like 4-bromo-1-butene boil at 98-100 °C.[3] Purification is often achieved by reduced pressure distillation to prevent thermal decomposition.[4]N/A
Solubility Expected to be soluble in a range of organic solvents such as ethanol, acetone, ether, and ethyl acetate.[4] Poorly soluble in water.N/A

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is most effectively achieved through the allylic bromination of crotononitrile ((E)-but-2-enenitrile). While various brominating agents can be employed, N-bromosuccinimide (NBS) in a suitable solvent is a common and effective choice, often initiated by a radical initiator. The causality behind this choice lies in the ability of NBS to provide a low, constant concentration of bromine, which favors radical substitution over ionic addition to the double bond.

Experimental Protocol: Allylic Bromination of Crotononitrile

This protocol is a self-validating system, where successful synthesis can be confirmed by the analytical techniques detailed in the subsequent section.

Materials:

  • (E)-Crotononitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)[5]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-crotononitrile (1 equivalent) in acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to slightly yellow liquid.[4]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Crotononitrile Crotononitrile NBS_AIBN NBS, AIBN Acetonitrile, Reflux ReactionMixture Reaction Mixture NBS_AIBN->ReactionMixture Filtration1 Filter Succinimide ReactionMixture->Filtration1 Washing Aqueous Washes (Na2S2O3, NaHCO3, Brine) Filtration1->Washing Drying Dry (MgSO4) Washing->Drying Concentration Concentrate Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation PureProduct This compound Distillation->PureProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key structural information. The alkene protons are expected to appear as multiplets in the downfield region (δ 6.0-7.0 ppm) due to the deshielding effects of the double bond and the electron-withdrawing nitrile group. The methylene protons adjacent to the bromine atom will be deshielded and are typically observed around δ 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals. The nitrile carbon is characteristically found in the δ 115-120 ppm region. The two sp² hybridized carbons of the alkene will appear in the olefinic region of the spectrum, and the sp³ hybridized carbon attached to the bromine will be in the upfield region, with its chemical shift influenced by the electronegative bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of the key functional groups:

  • C≡N stretch: A sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹.

  • C=C stretch: A variable intensity absorption around 1680-1640 cm⁻¹.

  • =C-H stretch: Absorption bands typically appear above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

  • C-Br stretch: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[6]

Proposed Fragmentation Pathway:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [C₄H₄BrN]⁺•.

  • Loss of Bromine Radical: A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond. This would result in the loss of a bromine radical (•Br) to form the [C₄H₄N]⁺ cation.

  • Other Fragmentations: Further fragmentation of the [C₄H₄N]⁺ ion or the molecular ion can occur, leading to smaller charged fragments.

MS_Fragmentation MolecularIon [C4H4BrN]+• (M+•, M+2+•) Fragment1 [C4H4N]+ (Loss of •Br) MolecularIon->Fragment1 - •Br OtherFragments Other Fragments Fragment1->OtherFragments BrRadical •Br

Caption: Proposed mass spectrometry fragmentation of this compound.

Synthetic Applications in Drug Discovery

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, many of which form the core of biologically active molecules.

Nucleophilic Substitution Reactions

The allylic bromide is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the introduction of various functionalities, including amines, azides, and thiols. For instance, reaction with primary or secondary amines can lead to the formation of 4-amino-substituted but-2-enenitriles, which are versatile intermediates.

Cycloaddition Reactions

The electron-withdrawing nitrile group activates the double bond, making this compound a competent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This provides a straightforward route to functionalized six-membered rings.

Synthesis of Pyrimidine Derivatives

A particularly important application is in the synthesis of pyrimidine derivatives. Pyrimidines are a core structural motif in numerous pharmaceuticals, including antiviral and anticancer agents. This compound can serve as a three-carbon building block that reacts with amidines, ureas, or thioureas to construct the pyrimidine ring. The bromine atom can be retained in the final product as a handle for further functionalization or can be displaced during the cyclization process.[4][7]

Applications cluster_reactions Key Reaction Types cluster_products Resulting Scaffolds cluster_pharma Therapeutic Areas Reagent This compound NucSub Nucleophilic Substitution (at C4) Reagent->NucSub Cycloadd [4+2] Cycloaddition (Diels-Alder) Reagent->Cycloadd Amines 4-Amino-but-2-enenitriles NucSub->Amines Cyclohexenes Functionalized Cyclohexenes Cycloadd->Cyclohexenes Pyrimidines Pyrimidine Derivatives Amines->Pyrimidines Cyclohexenes->Pyrimidines Antivirals Antivirals Pyrimidines->Antivirals Anticancer Anticancer (Kinase Inhibitors) Pyrimidines->Anticancer

Caption: Synthetic utility of this compound in drug discovery.

While a direct, publicly available synthesis of a marketed drug starting from this compound is not readily found, its utility in constructing pyrimidine cores is highly relevant to the synthesis of kinase inhibitors and antiviral nucleoside analogues, which are significant classes of modern therapeutics.[8][9][10]

Safety, Handling, and Storage

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Flammable Liquids (Category 4): Combustible liquid.[1]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent and versatile building block for organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its dual reactivity, stemming from the allylic bromide and the activated nitrile-conjugated alkene, allows for a diverse range of transformations. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this reagent in the development of novel and complex molecular targets. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount.

References

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  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

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An In-Depth Technical Guide to 4-Bromobut-2-enenitrile: From Discovery to Application in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromobut-2-enenitrile, a versatile bifunctional reagent that has garnered significant interest in organic synthesis. This document delves into the historical context of its discovery, details its various synthetic methodologies, and explores its diverse chemical reactivity. Particular emphasis is placed on its emerging role as a valuable building block in the construction of complex molecular architectures, including heterocycles of medicinal interest. The guide aims to serve as a practical resource for researchers by providing not only theoretical insights but also actionable experimental protocols and key characterization data.

Introduction and Molecular Overview

This compound, with the chemical formula C₄H₄BrN, is a halogenated unsaturated nitrile. Its structure, featuring both a reactive allylic bromide and a Michael acceptor system conjugated with a nitrile group, imparts a unique and valuable dual reactivity. This allows for a wide range of chemical transformations, making it a strategic synthon for the introduction of a C4-nitrile moiety in organic synthesis.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
Molecular Formula C₄H₄BrN
Molecular Weight 145.99 g/mol
CAS Number 42879-03-8
Appearance Combustible liquid
IUPAC Name This compound
Synonyms 4-Bromo-2-butenenitrile, (E)-4-Bromocrotononitrile
SMILES C(C=CC#N)Br
InChI InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2
InChIKey DNQQWHOUZPHKMD-UHFFFAOYSA-N

Discovery and Historical Context

The first documented synthesis of a brominated butenenitrile derivative can be traced back to the mid-20th century. In 1952, P. Couvreur and A. Bruylants, in their study on brominated crotonic acid nitriles and amides, investigated the reaction of N-bromosuccinimide (NBS) with butenenitriles. Their work, published in the Bulletin des Sociétés Chimiques Belges, laid the foundational groundwork for the synthesis of allylic brominated nitriles, including the structural motif of this compound. While the full text of this seminal paper is not widely available, its title, "Les nitriles et les amides bromcrotoniques III action de la N∼Bromsuccinimide sur les butènes‐nitriles," strongly indicates its pioneering role in this area of chemistry.

Synthesis of this compound: Methodologies and Protocols

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Allylic Bromination of 3-Butenenitrile

A common and effective method involves the allylic bromination of 3-butenenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator.

start 3-Butenenitrile intermediate Allylic Radical Intermediate start->intermediate Allylic H-abstraction reagents NBS, Radical Initiator (e.g., AIBN or light) product This compound intermediate->product Bromination

Caption: Allylic bromination of 3-butenenitrile.

Experimental Protocol: Allylic Bromination of 3-Butenenitrile

  • Materials: 3-Butenenitrile, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or a UV lamp, Carbon tetrachloride (CCl₄), Triethylamine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-butenenitrile in CCl₄.

    • Add NBS and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical reaction. The reaction progress can be monitored by the disappearance of the less dense NBS from the top of the solvent.

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product is then treated with a base, such as triethylamine, to induce elimination and rearrangement to afford this compound. A reported yield for this two-step protocol is 82%.[1]

  • Causality: The use of a radical initiator is crucial for the selective abstraction of an allylic hydrogen, leading to a resonance-stabilized allylic radical. This intermediate then reacts with bromine to yield the desired product. The final base-mediated elimination and rearrangement step is necessary to form the conjugated double bond.

Hydrobromination of 2-Butenenitrile

Another synthetic approach involves the reaction of 2-butenenitrile with hydrogen bromide. This method relies on the addition of HBr across the double bond, followed by an allylic rearrangement.

start 2-Butenenitrile product This compound start->product Addition-Rearrangement reagent HBr

Caption: Synthesis from 2-butenenitrile.

Nucleophilic Substitution on 2-Bromo-1-butene

This compound can also be synthesized by treating 2-bromo-1-butene with a cyanide source, such as sodium cyanide. This reaction proceeds via a nucleophilic substitution mechanism.

start 2-Bromo-1-butene product This compound start->product Nucleophilic Substitution reagent NaCN

Caption: Synthesis from 2-bromo-1-butene.

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations.

Nucleophilic Substitution at the Allylic Position

The allylic bromide is a good leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Reactions at the α,β-Unsaturated Nitrile System

The conjugated system acts as a Michael acceptor, enabling 1,4-conjugate addition of nucleophiles. The nitrile group itself can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.[1]

Applications in Drug Development and Heterocycle Synthesis

The unique reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Synthesis of Pyrimidine Derivatives

4-Bromopyrimidines are important precursors for the synthesis of 4-(substituted amino)pyrimidines, a class of compounds known for a variety of biological activities. While direct use of this compound in this specific context is not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of pyrimidine precursors. For instance, related α,β-unsaturated nitriles are employed in the synthesis of pyrimidine derivatives.

General Protocol for Condensed Pyrimidine Synthesis:

A general procedure for the synthesis of condensed 4-bromopyrimidines involves the reaction of a 2-aminonitrile with a halogenoacetonitrile in the presence of dry hydrogen bromide gas in 1,4-dioxane.[5]

  • Procedure:

    • To a mixture of 10 mmol of a 2-aminonitrile and 10 mmol of a halogenoacetonitrile, add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.[5]

    • Stir the resulting mixture at 15-20°C for 2 hours and then allow it to stand at room temperature for 1 hour.[5]

    • Pour the reaction mixture into crushed ice.[5]

    • The solid product, a condensed 4-bromopyrimidine, is collected by filtration and recrystallized from n-hexane.[5]

This protocol highlights a general strategy for constructing pyrimidine rings where a bifunctional building block with a nitrile and a leaving group could potentially be employed.

Characterization and Spectroscopic Data

Thorough characterization of this compound is crucial for its effective use in synthesis. The following data provides key spectroscopic signatures for its identification.

Table 2: Spectroscopic Data for this compound [5]

Technique Assignment Frequency/Chemical Shift Intensity/Multiplicity
Infrared (IR) Spectroscopy C≡N stretch (nitrile)2220-2260 cm⁻¹Medium
C=C stretch (alkene)1640-1680 cm⁻¹Variable
C-H stretch (alkene)3000-3100 cm⁻¹Medium
C-Br stretch600-800 cm⁻¹Strong
C-H bend (alkene)650-1000 cm⁻¹Strong
¹H NMR Alkene protons6.0-7.0 ppmMultiplet
Methylene protons (CH₂Br)~3.8-4.2 ppmMultiplet
¹³C NMR Nitrile carbon115-120 ppmQuaternary
Mass Spectrometry Molecular ion [M]⁺m/z 146/148Moderate
Isotope pattern (Br)M:M+2 ≈ 1:1Equal

¹H NMR Spectroscopy: The alkene protons resonate in the downfield region (6.0-7.0 ppm) due to the electron-withdrawing effect of the adjacent nitrile group. The methylene protons attached to the bromine atom are also deshielded and typically appear around 3.8-4.2 ppm.[5]

¹³C NMR Spectroscopy: The carbon of the nitrile group gives a characteristic signal in the 115-120 ppm range.[5]

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹. The C=C double bond stretch is observed in the 1640-1680 cm⁻¹ region. A strong band corresponding to the C-Br stretch is also present between 600-800 cm⁻¹.[5]

Mass Spectrometry: The mass spectrum shows a characteristic pair of molecular ion peaks at m/z 146 and 148, with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1]

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its discovery in the mid-20th century opened up new avenues for the synthesis of functionalized molecules. The various synthetic methods available, coupled with its rich and predictable reactivity, make it an important tool for the modern synthetic chemist. Its potential as a building block for bioactive heterocycles underscores its relevance in the field of drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, reactivity, and characterization, and it is hoped that it will serve as a useful resource for researchers in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 42879-03-8). Retrieved from [Link]

  • Angene Chemical. (n.d.). (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of a Versatile Reagent

4-Bromobut-2-enenitrile is a bifunctional organic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its value is rooted in its dual reactivity: the presence of an allylic bromide, a proficient leaving group, makes the terminal carbon an excellent site for nucleophilic substitution, while the electron-withdrawing nitrile group activates the alkene for various addition reactions.[1] This unique electronic and structural arrangement allows for the rapid and strategic elaboration of molecular complexity from a relatively simple precursor, making it a valuable building block in the synthesis of novel chemical entities for drug discovery.[1][2][3]

However, the very features that make this compound a potent synthetic tool also necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of its properties, hazards, and handling procedures to ensure its safe and effective use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The primary hazards associated with this compound are its toxicity and combustibility. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as acutely toxic if swallowed and as a combustible liquid.[4][5]

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDanger ☠️
Flammable Liquids4H227: Combustible liquidWarning 🔥

Source: European Chemicals Agency (ECHA), PubChem.[4]

The toxicological properties of unsaturated nitriles and allylic halides are well-documented, and users must operate under the assumption that this compound poses a significant health risk upon exposure through ingestion, inhalation, or skin contact. Similar compounds are known to cause skin and eye irritation.[6]

Physicochemical and Reactivity Profile

A comprehensive understanding of the compound's properties is fundamental to its safe handling.

Property Value
Molecular Formula C₄H₄BrN[4]
Molecular Weight 145.99 g/mol [4]
CAS Number 42879-03-8[4]
Appearance Light yellow clear liquid (based on similar compounds)[7]
Boiling Point ~205 °C (for 4-bromobutyronitrile)[7]
Density ~1.489 g/cm³ (for 4-bromobutyronitrile)[7]
Flash Point ~103 °C (for 4-bromobutyronitrile, a combustible liquid)[7]
Hydrogen Bond Acceptor Count 1[8]
Hydrogen Bond Donor Count 0[8]
Rotatable Bond Count 1[8]
Reactivity and Stability

The reactivity of this compound is a key consideration for both its application and its safe handling.

  • Dual Electrophilic Sites : The molecule possesses two primary sites for nucleophilic attack: the carbon bearing the bromine atom (via SN2 or SN2' substitution) and the β-carbon of the α,β-unsaturated nitrile system (via Michael addition). This allows for a diverse range of synthetic transformations.[1]

  • Thermal Instability : Due to its functional groups, the compound may be prone to decomposition at elevated temperatures. This is a critical consideration during purification; fractional distillation under reduced pressure is recommended to minimize thermal degradation.[5]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and strong acids, which can initiate vigorous and potentially hazardous reactions.

  • Hazardous Decomposition Products : Upon combustion or thermal decomposition, the compound can release toxic and corrosive fumes, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[9]

cluster_molecule Dual Reactivity of this compound cluster_reactions Reaction Pathways mol Br-CH₂-CH=CH-C≡N nuc_sub Nucleophilic Substitution (e.g., SN2) nuc_sub->mol Displaces Br⁻ michael_add Michael Addition (Conjugate Addition) michael_add->mol Adds to C=C nucleophile Nucleophile (Nu⁻) nucleophile->nuc_sub Attacks Allylic Carbon nucleophile->michael_add Attacks β-Carbon

Caption: Dual electrophilic nature of this compound.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is the mitigation of exposure risk and the prevention of accidental reactions.

Engineering Controls
  • Primary Control : All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[10]

  • Accessibility : An emergency eyewash station and safety shower must be immediately accessible in the work area.[11]

Personal Protective Equipment (PPE)
  • Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.

  • Eye Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Body Protection : A flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection : If there is a risk of exceeding exposure limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocol: Handling the Reagent
  • Preparation : Before handling, ensure all required PPE is correctly worn. Clear the fume hood of all unnecessary equipment and materials.

  • Aliquotting : Use only non-sparking tools and equipment.[10] Ground all metal parts of equipment to prevent static electricity discharge, which could be an ignition source.[10]

  • Containment : Conduct all work in a secondary container (e.g., a glass tray) to contain any potential spills.

  • Post-Handling : After use, tightly seal the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[7]

Storage Protocol
  • Location : Store in a cool, dry, and well-ventilated area designated for toxic and flammable substances.

  • Conditions : Keep the container tightly closed and store away from heat, open flames, and other ignition sources.[10][12]

  • Segregation : Store separately from incompatible materials such as strong oxidizing agents and bases.

  • Container : Use a corrosion-resistant container for storage.[10]

start Start: Handle Reagent prep Step 1: Preparation - Don PPE - Work in Fume Hood start->prep transfer Step 2: Aliquotting - Use Grounded Equipment - Secondary Containment prep->transfer post_handle Step 3: Post-Handling - Seal Container - Decontaminate Area transfer->post_handle hygiene Step 4: Personal Hygiene - Remove PPE - Wash Hands Thoroughly post_handle->hygiene end End: Procedure Complete hygiene->end

Caption: Safe handling workflow for this compound.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation : Immediately move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][13]

  • Skin Contact : Remove all contaminated clothing immediately.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[9][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[10]

Spill Response Protocol
  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate all non-essential personnel from the area immediately.[15]

    • Alert emergency services and the institutional safety office.

    • Control the source of the leak if it is safe to do so.

    • Isolate the area to prevent the spread of the chemical.[15]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Firefighting Measures
  • Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[9] A water spray can be used to cool fire-exposed containers.[9]

  • Specific Hazards : The substance is combustible. Heating may cause an explosion risk if containers are confined.[9] Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen bromide.[9]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full gas-tight chemically protective clothing.[9]

References

  • (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene - Safety Data Sheet 1300BZ4. (n.d.). Apollo Scientific.
  • This compound | C4H4BrN | CID 53769583. (n.d.). PubChem, National Institutes of Health.
  • 2 - SAFETY DATA SHEET. (2012, April 16). Alfa Aesar.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Emergency Response Procedures for Chemical Exposure in Factories. (2025, September 20). Caluanie Muelear Oxidize.
  • 12 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Emergency Response Guide for Laboratories. (n.d.). Weill Cornell Medicine-Qatar.
  • Emergency Procedures. (2013, April 2). Trent University.
  • 4-BROMOBUTYRONITRILE - Safety Data Sheet. (n.d.). ChemicalBook.
  • Safety Data Sheet: 2-Bromobutane. (n.d.). Carl ROTH.
  • This compound | 42879-03-8. (n.d.). Benchchem.
  • This compound. (n.d.). LookChem.
  • Buy this compound | 42879-03-8. (2024, April 15). Smolecule.
  • SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
  • Organic synthesis provides opportunities to transform drug discovery. (2018, March 22). Astex Pharmaceuticals.
  • Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (2025, October 6). PDF ResearchGate.

Sources

The Covalent Architect: 4-Bromobut-2-enenitrile Technical Guide

[1]

Executive Summary

This compound (CAS: 37590-23-1 for (E)-isomer) is a bifunctional electrophile critical to the synthesis of targeted covalent inhibitors (TCIs).[1] With a molecular weight of 145.99 g/mol , it serves as a high-value "warhead precursor" in medicinal chemistry.[1] Unlike simple alkyl halides, its allylic bromide motif allows for rapid

1

This guide details the physicochemical profile, synthesis protocols, and application logic of this compound, designed for researchers requiring high-fidelity data for stoichiometry and experimental design.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

Precise stoichiometry is the bedrock of reproducible synthesis.[1] For this compound, the presence of bromine introduces significant isotopic mass variance that must be accounted for in high-resolution mass spectrometry (HRMS).[1]

Core Constants
PropertyValueNotes
Molecular Formula

Molecular Weight (Average) 145.99 g/mol Used for molarity/stoichiometry calculations.[1]
Monoisotopic Mass 144.9527 Da (

)
Base peak for HRMS.[1]
Isotopic Pattern 1:1 DoubletDistinctive M and M+2 peaks due to

and

natural abundance.
Physical State Pale yellow liquidoften darkens upon storage due to polymerization/decomposition.[1]
Boiling Point 83-85 °C @ 15 mmHgHigh vacuum distillation recommended for purification.[1]
Density 1.52 g/mLDenser than water; sinks in aqueous extractions.[1]
Isomerism: The Stereochemical Criticality

The compound exists as cis (Z) and trans (E) isomers.[1]

  • (E)-4-bromobut-2-enenitrile: The thermodynamically more stable and synthetically preferred isomer for kinase inhibitor design.[1] It mimics the trans-amide geometry found in peptide backbones.[1]

  • (Z)-4-bromobut-2-enenitrile: Often a minor byproduct.[1] Separation is achievable via silica chromatography or careful fractional distillation.[1]

Part 2: Synthetic Utility & Mechanism of Action[1]

The value of this compound lies in its dual-electrophilic nature .[1] It contains two reactive centers that can be addressed sequentially:

  • Allylic Bromide (

    
     Carbon):  Highly reactive toward nucleophilic displacement (
    
    
    ).[1]
  • Conjugated Nitrile (

    
     System):  A Michael acceptor activated by the electron-withdrawing cyano group.[1]
    
The "Warhead Installation" Workflow

In drug discovery, this molecule is rarely the final drug; it is the reagent used to install the 4-aminobut-2-enenitrile or 4-thiobut-2-enenitrile warhead.[1]

Mechanism:

  • Attachment: A nucleophile (amine or thiol) on the drug scaffold displaces the bromine.[1]

  • Target Engagement: The resulting vinyl nitrile moiety covalently binds to a nucleophilic cysteine residue within the target protein's binding pocket (e.g., EGFR, Cathepsin K).[1]

WarheadMechanismcluster_0Warhead InstallationScaffoldDrug Scaffold(Nucleophile: R-NH2 or R-SH)IntermediateCovalent Inhibitor(Vinyl Nitrile Warhead)Scaffold->IntermediateSN2 Displacement(-HBr)ReagentThis compound(Electrophile)Reagent->IntermediateComplexIrreversible Drug-Protein AdductIntermediate->ComplexMichael Addition(Covalent Bond Formation)TargetProtein Target(Cys-SH)Target->Complex

Figure 1: The sequential electrophilic logic of this compound.[1] First, it acts as an alkylating agent to attach to the drug; second, it acts as a Michael acceptor to bind the target.[1]

Part 3: Synthesis Protocol (Wohl-Ziegler Bromination)

Commercial supplies of this compound can be expensive or degraded.[1] Fresh synthesis via radical bromination of crotononitrile is the gold standard for purity.[1]

Reagents & Equipment
  • Precursor: Crotononitrile (2-butenenitrile), mixture of cis/trans is acceptable as radical intermediates allow equilibration to the thermodynamic (E) product.[1]

  • Brominating Agent: N-Bromosuccinimide (NBS).[1] Must be recrystallized from water prior to use to remove free HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) is classic but toxic.[1] Trifluorotoluene (
    
    
    )
    is a superior, greener alternative with similar boiling point characteristics.[1]
Step-by-Step Protocol
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2). Argon/Nitrogen atmosphere is preferred but not strictly required if solvent is dry.[1]

  • Charge: Add Crotononitrile (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) to the solvent (0.2 M concentration relative to substrate).

  • Initiation: Heat the mixture to reflux. The reaction is exothermic; observe for the initial "foaming" or color change (orange

    
     pale yellow) indicating radical propagation.[1]
    
  • Reaction: Reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or NMR.[1] The succinimide byproduct will float to the top (in

    
    ) or precipitate.[1]
    
  • Workup:

    • Cool to 0°C to fully precipitate succinimide.[1]

    • Filter the solids.[1]

    • Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent polymerization).[1]

  • Purification: Distill under high vacuum (0.5–1 mmHg). Collect the fraction boiling at ~50–60°C (pressure dependent).

Expert Insight: Do not overheat during distillation. If the pot residue turns black/tarry, polymerization has occurred.[1] Adding a radical inhibitor (e.g., BHT) to the receiving flask is good practice.[1]

Part 4: Analytical Validation

Trust but verify. Use these spectroscopic markers to confirm identity and purity.

Proton NMR ( NMR, )

The spectrum is distinct.[1] Look for the allylic bromide doublet and the large coupling constant of the trans-alkene.[1]

  • 
     3.95 ppm (2H, d, 
    
    
    ):
    The
    
    
    group.[1] This doublet is the diagnostic peak for successful bromination.[1]
  • 
     5.50 ppm (1H, dt):  The vinyl proton 
    
    
    to the nitrile.[1]
  • 
     6.70 ppm (1H, dt):  The vinyl proton 
    
    
    to the nitrile.[1]
  • Coupling (

    
    ):  A value of 15–16 Hz  between the vinyl protons confirms the (E)-isomer .[1] A smaller coupling (~10-11 Hz) indicates the (Z)-isomer.[1]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (often weak due to lack of basic sites) or APCI.[1]

  • Pattern: You will see two peaks of nearly equal intensity separated by 2 amu (146 and 148).[1] This is the signature of a mono-brominated compound.[1]

Part 5: Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: this compound is a potent lachrymator (tear gas agent) and alkylating agent.[1]

  • Engineering Controls: Handle only in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1]

  • Decontamination:

    • Spills should be neutralized immediately with 10% aqueous sodium thiosulfate or a mixture of ethanol/aqueous ammonia.[1] This nucleophilic solution displaces the bromide and hydrolyzes the nitrile/warhead, rendering it inactive.[1]

    • Glassware should be soaked in a base bath (KOH/Isopropanol) or thiosulfate solution before removal from the hood.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Wissner, A., et al. (2003).[1] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).[1] Journal of Medicinal Chemistry, 46(1), 49-63.[1] [Link]

Foreword: A Molecule of Dichotomous Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromobut-2-enenitrile

As a Senior Application Scientist, one frequently encounters molecular scaffolds that are workhorses in synthetic chemistry. Yet, few possess the elegant duality of this compound. This simple C4 building block is a prime example of strategic molecular design, where two distinct and electronically opposed functional groups—an electrophilic allylic bromide and an electron-withdrawing conjugated nitrile—are poised for selective and sequential transformations. This duality allows for a rapid increase in molecular complexity from a simple, commercially available starting material.[1]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical decision-making process of a research scientist. We will first explore the molecule's core reactive sites independently and then delve into the synergistic strategies that harness its full synthetic potential. The protocols described herein are not merely recipes; they are self-validating systems grounded in mechanistic understanding, designed to provide a robust starting point for your own investigations in drug discovery and materials science.[2][3][4][5]

Molecular Architecture and Electronic Profile

This compound, also known as 4-bromocrotononitrile, has the molecular formula C₄H₄BrN. Its reactivity is fundamentally governed by the interplay between its two key features:

  • The Allylic Bromide: The bromine atom is situated on a carbon adjacent to a double bond. This position is highly activated towards nucleophilic substitution. The C-Br bond is polarized, making the C4 carbon electrophilic, and the stability of the potential allylic carbocation intermediate (or the transition state in an Sₙ2 reaction) lowers the activation energy for substitution.[6][7]

  • The α,β-Unsaturated Nitrile: The nitrile group is a strong electron-withdrawing group. Through conjugation, it significantly polarizes the C=C double bond, rendering the C2 carbon electrophilic and susceptible to conjugate (or Michael) addition.[1][8] This system also makes the molecule an effective dienophile in cycloaddition reactions.

Property Value Source
Molecular Formula C₄H₄BrNPubChem[9]
Molecular Weight 145.99 g/mol PubChem[9]
CAS Number 42879-03-8PubChem[9]
SMILES C(C=CC#N)BrPubChem[9]
XLogP3 1PubChem[9][10]
Hydrogen Bond Donor Count 0PubChem[9][10]
Hydrogen Bond Acceptor Count 1PubChem[9][10]

The Allylic Halide Manifold: Nucleophilic Substitution

The most intuitive point of attack on this compound is the displacement of the bromide ion. This reaction is a cornerstone for introducing a wide array of functional groups at the C4 position.[1][11]

Mechanistic Considerations: Sₙ2 vs. Sₙ2'

The key to mastering this reaction lies in understanding the potential for two different modes of nucleophilic attack.

  • Direct Substitution (Sₙ2): The nucleophile attacks the C4 carbon, directly displacing the bromide. This is the most common pathway.

  • Allylic Rearrangement (Sₙ2'): The nucleophile attacks the C2 carbon (the terminus of the double bond), inducing a rearrangement of the double bond and expulsion of the bromide from the C4 position.

The choice between these pathways is influenced by the nature of the nucleophile, the solvent, and steric hindrance. Softer, bulkier nucleophiles may favor the Sₙ2' pathway.

Sources

An In-Depth Technical Guide to the Key Identifiers for 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures often hinges on the strategic use of versatile building blocks. 4-bromobut-2-enenitrile is a prime exemplar of such a reagent.[1] Its value to researchers, particularly in pharmaceutical and agrochemical development, lies in its dual reactivity. The molecule possesses two key functional motifs: an allylic bromide, which is an excellent leaving group for nucleophilic substitution, and an α,β-unsaturated nitrile system, which is activated for various addition and cycloaddition reactions.[1] This bifunctionality allows for a rapid and controlled increase in molecular complexity, making it a valuable intermediate in the synthesis of diverse heterocyclic and carbocyclic systems.[1][2]

This guide provides an in-depth analysis of the core identifiers for this compound, moving beyond simple data presentation to explain the causal relationships between its structure and its analytical signatures. We will explore the spectroscopic data that unequivocally confirms its identity, detail a standard synthetic protocol, and provide essential safety information for its handling.

Fundamental Molecular and Chemical Identifiers

A precise identification begins with the compound's fundamental properties. This compound is an organobromine compound with the chemical formula C₄H₄BrN.[2] It exists as (E)- and (Z)-isomers due to the restricted rotation around the C2-C3 double bond, with the (E)-isomer often being the more commonly referenced.[2][3]

IdentifierValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 42879-03-8PubChem[4]
Molecular Formula C₄H₄BrNSmolecule[2]
Molecular Weight 145.99 g/mol PubChem[4]
InChI Key DNQQWHOUZPHKMD-UHFFFAOYSA-NBenchchem[1]
Canonical SMILES C(C=CC#N)BrPubChem[4]

The core of its utility is its structure, which is best visualized to understand the subsequent spectroscopic data.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Fingerprinting: The Definitive Identifiers

Spectroscopic analysis provides the most definitive confirmation of a compound's structure. For this compound, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry each offer unique and complementary data points.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for mapping the proton environments in a molecule. The spectrum of this compound is characterized by two main regions of interest.

  • Causality Behind the Shifts: The alkene protons (on C2 and C3) are shifted significantly downfield. This is a direct consequence of their sp² hybridized environment, which is less shielded than an sp³ environment. This effect is amplified by the potent electron-withdrawing and anisotropic effects of the conjugated nitrile group (-C≡N). The methylene protons on C4 are adjacent to the highly electronegative bromine atom, which strongly deshields them, pulling their signal downfield from a typical alkyl C-H region.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CH₂-Br (2H on C4)3.8 - 4.2Doublet (d)
=CH-CN (1H on C2)6.0 - 7.0Multiplet (m)
-CH= (1H on C3)6.0 - 7.0Multiplet (m)

Data synthesized from Smolecule.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton. The key identifier is the nitrile carbon, which appears in a distinct region of the spectrum.

  • Causality Behind the Shifts: The sp-hybridized carbon of the nitrile group is characteristically found in the 115-120 ppm range.[2] The alkene carbons (C2 and C3) reside in the typical range for sp² carbons, while the C4 carbon, being directly attached to bromine, experiences a moderate downfield shift compared to an unsubstituted alkane carbon.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C H₂-Br (C4)~30 - 35
=C H- (C3)~140 - 150
=C H-CN (C2)~105 - 115
-C ≡N (C1)115 - 120

Data synthesized from Smolecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by detecting their vibrational frequencies. The spectrum of this compound displays several highly diagnostic absorption bands.

  • Trustworthiness of the Signals: The C≡N triple bond stretch is a sharp, medium-intensity signal in a relatively uncluttered region of the spectrum (2220-2260 cm⁻¹), making it a highly reliable identifier.[2] Similarly, the presence of C=C and sp² C-H stretches confirms the alkene moiety, while the strong absorption in the lower frequency region is characteristic of the C-Br bond.[2]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Alkene C-HStretch3000 - 3100
Nitrile C≡NStretch2220 - 2260
Alkene C=CStretch1640 - 1680
C-BrStretch600 - 800

Data synthesized from Smolecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through fragmentation and isotopic patterns. The most telling feature for this compound is the isotopic signature of bromine.

  • The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic molecular ion cluster where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) appear with a roughly 1:1 intensity ratio.[2] This is an unambiguous indicator of the presence of a single bromine atom in the molecule.

Ionm/z ValueSignificance
[C₄H₄⁷⁹BrN]⁺ (M⁺)~145Molecular ion with ⁷⁹Br
[C₄H₄⁸¹BrN]⁺ (M+2)~147Molecular ion with ⁸¹Br (confirms Br presence)
[C₄H₄N]⁺~66Loss of Br radical
[C₄H₃N]⁺~65Loss of HBr

Data synthesized from Smolecule.[2]

G cluster_molecule This compound cluster_analytics Key Spectroscopic Identifiers mol Br-CH₂(C4)-CH(C3)=CH(C2)-C(C1)≡N HNMR ¹H NMR -CH₂-Br: δ 3.8-4.2 =CH-: δ 6.0-7.0 mol->HNMR Proton Environments IR IR (cm⁻¹) C≡N: 2220-2260 C=C: 1640-1680 C-Br: 600-800 mol->IR Functional Groups MS Mass Spec (m/z) M⁺: 145 M+2: 147 (1:1 ratio) mol->MS Molecular Weight & Isotope Pattern

Caption: Correlation of molecular structure with key analytical signals.

Synthesis Protocol: A Validating Framework

Understanding the synthesis of a compound provides context for potential impurities and validates its structure. A common laboratory-scale synthesis involves the allylic bromination of crotononitrile (but-2-enenitrile).

  • Expertise in Reagent Choice: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred as the brominating agent for allylic positions. NBS is a solid, making it safer and easier to handle than liquid bromine. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, which facilitates the formation of a bromine radical, leading to a selective reaction at the allylic (C4) position rather than addition across the double bond.

Experimental Protocol: Allylic Bromination of Crotononitrile
  • Reaction Setup: To a solution of crotononitrile (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride, CCl₄) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (NBS) (1.05 eq.).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct is a solid and can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be purified further by vacuum distillation or column chromatography to yield pure this compound.

  • Confirmation: The identity and purity of the synthesized product must be confirmed using the spectroscopic methods detailed in Section 2 (NMR, IR, MS).

G reactants Crotononitrile NBS AIBN (cat.) CCl₄, Reflux product This compound (Crude Product) reactants->product Radical Bromination workup Filtration Aqueous Wash Drying & Concentration purify Vacuum Distillation or Column Chromatography workup->purify product->workup Isolation final Pure this compound purify->final Purification

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4-Bromobut-2-enenitrile in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals, owing to their diverse biological activities. This compound has emerged as a highly versatile and reactive building block for the construction of such heterocyclic systems. Its unique molecular architecture, featuring a nitrile group, a carbon-carbon double bond, and a reactive bromine atom, provides multiple avenues for synthetic transformations. This trifecta of functional groups allows for a range of reactions including nucleophilic substitutions, cycloadditions, and condensations, making it an ideal starting material for the synthesis of pyridines, pyrroles, pyrimidines, and other valuable heterocyclic motifs. The nitrile moiety, in particular, is a significant pharmacophore that can enhance binding affinity and modulate the physicochemical properties of drug candidates.[1][2]

This technical guide provides detailed application notes and protocols for the synthesis of key heterocycles utilizing this compound. The methodologies described herein are designed to be robust and adaptable, providing researchers and drug development professionals with the tools to explore new chemical space and accelerate their discovery programs.

Synthesis of Substituted Pyridines via [4+2] Cycloaddition

The pyridine ring is a ubiquitous scaffold in pharmaceuticals. The inverse-electron-demand Diels-Alder reaction is a powerful strategy for constructing pyridine rings.[3] In this approach, an electron-deficient diene reacts with an electron-rich dienophile. Alternatively, and more relevant to our substrate, this compound, with its electron-withdrawing nitrile group, can act as a dienophile in a [4+2] cycloaddition with a suitable 1-aza-1,3-diene.

Mechanistic Rationale

The proposed reaction involves the [4+2] cycloaddition of this compound with an in-situ generated 1-aza-1,3-diene (formed from the condensation of an α,β-unsaturated ketone and ammonia). The initial cycloadduct, a tetrahydropyridine derivative, will readily undergo oxidation, facilitated by the reaction conditions or a dedicated oxidizing agent, to yield the aromatic pyridine ring. The bromine atom and nitrile group are retained in the final product, offering further handles for chemical modification.

pyridine_synthesis reagents α,β-Unsaturated Ketone + NH3 azadiene 1-Aza-1,3-diene reagents->azadiene In-situ generation cycloaddition [4+2] Cycloaddition azadiene->cycloaddition nitrile This compound nitrile->cycloaddition adduct Tetrahydropyridine Intermediate cycloaddition->adduct oxidation Oxidation adduct->oxidation product Substituted Pyridine oxidation->product pyrrole_synthesis reagents β-Dicarbonyl + Primary Amine enamine Enamine Intermediate reagents->enamine Condensation sn2 SN2 Attack enamine->sn2 nitrile This compound nitrile->sn2 intermediate Alkylated Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization aromatization Aromatization cyclization->aromatization product Substituted Pyrrole aromatization->product

Sources

Application Note: Chemo-Selective Grignard Protocols for 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with multifunctional allylic electrophiles. It focuses on the chemo-selective functionalization of 4-bromobut-2-enenitrile (4-bromocrotononitrile), a versatile but volatile building block.[1][2]

Executive Summary

This compound (


) presents a classic "bifunctional electrophile" challenge in organometallic synthesis.[1][2] It contains two reactive sites susceptible to nucleophilic attack by Grignard reagents (

):
  • The Allylic Bromide: Susceptible to nucleophilic substitution (

    
     or 
    
    
    
    ).
  • The Nitrile: Susceptible to 1,2-addition to form imines (hydrolyzing to ketones).[2]

Standard Grignard protocols (unmodified


 at room temperature) typically result in intractable mixtures of polymerization, double-addition, and Wurtz coupling.[1][2] This guide details the Copper-Catalyzed Allylic Substitution Protocol , which leverages "soft" organocuprate intermediates to selectively alkylate the bromide position while preserving the nitrile for downstream derivatization.

Molecule Profile & Safety Hazards

PropertyData
IUPAC Name This compound
Structure

CAS No. 42879-03-8
Mol.[1][2][3][4][5] Weight 145.99 g/mol
Physical State Pale yellow liquid (often supplied as E/Z mixture)
Reactivity Class Allylic Halide / Conjugated Nitrile
⚠️ Critical Safety Warning: Lachrymator

This compound is a potent lachrymator and vesicant (blister agent).[1][2] It shares structural toxicity features with allyl bromide and acrylonitrile.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminates) and chemical splash goggles are mandatory.[2]

  • Quench: Have a solution of aqueous sodium thiosulfate or dilute NaOH ready to neutralize spills.[2]

Mechanistic Pathway & Selectivity Strategy

The success of this reaction hinges on the Hard/Soft Acid-Base (HSAB) principle.

  • Uncatalyzed Grignard (Hard Nucleophile): Attacks the "hard" nitrile carbon or attacks the bromide with poor selectivity, leading to polymerization.

  • Copper-Catalyzed (Soft Nucleophile): The addition of catalytic Cu(I) converts the Grignard into a transient organocuprate species. This "softer" nucleophile prefers the orbital-controlled attack on the allylic bromide (

    
    ) over the charge-controlled attack on the nitrile (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the divergence between the "Kinetic Trap" (unwanted nitrile addition) and the "Thermodynamic/Soft" pathway (desired alkylation).

Grignard_Selectivity Substrate This compound (Br-CH2-CH=CH-CN) NoCu Standard Conditions (No Catalyst, >0°C) Substrate->NoCu CuCat Kochi Conditions (Li2CuCl4 cat., -78°C) Substrate->CuCat RMgX Grignard Reagent (R-MgX) RMgX->NoCu RMgX->CuCat Imine Magnesium Imine (Attack on CN) NoCu->Imine Hard Nucleophile Attack Cuprate Organocuprate [R-Cu-R]- MgX+ CuCat->Cuprate Transmetallation Ketone Halo-Ketone (Polymerization Risk) Imine->Ketone Hydrolysis Product 4-Alkyl-but-2-enenitrile (Substitution Product) Cuprate->Product Allylic Substitution (SN2 / SN2')

Caption: Divergent reaction pathways. Catalytic copper (green path) steers reactivity toward allylic substitution, avoiding the nitrile addition (red path).

Experimental Protocol: Copper-Catalyzed Allylic Alkylation

Objective: Synthesize 4-alkyl-but-2-enenitriles (chain extension) while retaining the nitrile group. Catalyst: Lithium Tetrachlorocuprate (


) is preferred over solid CuI for its solubility in THF, ensuring homogeneous kinetics.
Reagents & Equipment[1][2][6]
  • Substrate: this compound (1.0 equiv).

  • Grignard Reagent:

    
     or 
    
    
    
    (1.1 - 1.2 equiv).[1][2]
  • Catalyst:

    
     (0.1 M in THF, 3-5 mol%).[1][2]
    
    • Preparation: Mix anhydrous LiCl (2 equiv) and anhydrous

      
       (1 equiv) in dry THF. Stir until clear orange solution forms.
      
  • Solvent: Anhydrous THF (inhibitor-free).[1][2]

  • Apparatus: 3-neck round bottom flask, nitrogen/argon atmosphere, low-temperature thermometer, addition funnel.[1][2]

Step-by-Step Procedure
  • Setup & Inerting: Flame-dry the glassware under vacuum and backfill with Argon (x3).[2] Charge the flask with this compound (10 mmol, 1.46 g) and anhydrous THF (50 mL).

  • Catalyst Addition: Cool the solution to -78°C (dry ice/acetone bath). Add the

    
     solution (3.0 mL of 0.1 M stock, 3 mol%). The solution will turn a pale orange/yellow.
    
  • Controlled Grignard Addition: Crucial Step: Add the Grignard reagent dropwise over 30–45 minutes via syringe pump or addition funnel.

    • Note: Maintain internal temperature below -65°C. A rapid exotherm indicates uncontrolled reaction which may trigger nitrile attack.[1][2]

    • Observation: The color may shift to dark brown/black (active Cu(I) species). This is normal.

  • Reaction Maintenance: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to -20°C over 2 hours.

    • Stop Point: Do not allow to warm to room temperature before quenching.[2] The nitrile becomes vulnerable > 0°C.

  • Quench & Workup:

    • Quench at -20°C with saturated aqueous

      
       (20 mL) containing 10% 
      
      
      
      (to sequester copper salts and prevent emulsions).
    • Extract with

      
       or EtOAc (3 x 50 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product (4-alkyl-but-2-enenitrile) is typically less polar than the starting bromide.[1][2]

Data Analysis & Troubleshooting

Regioselectivity ( vs )

The reaction can yield two isomers depending on the "R" group and sterics.

PathwayProduct StructureConditions Favoring

-Attack (

)

Linear Grignards (n-Bu, Et), CuCN catalyst.[1][2]

-Attack (

)

Sterically bulky Grignards (t-Bu, i-Pr), higher temps.[1][2]
  • Insight: For this compound, the linear (

    
    ) product is thermodynamically favored due to the conjugation of the alkene with the nitrile. However, 
    
    
    
    products are common if the Grignard is bulky.
Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield / Polymer Nitrile attack occurred.[1][2]Ensure Temp < -60°C during addition.[1][2] Reduce addition rate.
Homocoupling (R-R) Oxidative coupling of Grignard.[2]Use fresh Grignard. Ensure inert atmosphere (exclude

).
Starting Material Recovery Catalyst inactive.Use

(Kochi) instead of CuI (solubility issue).

Alternative Pathway: "The Forbidden Route"

Why you generally cannot make the Grignard FROM this compound.

Researchers often ask if they can generate the Grignard reagent of the bromide itself:


.[1][2]
  • Result: Immediate self-immolation. The Carbon-Magnesium bond is nucleophilic; the Nitrile is electrophilic. The molecule will cyclize or polymerize intermolecularly within milliseconds of formation.

  • Solution: If you need the nucleophilic equivalent of this molecule, use the Blaise Reaction (Zinc enolate) which is far more tolerant of the nitrile, or protect the nitrile as an orthoester (rarely practical).

References

  • Kumada Coupling Fundamentals

    • Tamao, K., Sumitani, K., & Kumada, M. (1972).[2] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1][2] Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Copper Catalysis (Kochi Catalyst)

    • Tamura, M., & Kochi, J. (1971).[2] Coupling of Grignard reagents with organic halides.[6][7][8][9][10][11] Synthesis of olefins. Bulletin of the Chemical Society of Japan, 44(11), 3063-3073.[2] Link

  • Allylic Substitution Selectivity

    • Backvall, J. E., et al. (1990).[2] Regiochemistry in Copper-Catalyzed Grignard Reactions. Journal of Organic Chemistry, 55, 826.[2] Link

  • Safety Data (this compound)

    • PubChem Compound Summary for CID 53769583.[2] Link

Disclaimer: This protocol involves hazardous chemicals.[2][12][13] A comprehensive Risk Assessment must be completed by the user prior to experimentation.

Sources

Application Notes and Protocols for 4-Bromobut-2-enenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of a Bifunctional Electrophile

4-Bromobut-2-enenitrile is a versatile and highly reactive bifunctional electrophilic building block in modern organic synthesis.[1][2] Its value stems from the presence of two key reactive sites: an allylic bromide, which is an excellent leaving group in nucleophilic substitution reactions, and a nitrile-activated carbon-carbon double bond, which can participate in cycloaddition and Michael addition reactions.[1] This dual reactivity allows for a range of synthetic transformations, making it a valuable precursor for the synthesis of complex organic molecules, including various nitrogen-containing heterocycles.[1][2] This guide provides an in-depth exploration of the properties, reactivity, and applications of this compound as an alkylating agent, complete with detailed experimental protocols for its effective use in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 42879-03-8[3][4]
Molecular Formula C₄H₄BrN[3][4]
Molecular Weight 145.99 g/mol [3]
Appearance Not specified, likely a liquid
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in common organic solvents
SMILES C(C=CC#N)Br[3]
InChI Key DNQQWHOUZPHKMD-UHFFFAOYSA-N[3][4]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily centered on its behavior as an alkylating agent. The presence of the bromine atom at the allylic position makes the terminal carbon highly susceptible to nucleophilic attack via an S(_N)2 mechanism.[1] The electron-withdrawing nature of the nitrile group further enhances the electrophilicity of the double bond, but for many nucleophiles, the S(_N)2 pathway at the saturated carbon is kinetically favored.

Mechanism of S(_N)2 Alkylation

The alkylation of a nucleophile with this compound typically proceeds through a concerted S(_N)2 mechanism. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion as the leaving group. This process results in the formation of a new carbon-nucleophile bond.

Caption: S(_N)2 mechanism of alkylation with this compound.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the use of this compound in common alkylation reactions. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of N-Substituted Pyrrolidines via Alkylation of Primary Amines

This protocol details the synthesis of N-substituted pyrrolidines through a tandem N-alkylation and intramolecular cyclization of primary amines with this compound. This method is particularly useful for accessing functionalized pyrrolidine scaffolds, which are prevalent in many biologically active molecules.[5][6]

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

workflow_protocol1 start Start setup Reaction Setup: - Add primary amine, base, and solvent to flask. - Stir under inert atmosphere. start->setup addition Reagent Addition: - Slowly add this compound at room temperature. setup->addition reaction Reaction: - Heat to reflux (e.g., 80 °C in CH₃CN). - Monitor by TLC until starting material is consumed. addition->reaction workup Work-up: - Cool to room temperature. - Filter off base. - Concentrate the filtrate. reaction->workup extraction Extraction: - Dissolve residue in ethyl acetate. - Wash with water and brine. workup->extraction drying Drying and Concentration: - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. extraction->drying purification Purification: - Perform column chromatography on silica gel. drying->purification characterization Characterization: - Obtain NMR and MS data of the purified product. purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of N-substituted pyrrolidines.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (to make a 0.2 M solution with respect to the amine).

  • Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous acetonitrile to the stirred suspension at room temperature over 10-15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted pyrrolidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Yields: Typical yields for this reaction range from 60-85%, depending on the nucleophilicity of the primary amine.

  • Side Reactions: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though generally minimized by the intramolecular cyclization being faster. If over-alkylation is observed, using a slight excess of the primary amine may be beneficial.

  • Incomplete Reaction: If the reaction does not go to completion, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended.

Protocol 2: C-Alkylation of Diethyl Malonate

This protocol describes the use of this compound for the C-alkylation of a soft carbanion, exemplified by the enolate of diethyl malonate. This reaction is a valuable method for forming new carbon-carbon bonds.

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or sodium hydride (NaH)

  • Anhydrous ethanol (for NaOEt) or anhydrous tetrahydrofuran (THF) (for NaH)

  • Round-bottom flask with an addition funnel

  • Magnetic stirrer and ice bath

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium metal (1.1 eq.) to generate sodium ethoxide in situ, or add sodium hydride (1.1 eq.) to anhydrous THF.

  • Cool the base solution to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.0 eq.) to the cooled base solution with stirring. Continue stirring at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq.) in the reaction solvent dropwise via an addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

NucleophileProductTypical Yield (%)
Benzylamine1-Benzyl-3-cyanopyrrolidine75-85
Aniline1-Phenyl-3-cyanopyrrolidine60-70
Diethyl malonateDiethyl 2-(3-cyanoprop-1-en-1-yl)malonate70-80

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Statements: Toxic if swallowed.[3] Causes skin and serious eye irritation. Combustible liquid.[3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • Wash skin thoroughly after handling.[5]

    • Use only in a well-ventilated area or in a fume hood.

    • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6]

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor.[5]

    • If on skin: Wash with plenty of soap and water.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

Conclusion

This compound is a powerful and versatile alkylating agent for the synthesis of a variety of organic compounds, particularly nitrogen-containing heterocycles. Its dual reactivity offers a range of synthetic possibilities. The protocols provided herein offer a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use.

References

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Reisman, S. E., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53769583, this compound. PubChem. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 42879-03-8). Retrieved from [Link]

Sources

Technical Application Note: 4-Bromobut-2-enenitrile in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobut-2-enenitrile (CAS: 42879-03-8), also known as 4-bromo-crotononitrile, is a high-value intermediate in medicinal chemistry, specifically for the design of Targeted Covalent Inhibitors (TCIs) . Its bifunctional nature—possessing an allylic bromide for nucleophilic substitution and an electron-deficient alkene for Michael addition—makes it the ideal precursor for synthesizing 4-amino-2-butenamide warheads . These warheads are the pharmacophoric core of blockbuster kinase inhibitors like Neratinib (HKI-272) and Pelitinib , which target cysteine residues (e.g., Cys797 in EGFR) to overcome drug resistance.

This guide provides validated protocols for the safe handling, synthetic application, and reactivity profiling of this compound.

Safety & Handling (Critical)

Hazard Classification: Acute Toxin (Oral/Dermal), Skin Corrosive, Lachrymator .

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during transfer.

  • Neutralization: Spills should be treated immediately with 10% Sodium Thiosulfate (STS) or dilute NaOH to quench the alkylating potential.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is sensitive to light and moisture.

Application I: Synthesis of the "Warhead" Precursor

The primary utility of this compound is the introduction of the 4-(dimethylamino)-2-butenyl moiety. This is typically achieved via an


 displacement of the bromide by a secondary amine, followed by hydrolysis of the nitrile to the corresponding acid or amide for coupling to the drug scaffold.
Protocol A: Synthesis of 4-(Dimethylamino)but-2-enenitrile

This protocol describes the conversion of this compound to the dimethylamino-derivative, a key intermediate for Neratinib.

Reagents:

  • This compound (1.0 equiv)[1]

  • Dimethylamine (2.0 M in THF, 2.5 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous MeCN (10 mL/g of substrate) and

    
    .
    
  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Addition: Add the Dimethylamine solution dropwise over 15 minutes.

  • Substrate Addition: Add this compound (dissolved in minimal MeCN) dropwise via syringe pump or addition funnel to control the exotherm. Note: The solution may turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the bromide.

  • Workup: Filter off the solid salts (

    
    /KBr) through a celite pad. Rinse the pad with Et2O.
    
  • Concentration: Carefully concentrate the filtrate under reduced pressure (keep bath <30°C; the product is volatile).

  • Purification: The crude oil is often pure enough for the next step (hydrolysis). If necessary, purify via vacuum distillation (bp ~80–85°C at 10 mmHg).

Yield Expectation: 75–85% Data Validation:


 NMR should show a doublet at 

~3.1 ppm (

-N) and disappearance of the

-Br signal (

~4.0 ppm).
Downstream Workflow (Diagram)

The following diagram illustrates the integration of this protocol into the synthesis of Neratinib-like inhibitors.

SynthesisWorkflow Start This compound (Starting Material) Step1 SN2 Reaction (Dimethylamine, K2CO3) Start->Step1 Inter 4-(Dimethylamino)but- 2-enenitrile Step1->Inter N-Alkylation Step2 Hydrolysis (HCl or NaOH) Inter->Step2 Acid 4-(Dimethylamino)crotonic Acid (Coupling Partner) Step2->Acid Nitrile -> Acid Final Covalent Kinase Inhibitor (e.g., Neratinib) Acid->Final Amide Coupling (to Quinoline Scaffold)

Figure 1: Synthetic workflow converting this compound into the reactive warhead for covalent drugs.

Application II: Cysteine Reactivity Profiling (Validation)

Once the warhead is synthesized and attached to the scaffold, it is critical to validate its reactivity. A "warhead" that is too reactive causes off-target toxicity; one that is too stable fails to inhibit the target.

Protocol B: NMR-Based Cysteine Trapping Assay

This assay measures the second-order rate constant (


) of the Michael acceptor with N-Acetylcysteine (NAC), a surrogate for the protein cysteine residue.

Reagents:

  • Test Compound (The synthesized Michael acceptor)

  • N-Acetylcysteine (NAC) or Glutathione (GSH)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB)

  • Solvent: Deuterated Phosphate Buffer (PBS, pH 7.4) / DMSO-

    
     mixture.
    

Procedure:

  • Preparation: Dissolve the Test Compound (10 mM) and Internal Standard (TMB, 10 mM) in DMSO-

    
    .
    
  • Baseline: Acquire a

    
    
    
    
    
    NMR spectrum to integrate the vinyl protons of the Michael acceptor against the TMB standard.
  • Initiation: Add NAC (dissolved in

    
     buffer, pH 7.4) to the NMR tube. Final ratio: 1:10 (Compound:NAC) to ensure pseudo-first-order kinetics.
    
  • Monitoring: Acquire spectra every 5 minutes for 60–120 minutes at 37°C.

  • Analysis: Track the disappearance of the alkene peaks (doublet of triplets at ~6.5–7.0 ppm).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Interpretation: | Half-Life (


) | Reactivity Classification | Suitability |
| :--- | :--- | :--- |
| < 10 min | Highly Reactive | High risk of off-target toxicity (glutathione depletion). |
| 30–120 min  | Optimal  | Ideal for targeted covalent drugs (tunable selectivity).  |
| > 24 hours | Inert | Likely ineffective as a covalent inhibitor. |
Mechanism of Action (Diagram)

Mechanism Warhead Michael Acceptor (Crotonamide) Complex Reversible Enzyme-Inhibitor Complex Warhead->Complex Non-covalent Binding Cys Cysteine Thiol (Protein Active Site) Cys->Complex Proximity Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (S-C Bond Formation)

Figure 2: Mechanism of covalent inhibition. The 4-amino-crotonyl moiety (derived from this compound) acts as the electrophile.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Polymerization of the nitrile.Keep temperature strictly at 0°C during addition. Add a radical inhibitor (e.g., BHT) if necessary.
Impurity: Hydrolysis Wet solvents.[2]Use freshly distilled or molecular-sieve dried MeCN/THF.
Lachrymatory Effect Vapor escape.Quench all glassware and syringes in a bath of 10% Sodium Thiosulfate before removing from the hood.
No Reaction (Assay) pH mismatch.Ensure the NMR buffer is pH 7.4. At low pH, the thiol is protonated (SH) and non-nucleophilic. It must be the thiolate (

).

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy, 341(8), 465–477.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Covalent modifiers in drug discovery: Minor variation or major shift? Expert Opinion on Drug Discovery. (Discusses GSH trapping assays).

Sources

Polymerization of 4-Bromobut-2-enenitrile: Protocols for Controlled Radical Polymerization and Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides researchers, chemists, and materials scientists with a comprehensive overview and detailed protocols for the polymerization of 4-bromobut-2-enenitrile (also known as 4-bromocrotononitrile). Due to its unique bifunctional nature—possessing both a polymerizable vinyl group and an active allylic bromide—this monomer is an exceptional candidate for advanced polymer synthesis via Controlled Radical Polymerization (CRP). We will explore the underlying principles and provide field-tested methodologies, focusing on Atom Transfer Radical Polymerization (ATRP) as a prime technique to harness the monomer's potential for creating well-defined, functional polymers with tailored architectures.

Introduction: The Unique Potential of this compound

This compound is a compelling monomer for polymer chemists. Its structure combines two key functional groups:

  • A Conjugated Nitrile Group: The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond, making it susceptible to radical polymerization. The nitrile functionality also imparts polarity and potential for post-polymerization modification.

  • An Allylic Bromide: The C-Br bond at the allylic position is a highly effective initiating site for Atom Transfer Radical Polymerization (ATRP).[1]

This dual functionality qualifies this compound as an "inimer" —a molecule that serves as both an initiator and a monomer.[2] This characteristic opens the door to synthesizing complex polymer architectures, such as hyperbranched polymers, from a single molecule.[2] This guide will focus on leveraging this structure for controlled polymerization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37590-23-1, 42879-03-8[3][4][5]
Molecular Formula C₄H₄BrN[3][4][5]
Molecular Weight ~145.99 g/mol [3][4][5]
Canonical SMILES C(C=CC#N)Br[5]
Key Features Polymerizable Alkene, ATRP-active Allylic Bromide, Nitrile GroupN/A

Mechanistic Insight: Why ATRP is the Method of Choice

Controlled radical polymerization (CRP) techniques, also known as Reversible-Deactivation Radical Polymerization (RDRP), are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[6][7] Among the main CRP methods—ATRP, RAFT, and NMP—ATRP is exceptionally well-suited for this compound.

ATRP is a robust CRP technique that relies on a reversible equilibrium between active, propagating radical species (P•) and dormant species (P-X, where X is a halogen).[1][8] This equilibrium is catalyzed by a transition metal complex, typically copper(I).[9][10]

The core ATRP equilibrium is: Pn-X + Mn / Ligand ⇌ Pn• + Mn+1X / Ligand

For this compound, the allylic bromide on the monomer itself can be activated by the Cu(I) catalyst to form a radical, which then propagates by adding other monomer units across their vinyl groups. This process allows for precise control over polymer growth.[8][9]

ATRP_Mechanism cluster_polymer Polymer Chain State CuI Cu(I) / Ligand (Activator) CuII Cu(II)X / Ligand (Deactivator) CuI->CuII CuII->CuI Monomer Monomer (this compound) Active Active Radical (Pn•) Dormant Dormant Chain (Pn-Br) Dormant->Active k_act Active->Dormant k_deact Active->Active

Figure 1: The fundamental equilibrium of Atom Transfer Radical Polymerization (ATRP).

Experimental Section: Protocols & Workflows

This section provides a detailed, step-by-step protocol for the self-initiated ATRP of this compound.

Safety Precautions:

  • This compound is classified as toxic if swallowed and is a combustible liquid.[5]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper catalysts and ligands can be toxic. Handle with care.

  • Reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) catalyst and termination of radicals by oxygen.

Materials & Reagents
ReagentGradeSupplierPurpose
This compound>95%VariousMonomer & Initiator (Inimer)
Copper(I) Bromide (CuBr)>98%Sigma-AldrichATRP Catalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)>99%Sigma-AldrichCatalyst Ligand
AnisoleAnhydrousSigma-AldrichSolvent
Tetrahydrofuran (THF)HPLC GradeFisher ScientificSolvent for Purification/Analysis
MethanolACS GradeFisher ScientificNon-solvent for Precipitation
Alumina, basicActivatedSigma-AldrichFor inhibitor removal
Experimental Workflow Overview

The overall process involves monomer purification, reaction setup under inert conditions, polymerization, and finally, purification and characterization of the resulting polymer.

Figure 2: High-level experimental workflow for ATRP of this compound.

Detailed Step-by-Step Protocol

This protocol targets a polymer with a degree of polymerization (DP) of 50.

  • Monomer Purification: Pass this compound (7.30 g, 50 mmol) through a short column of basic alumina to remove any acidic impurities or stabilizers. Collect the purified monomer into a clean, dry flask.

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (71.7 mg, 0.5 mmol, 1 equivalent).

  • Adding Reagents: Add anisole (15 mL) to the Schlenk flask, followed by the purified this compound (7.30 g, 50 mmol). The ratio of monomer to the inherent initiator (the bromide on the monomer) is 50:1, which targets a DP of 50.

  • Deoxygenation (Critical Step): Seal the Schlenk flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. The solution should be frozen using liquid nitrogen, evacuated under high vacuum, and then allowed to thaw under an inert atmosphere (Argon or Nitrogen).

  • Initiation: After the final thaw cycle, backfill the flask with inert gas. Using a gas-tight syringe, inject PMDETA (104 µL, 0.5 mmol, 1 equivalent) into the stirring solution. The solution should turn from colorless to a greenish/brown color, indicating the formation of the Cu(I)-ligand complex.

  • Polymerization: Immerse the Schlenk flask into a preheated oil bath set to 90°C. Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a deoxygenated syringe to monitor conversion by ¹H NMR or gas chromatography.

  • Termination and Quenching: To stop the polymerization, remove the flask from the oil bath, cool to room temperature, and open it to the air. The solution color will likely turn blue/green as the copper complex oxidizes to Cu(II). Dilute the mixture with 15 mL of THF.

  • Purification: a. Pass the diluted reaction mixture through a short column of neutral alumina to remove the copper catalyst. b. Concentrate the resulting solution under reduced pressure. c. Precipitate the concentrated polymer solution by adding it dropwise into a large beaker of cold, stirring methanol (~400 mL). The polymer should appear as a white or off-white solid. d. Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.

Characterization and Expected Results

The resulting polymer, poly(this compound), should be characterized to confirm its structure, molecular weight, and polydispersity.

Table 2: Typical Reaction Parameters & Expected Outcomes

ParameterValueRationale
[Monomer]:[CuBr]:[PMDETA] 50 : 1 : 1Targets a degree of polymerization (DP) of 50.
Solvent AnisoleHigh boiling point, suitable for many ATRP reactions.
Temperature 90 °CProvides sufficient thermal energy for activation/propagation.
Expected Mn (Theoretical) ~7,300 g/mol (DP x Monomer MW)
Expected PDI < 1.3Indicative of a well-controlled polymerization.
Expected Yield Variable (40-80%)Depends on reaction time and final conversion.
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A low PDI is the hallmark of a successful CRP.

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the polymer structure. Expect to see broad peaks corresponding to the polymer backbone and the disappearance of the sharp vinyl proton signals from the monomer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups. A strong peak around 2240 cm⁻¹ will confirm the presence of the nitrile group (C≡N) in the final polymer.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly valuable monomer for creating functional polymers with controlled architectures using ATRP. The inherent "inimer" nature of the molecule provides a direct route to well-defined polymers with pendant nitrile groups and a reactive bromine chain-end.

The resulting polymers are excellent platforms for further research:

  • Post-Polymerization Modification: The pendant nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, tuning the polymer's solubility and functionality.

  • Block Copolymer Synthesis: The bromine chain-end is an active ATRP initiator itself and can be used to grow a second block of another monomer (e.g., styrene, methyl methacrylate), creating well-defined block copolymers.[11]

  • Grafting and Surface Modification: The polymer can be grafted onto surfaces or other polymer backbones that have functionalities capable of reacting with the nitrile or bromide groups.

By providing this detailed protocol and the scientific rationale behind it, we hope to empower researchers to explore the full potential of this versatile and functional monomer.

References

  • AZoM. (2020). What is Controlled Radical Polymerization?[Link]

  • MDPI. (2023). Controlled Polymerization. [Link]

  • Siedle, A. R. (n.d.). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. [Link]

  • Polymer Chemistry Lab. (2025). Atom Transfer Radical Polymerization | ATRP Living Polymer. [Link]

  • Fantin, M., et al. (2025). Atom transfer radical polymerization. ETH Zurich Research Collection. [Link]

  • College of Saint Benedict/Saint John's University. (n.d.). ATRP - Polymerization Methods. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • PubChem - NIH. (n.d.). (Z)-4-oxobut-2-enenitrile. [Link]

  • ACS Publications. (n.d.). Atom Transfer Radical Polymerization. [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 42879-03-8). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactivity study of 4-hydroxy-2H-chromene-2-thiones...[Link]

  • PubChem - NIH. (n.d.). This compound. [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Studies with 3-Oxoalkanenitriles...[Link]

Sources

Technical Application Note: Bromination Protocols for But-2-enenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the bromination protocols for but-2-enenitrile (crotononitrile) and its derivatives (


). In drug development, these substrates are pivotal "Michael acceptors" and precursors for heterocyclic synthesis.

The bromination of these substrates bifurcates into two distinct mechanistic pathways, yielding vastly different chemical entities. The choice of protocol depends entirely on the desired structural outcome:

  • Pathway A (Allylic Bromination): Functionalization of the

    
    -methyl group to create an alkylation handle (e.g., 4-bromobut-2-enenitrile).
    
  • Pathway B (Electrophilic Addition): Saturation of the alkene to form vicinal dibromides (e.g., 2,3-dibromobutanenitrile).

⚠️ Critical Safety Warning: Lachrymatory Hazards

STOP AND READ: this compound and its analogs are potent lachrymators and vesicants (blistering agents).

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended for scale-up.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize bromine spills.

Decision Matrix & Workflow

The following decision tree illustrates the critical process parameters (CPPs) determining the reaction outcome.

Bromination_Workflow Start Starting Material: But-2-enenitrile Derivative Decision Target Moiety? Start->Decision PathA Pathway A: Allylic Functionalization Decision->PathA Alkylation Handle Needed PathB Pathway B: Alkene Saturation Decision->PathB Saturation Needed CondA Conditions: NBS, AIBN (Radical Initiator) Reflux in PhCF3 or CCl4 PathA->CondA CondB Conditions: Br2 (Elemental) 0°C to RT in DCM/CHCl3 PathB->CondB ProdA Product: This compound (Gamma-bromide) CondA->ProdA ProdB Product: 2,3-Dibromobutanenitrile (Vicinal Dibromide) CondB->ProdB

Figure 1: Strategic workflow for selecting the appropriate bromination pathway based on target molecular architecture.

Pathway A: Allylic Bromination (Wohl-Ziegler Reaction)[1]

This protocol targets the


-methyl position while preserving the alkene and nitrile functionality. It relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) to maintain a low, steady-state concentration of molecular bromine, preventing electrophilic addition.
Mechanistic Insight

The reaction proceeds via a radical chain mechanism. The stability of the allylic radical intermediate is the driving force. Note that resonance delocalization can lead to regioisomeric mixtures (


- vs 

-bromination), though

-bromination usually predominates for crotononitrile due to the thermodynamic stability of the conjugated product.
Protocol Parameters
ParameterSpecificationNotes
Reagent N-Bromosuccinimide (NBS)Recrystallize from water if yellow (degraded).[1] Stoichiometry: 1.05 equiv.
Solvent Trifluorotoluene (

)
Green Alternative to

. High boiling point promotes radical initiation.
Initiator AIBN (Azobisisobutyronitrile)0.05 - 0.1 equiv. Benzoyl peroxide is a valid alternative.
Temperature Reflux (

C)
Essential for homolytic cleavage of the initiator.
Atmosphere Argon or NitrogenOxygen acts as a radical trap and must be excluded.
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Dissolution: Add but-2-enenitrile (1.0 equiv) and anhydrous

    
     (0.2 M concentration).
    
  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

    • Note: NBS is denser than the solvent and will sink; succinimide (byproduct) floats.

  • Initiation: Heat the mixture to reflux. The reaction is often initiated by a high-intensity visible light source (300W tungsten lamp) if thermal initiation is sluggish.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the dense NBS solid at the bottom disappears and is replaced by low-density succinimide floating at the surface.

  • Workup:

    • Cool to

      
      C to precipitate remaining succinimide.
      
    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure. Do not heat above

      
      C  as the product is thermally unstable.
      
  • Purification: Rapid chromatography on neutral alumina or silica (deactivated with 1%

    
    ). Allylic bromides hydrolyze easily on acidic silica.
    

Pathway B: Electrophilic Addition (Vicinal Dibromination)

This protocol saturates the double bond, adding bromine across the C2-C3 axis. This is an anti-addition , resulting in specific stereochemistry (e.g., trans-but-2-enenitrile yields erythro-2,3-dibromide).

Mechanistic Insight

The reaction proceeds via a cyclic bromonium ion intermediate.[2][3] The nitrile group is electron-withdrawing, deactivating the alkene slightly compared to simple olefins, but the reaction proceeds readily at room temperature.

Mechanism_Addition Substrate But-2-enenitrile (Alkene) Bromonium Cyclic Bromonium Intermediate (+) Substrate->Bromonium Electrophilic Attack Br2 Br2 Br2->Bromonium Product 2,3-Dibromobutanenitrile (Anti-Addition) Bromonium->Product Backside Attack (Br-)

Figure 2: Mechanistic pathway for electrophilic bromination via bromonium ion.

Protocol Parameters
ParameterSpecificationNotes
Reagent Elemental Bromine (

)
Handle with extreme care.[4][5][6] Use 1.0 - 1.1 equiv.
Solvent DCM or

Non-nucleophilic solvent is required to prevent solvent incorporation.
Temperature

C

RT
Start cold to control exotherm; warm to complete.
Additives NoneCatalyst not usually required.[7]
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with but-2-enenitrile (1.0 equiv) and DCM (0.5 M). Cool to

    
    C in an ice bath.
    
  • Addition: Prepare a solution of

    
     (1.0 equiv) in DCM. Add this solution dropwise to the alkene over 30 minutes.
    
    • Visual Cue: The deep red color of bromine should dissipate as it reacts.[2] A persistent red color indicates excess bromine.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Quench: Wash the organic layer with 10% aqueous

    
     (Sodium Thiosulfate) to reduce unreacted bromine (color change from red/orange to clear).
    
  • Workup: Separate layers. Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from ethanol/hexane (if solid) or distill under high vacuum (if liquid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pathway A: Low Yield Old NBS (degraded to

)
Recrystallize NBS from hot water. Dry over

.
Pathway A: Dibromide Impurity High steady-state

Add NBS slower or lower the temperature slightly. Ensure anhydrous conditions.
Pathway B: Incomplete Reaction Electron-deficient alkeneThe nitrile group deactivates the alkene. Add a Lewis Acid catalyst (

, 1 mol%) to activate the bromine.
Product Decomposition Silica AcidityUse Neutral Alumina for purification or add 1% Triethylamine to the eluent.

References

  • Wohl-Ziegler Bromination Overview

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

  • Synthesis of 4-bromocrotononitrile (Specific Protocol)

    • While specific modern patents cover derivatives, the foundational radical bromination logic is adapted from: Organic Syntheses, Coll. Vol. 4, p.108 (1963); Vol. 33, p.11 (1953). (Analogous allylic bromination).

  • Safety Data & Handling (4-bromocrotononitrile)

    • PubChem Compound Summary for CID 12204044 (4-Bromo-2-butenenitrile).

  • Electrophilic Addition Mechanism

    • Master Organic Chemistry. "Bromination of Alkenes: The Mechanism."

  • Green Solvents for Radical Reactions

    • Clark, J. H., et al. (2016). "Green chemistry: challenges and opportunities." Green Chemistry, 18. (Context for substituting

      
       with 
      
      
      
      ).

Sources

Application Note: Precision Synthesis of 4-Arylbut-2-enenitriles via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the Suzuki-Miyaura cross-coupling of 4-bromobut-2-enenitrile (4-bromocrotononitrile) with aryl boronic acids. This reaction is a critical transformation for synthesizing 4-arylbut-2-enenitriles , which serve as versatile intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs), GABA analogues, and complex heterocyclic scaffolds [1, 2].

Unlike standard aryl-aryl couplings, this protocol addresses the specific challenges of allylic electrophiles :

  • High Reactivity: Allylic bromides undergo oxidative addition significantly faster than aryl halides, requiring controlled temperatures to prevent homocoupling.

  • Regioselectivity: Controlling the equilibrium between

    
     and 
    
    
    
    palladium species to favor the linear (E)-isomer over branched byproducts.
  • Stability: Handling the lachrymatory and base-sensitive nature of the nitrile substrate.

Substrate Analysis & Safety Profile

PropertySpecificationCritical Handling Note
Compound This compoundLachrymator (Tear Gas Agent)
Structure

Handle only in a functioning fume hood.
Reactivity Allylic Bromide + Michael AcceptorProne to polymerization if stored warm or with strong bases.
Isomers Typically supplied as (E)/(Z) mixture(E)-isomer is thermodynamically favored in coupling products.

Safety Warning: this compound is an alkylating agent and a severe irritant. Double-gloving (Nitrile/Laminate) and face protection are mandatory. Neutralize spills immediately with aqueous sodium thiosulfate.

Reaction Mechanism: The Allylic Challenge

The mechanism differs from standard Suzuki coupling due to the formation of a


-allyl palladium intermediate. The stability of this intermediate dictates the regioselectivity.

SuzukiAllylic Start Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Start->OxAdd + Substrate Substrate This compound Substrate->OxAdd Eta1 η¹-Allyl Pd(II) Species (Linear) OxAdd->Eta1 PiAllyl η³-Allyl Pd(II) Complex (Equilibrium) Branched Branched Isomer (Undesired) PiAllyl->Branched Attack at C3 (Rare in Suzuki) Eta1->PiAllyl Isomerization TransMet Transmetallation (Ar-B(OH)₂ + Base) Eta1->TransMet Preferred Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product 4-Arylbut-2-enenitrile (Linear Product) RedElim->Product

Figure 1: Catalytic cycle highlighting the


-

equilibrium. Maintaining the linear

species is crucial for the desired product.

Optimized Experimental Protocol

Reagents & Stoichiometry
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Toluene/Water (4:1) or THF/Water (9:1). Note: Biphasic systems often suppress polymerization.

Step-by-Step Procedure
  • Preparation (In Glovebox or under Argon flow):

    • To a dry reaction vial equipped with a magnetic stir bar, add the Aryl Boronic Acid (1.2 mmol) and Base (

      
      , 2.0 mmol).
      
    • Add the Pd catalyst (

      
      , 0.05 mmol).
      
    • Seal the vial with a septum.

  • Solvent Degassing:

    • In a separate flask, degas the solvent mixture (e.g., 4 mL Toluene + 1 mL Water) by sparging with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Reaction Initiation:

    • Inject the degassed solvent into the reaction vial.

    • Cool the mixture to 0°C in an ice bath. Reasoning: Allylic bromides are highly reactive; adding them at room temperature can cause exotherms or rapid decomposition.

    • Add This compound (1.0 mmol) dropwise via syringe.

  • Execution:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir vigorously for 4–12 hours. Monitor by TLC (UV visualization) or LC-MS.

    • Note: Unlike aryl chlorides, heating is rarely required and may promote polymerization of the nitrile alkene.

  • Work-up:

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[1][2] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Caution: The crude residue may still contain traces of lachrymatory starting material.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • The product (4-arylbut-2-enenitrile) is usually a solid or viscous oil.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions.

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high; Base too strong.Run at 0°C -> RT. Switch base to

or

.
Homocoupling (Biaryl) Oxygen presence; Slow oxidative addition relative to transmetallation.Degas solvents thoroughly. Increase catalyst loading. Add bromide slowly.
Branched Product Steric bulk on ligand forcing attack at internal carbon.Use linear-selective ligands like

or DPEPhos. Avoid bulky Buchwald ligands.
Isomerization (Z to E) Thermodynamic equilibration.(E)-isomer is usually desired. If (Z) is needed, avoid heating and shorten reaction time.

References

  • Suzuki-Miyaura Coupling General Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Allylic Substitution & Reactivity

    • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • This compound Properties & Applications

    • BenchChem.[3] (n.d.). This compound: Structure and Applications. Retrieved January 29, 2026. Link

  • Related Synthesis of Cyano-dienes

    • Luo, Y., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives. ACS Omega. Link

Sources

Application Notes and Protocols: Diels-Alder Reactions of 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Harnessing the Synthetic Potential of 4-bromobut-2-enenitrile via [4+2] Cycloaddition

In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures with high efficiency and stereocontrol is paramount. Among the arsenal of synthetic methodologies, the Diels-Alder reaction stands as a cornerstone for the formation of six-membered rings.[1] This [4+2] cycloaddition, a concerted reaction between a conjugated diene and a dienophile, offers a powerful route to cyclic systems that are prevalent in a vast array of natural products and pharmaceutical agents.[1][2]

This guide focuses on the application of this compound as a versatile dienophile in Diels-Alder reactions. The presence of both an electron-withdrawing nitrile group and a synthetically versatile bromine atom on a C4 backbone makes this molecule a highly attractive building block. The electron-withdrawing nature of the nitrile group activates the double bond for cycloaddition, while the bromine atom in the resulting cycloadduct serves as a handle for a wide range of post-cycloaddition modifications, including cross-coupling reactions, nucleophilic substitutions, and eliminations.

These application notes will provide a comprehensive overview of the mechanistic considerations, stereochemical outcomes, and practical protocols for conducting Diels-Alder reactions with this compound. Furthermore, we will explore the synthetic utility of the resulting brominated cyanocycloadducts, with a particular focus on their potential in the development of novel therapeutics and functional materials.

Mechanistic Insights and Stereochemical Control

The Diels-Alder reaction is a pericyclic reaction that proceeds through a concerted, cyclic transition state.[2] The stereochemistry of the reaction is highly predictable and is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially adopt an endo orientation in the transition state.[2][3] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the dienophile's activating group.

In the context of this compound reacting with a cyclic diene such as cyclopentadiene, two primary diastereomeric products, endo and exo, can be formed.

Caption: General scheme of the Diels-Alder reaction between cyclopentadiene and this compound, leading to endo and exo products.

The endo product is generally the kinetically favored product, formed at lower temperatures, while the exo product, being sterically less hindered, is the thermodynamically more stable isomer and may be favored at higher temperatures where the reaction becomes reversible.[4]

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is also a critical consideration. For this compound, the electron-withdrawing nitrile group dictates the orientation of addition. In reactions with a 1-substituted diene, the "ortho" product is typically favored, while a 2-substituted diene generally yields the "para" product.

Experimental Protocols

While specific literature examples for the Diels-Alder reaction of this compound are not abundant, a reliable protocol can be developed based on analogous reactions with similar dienophiles such as acrylonitrile and 2-(bromomethyl)acrylic acid.[5][6] The following protocols provide a general framework for conducting these reactions under both thermal and Lewis acid-catalyzed conditions.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes a standard procedure for the thermal [4+2] cycloaddition.

Materials:

  • This compound

  • Dicyclopentadiene

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Cracking of Dicyclopentadiene: In a fume hood, equip a distillation apparatus with a flask containing dicyclopentadiene. Heat the flask to approximately 170 °C to induce the retro-Diels-Alder reaction, cracking it into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene monomer in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after cracking.[7]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the dienophile in anhydrous toluene.

  • Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene-6-carbonitrile as a mixture of endo and exo isomers.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and determine the endo/exo ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acid catalysis can significantly accelerate the rate of the Diels-Alder reaction and often enhances the endo selectivity.[8][9]

Materials:

  • Same as Protocol 1

  • Lewis acid (e.g., Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂), or Zinc chloride (ZnCl₂))

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dienophile, this compound (1.0 eq), and dissolve it in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add the Lewis acid (0.1 - 1.0 eq) portion-wise, ensuring the temperature remains low. Stir the mixture for 15-30 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction time will be significantly shorter than the thermal reaction.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Characterization: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation: Expected Outcomes and Influencing Factors

The choice of reaction conditions can significantly impact the yield and stereoselectivity of the Diels-Alder reaction.

Parameter Thermal Conditions Lewis Acid Catalysis Rationale
Reaction Rate Moderate to slowSignificantly acceleratedLewis acid coordination to the nitrile group lowers the LUMO energy of the dienophile, increasing its reactivity.[10]
Temperature Higher (e.g., 80-110 °C)Lower (e.g., -78 °C to rt)Catalysis allows the reaction to proceed at lower temperatures.
Endo/Exo Selectivity Generally favors endoOften enhances endo selectivityThe Lewis acid can pre-organize the transition state, further favoring the secondary orbital interactions that lead to the endo product.[11]
Yield VariableOften higherLower reaction temperatures and shorter reaction times can minimize side reactions and decomposition.

Applications of Brominated Cyanocycloadducts in Drug Development and Materials Science

The Diels-Alder adducts of this compound, such as 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene-6-carbonitrile, are valuable synthetic intermediates. The strained bicyclic norbornene scaffold is a common motif in medicinal chemistry and materials science.[1][12]

applications cluster_applications Synthetic Transformations & Applications start This compound da_reaction Diels-Alder Reaction (+ Diene) start->da_reaction adduct Brominated Cyanocycloadduct (e.g., Norbornene derivative) da_reaction->adduct substitution Nucleophilic Substitution (e.g., -N3, -OR, -SR) adduct->substitution cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) adduct->cross_coupling elimination Elimination Reactions adduct->elimination nitrile_hydrolysis Nitrile Hydrolysis (-COOH) adduct->nitrile_hydrolysis pharma Pharmaceutical Scaffolds substitution->pharma cross_coupling->pharma materials Polymer Monomers (ROMP) elimination->materials nitrile_hydrolysis->pharma

Caption: Synthetic utility of brominated cyanocycloadducts derived from this compound.

In Drug Discovery:

  • Scaffold for Bioactive Molecules: The rigid norbornene framework can be used to hold pharmacophoric groups in a specific spatial orientation, which is crucial for binding to biological targets.[12]

  • Introduction of Functional Groups: The bromine atom can be displaced by a variety of nucleophiles (e.g., azides, amines, thiols) to introduce functionality. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

  • "Bromine Advantage": The presence of a bromine atom can enhance the therapeutic activity and favorably affect the metabolism and duration of action of a drug molecule.[13]

In Materials Science:

  • Monomers for Ring-Opening Metathesis Polymerization (ROMP): Norbornene derivatives are excellent monomers for ROMP, leading to polymers with tunable properties. The functional groups introduced via the bromomethyl and cyano moieties can be used to tailor the polymer's characteristics, such as solubility, thermal stability, and adhesive properties.[14]

Conclusion

This compound is a highly promising and versatile dienophile for Diels-Alder reactions. Its unique combination of an activating nitrile group and a synthetically malleable bromine atom provides access to a rich variety of functionalized six-membered rings. The resulting cycloadducts are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for exploring the synthetic potential of this valuable building block.

References

  • ChemTube3D. Diels-Alder - Endo and Exo adducts. Available from: [Link]

  • Wikipedia. Lewis acid catalysis. Available from: [Link]

  • Taylor, R. T., Goins, C. M., & Taylor, K. R. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. Available from: [Link]

  • Leah4sci. Diels Alder Reaction Stereochemistry and Endo vs Exo Products. YouTube. Available from: [Link]

  • Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. Available from: [Link]

  • Houk, K. N., & Strozier, R. W. Click Chemistry with Cyclopentadiene. PMC. Available from: [Link]

  • Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. Available from: [Link]

  • MDPI. Diels–Alder Cycloaddition Reactions. Encyclopedia. Available from: [Link]

  • ResearchGate. Diels-Alder reaction between cyclopentadiene and acrylonitrile. EDC... Available from: [Link]

  • HARVEST (uSask). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Available from: [Link]

  • Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. Available from: [Link]

  • ResearchGate. Norbornene, norbornadiene and their derivatives as prospective semiproducts for organic syntheses and obtaining polymer materials. Available from: [Link]

  • ResearchGate. Scheme 1. Diels-Alder reaction between cyclopentadiene and crotonaldehyde. Available from: [Link]

  • PMC. How Lewis Acids Catalyze Diels–Alder Reactions. Available from: [Link]

  • MDPI. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Available from: [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Available from: [Link]

  • ResearchGate. Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. Available from: [Link]

  • MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Fluorine-Free Polynorbornene Membranes Based on a Sterically Hindered Pyridine for Vanadium Redox Flow Batteries. ACS Applied Polymer Materials. Available from: [Link]

  • Journal of Antibiotics. Potent Inhibition of Macrophomate Synthase by Reaction Intermediate Analogs. Available from: [Link]

  • Organic Syntheses. Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Available from: [Link]

  • PubChem. 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene. Available from: [Link]

  • NIST WebBook. Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-. Available from: [Link]

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Application Note: A Detailed Protocol for the Synthesis of 4-bromobut-2-enenitrile via Allylic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Strategy

4-bromobut-2-enenitrile is a valuable bifunctional molecule in organic synthesis, incorporating both a reactive nitrile group and an allylic bromide. This structure makes it a versatile building block for the introduction of a four-carbon chain in the development of pharmaceutical intermediates and other complex organic molecules. Its utility stems from the ability of the nitrile and bromide moieties to participate in a wide range of transformations, including nucleophilic substitutions, cycloadditions, and additions to the carbon-nitrogen triple bond.

The most efficient and selective method for synthesizing this compound is through the allylic bromination of 2-butenenitrile (commonly known as crotononitrile). Direct bromination with molecular bromine (Br₂) is unsuitable as it would lead to electrophilic addition across the double bond.[1][2] Instead, the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, provides a reliable method for selectively brominating the allylic position (the carbon adjacent to the double bond).[1][3] This protocol details the experimental setup, mechanistic rationale, and characterization for the synthesis of this compound, providing researchers with a robust and reproducible procedure.

Reaction Scheme and Mechanistic Insights

The synthesis proceeds via a free-radical chain reaction mechanism. The key to the selectivity of this reaction is the use of N-Bromosuccinimide (NBS), which serves as a source for a constant, low concentration of molecular bromine (Br₂).[1][4] This low concentration is critical to favor the radical substitution pathway over the competing ionic addition to the alkene.

Overall Reaction:

The mechanism can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light, which generates a small number of bromine radicals from the N-Br bond of NBS.[1][5]

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the allylic position of crotononitrile. This is the path of least resistance due to the relatively weak C-H bond at the allylic position (approx. 88 kcal/mol) and the resonance stabilization of the resulting allylic radical.[4]

    • The newly formed allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[4][5]

  • Termination: The reaction ceases when radicals combine with each other.

The diagram below provides a visual representation of this radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation Cycle NBS NBS Br_rad Br• NBS->Br_rad Heat/Initiator Crotononitrile NC-CH=CH-CH₃ Br_rad->Crotononitrile Enters Cycle Allyl_rad [NC-CH=CH-CH₂]• (Allylic Radical) Crotononitrile->Allyl_rad + Br• HBr HBr Product NC-CH=CH-CH₂Br Allyl_rad->Product + Br₂ Br2 Br₂ Br_rad_prop Br• HBr_source HBr Br2_source Br₂ HBr_source->Br2_source + NBS NBS_source NBS Succinimide_source Succinimide

Caption: Free-radical mechanism for allylic bromination.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Hazards
2-Butenenitrile (Crotononitrile)C₄H₅N67.094786-20-3Toxic, Flammable
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Oxidizer, Corrosive, Irritant[3][6]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1Flammable Solid, Toxic
Carbon Tetrachloride (anhydrous)CCl₄153.8256-23-5Toxic, Carcinogen, Ozone Depleting
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8Minimal
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Minimal

Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions. However, due to its toxicity and environmental hazards, safer alternatives such as cyclohexane or acetonitrile may be considered, though reaction conditions may require re-optimization.[7][8]

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel or powder funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

  • Standard laboratory glassware

Detailed Experimental Protocol

The following diagram outlines the major steps in the synthesis and purification process.

G A 1. Reaction Setup (Flask, Condenser, N₂ Atmosphere) B 2. Reagent Addition (Crotononitrile, CCl₄, NBS, AIBN) A->B C 3. Reflux Reaction (Heat to ~77°C, Monitor by TLC) B->C D 4. Work-up: Filtration (Cool to RT, Filter Succinimide) C->D E 5. Work-up: Aqueous Wash (Wash with NaHCO₃, then Water) D->E F 6. Drying & Solvent Removal (Dry with MgSO₄, Concentrate) E->F G 7. Purification (Vacuum Distillation or Chromatography) F->G H 8. Analysis (NMR, IR, MS Characterization) G->H

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.[3] The system should be flushed with nitrogen gas.

  • Reagent Addition: In the flask, dissolve crotononitrile (e.g., 6.71 g, 100 mmol) in anhydrous carbon tetrachloride (100 mL). To this solution, add N-Bromosuccinimide (17.8 g, 100 mmol) and the radical initiator AIBN (e.g., 0.164 g, 1 mmol).

    • Causality: NBS is added in a 1:1 molar ratio as the primary brominating source. AIBN is a catalytic initiator; only a small amount is needed to start the radical chain reaction.

  • Reaction Under Reflux: With gentle stirring, heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often accompanied by a color change. Monitor the reaction's progress by observing the density of the succinimide byproduct (it will sink) and by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Filtration: Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will have precipitated. Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.

  • Work-up: Aqueous Wash: Transfer the filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual HBr, and then with deionized water (2 x 50 mL).

    • Causality: This washing step removes acidic impurities and water-soluble byproducts, which is crucial for obtaining a pure final product.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and transfer the solution to a round-bottom flask for solvent removal. Concentrate the solution using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound. Alternatively, purification can be achieved using silica gel column chromatography.

  • Characterization: Analyze the purified product to confirm its identity and purity using spectroscopic methods as detailed in the next section.

Product Characterization

Proper characterization is essential to validate the successful synthesis of the target compound.[9]

TechniqueExpected Results for this compound (C₄H₄BrN)
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~3.9-4.1 (d, 2H, -CH₂Br), ~5.9-6.2 (m, 1H, =CH-CH₂), ~6.7-7.0 (m, 1H, NC-CH=). The coupling constants will confirm the trans-stereochemistry.
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~30-35 (-CH₂Br), ~115-120 (-C≡N), ~125-130 (=CH-CH₂), ~140-145 (NC-CH=).
IR Spectroscopy Characteristic absorption bands (cm⁻¹): ~2220-2240 (C≡N stretch), ~1640-1680 (C=C stretch), ~1210 (C-Br stretch).
Mass Spectrometry Molecular ion (M⁺) peak showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 145 and 147.[10]

Safety and Handling Precautions

This procedure involves hazardous materials and must be performed with appropriate safety measures in a certified chemical fume hood.

  • Cyanide Compounds: Crotononitrile and the product, this compound, are organic nitriles and are highly toxic. They can be absorbed through the skin and are fatal if swallowed or inhaled.[11][12] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and impervious nitrile gloves.[13][14] Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[11][12]

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage.[6][15] Avoid creating dust when handling. In case of skin contact, wash immediately with plenty of water.[16]

  • Solvents and Reagents: Carbon tetrachloride is a known carcinogen and is harmful to the environment. AIBN is toxic. Handle with extreme care.

  • Emergency Preparedness: Ensure access to a safety shower, eyewash station, and appropriate spill kits. All personnel must be trained on the specific hazards of cyanides and the emergency procedures for exposure.[13][17] All waste containing bromine or cyanide compounds must be disposed of according to institutional hazardous waste protocols.

References

  • CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents. (URL not available for direct linking)
  • bromomalononitrile - Organic Syntheses Procedure. Available at: [Link]

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  • This compound - LookChem. Available at: [Link]

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  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]

  • This compound(CAS# 42879-03-8 ) - angenechemical.com. Available at: [Link]

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  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • Reaction of transition metals with bromine in acetonitrile - Journal of the Chemical Society A. Available at: [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020). Available at: [Link]

  • Lab Notes - Bromination of Butane - YouTube. (2024). Available at: [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]

  • This compound | C4H4BrN | CID 53769583 - PubChem - NIH. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2016). Available at: [Link]

  • Synthesis of alkynyl bromides - Organic Chemistry Portal. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. Available at: [Link]

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Application Notes and Protocols for 4-bromobut-2-enenitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

4-bromobut-2-enenitrile is a versatile bifunctional molecule poised to make significant contributions to the field of materials science. Its structure, featuring a reactive allylic bromide and a polar nitrile group, offers a unique combination of functionalities for the synthesis of advanced polymers and functional materials. The presence of a carbon-carbon double bond allows for polymerization, while the bromine atom serves as a reactive site for post-polymerization modification and cross-linking. The nitrile group can also be chemically altered to introduce a range of functionalities, thereby tuning the final properties of the material.[1]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the unique chemical attributes of this compound in the design and synthesis of novel materials. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

PropertyValueSource
Molecular Formula C₄H₄BrN[2][3][4]
Molecular Weight 145.99 g/mol [2][3]
CAS Number 42879-03-8[4]
Appearance (Expected) LiquidN/A
Boiling Point (Estimated) ~180-190 °CN/A
Solubility Soluble in common organic solvents (e.g., THF, DMF, Chloroform)N/A

Application I: Synthesis of Functional Polymers via Free-Radical Polymerization

The vinyl group in this compound allows for its polymerization into a linear polymer, poly(this compound). This polymer serves as a versatile platform for further functionalization due to the presence of pendant bromomethyl groups along the polymer backbone.

Causality Behind Experimental Choices

Conventional free-radical polymerization is a suitable method for polymerizing vinyl monomers.[5] However, the polymerization of allylic monomers, such as this compound, can be challenging due to the potential for degradative chain transfer.[6] This occurs when a growing polymer radical abstracts the allylic bromine atom, forming a stable allylic radical that is less reactive and may not efficiently reinitiate polymerization.[6] To mitigate this, the following protocol utilizes a higher initiator concentration and controlled temperature to favor propagation over chain transfer.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g (68.5 mmol) of this compound in 50 mL of anhydrous DMF.

  • Initiator Addition: Add 0.225 g (1.37 mmol) of AIBN to the solution. The monomer to initiator ratio is approximately 50:1.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C. Stir the reaction mixture for 24 hours under an inert atmosphere (Argon or Nitrogen).

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 500 mL of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Expected Outcome: A white to pale yellow solid polymer, poly(this compound). The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Caption: Free-radical polymerization of this compound.

Application II: Surface Modification via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

The creation of polymer brushes on surfaces can dramatically alter their properties, such as wettability, biocompatibility, and adhesion.[2][7] this compound can be polymerized from a surface functionalized with an appropriate initiator to create dense polymer brushes. This "grafting from" approach allows for the formation of thick, covalently attached polymer layers.[8][9]

Causality Behind Experimental Choices

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersities.[1][2][] For surface-initiated polymerization, a self-assembled monolayer (SAM) of an initiator is first formed on the substrate. The bromine atom on the initiator allows for the controlled growth of the polymer chains from the surface.

Experimental Protocol: SI-ATRP of this compound from a Silicon Wafer

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • This compound (monomer)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous anisole (solvent)

Procedure:

Part A: Substrate Functionalization

  • Cleaning: Clean silicon wafers by sonication in acetone and then isopropanol for 15 minutes each. Dry under a stream of nitrogen.

  • Hydroxylation: Activate the surface by immersing the wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Rinse thoroughly with deionized water and dry.

  • Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface. Rinse with toluene and dry.

  • Initiator Immobilization: Immerse the amine-functionalized wafers in a solution of anhydrous toluene containing 2% (v/v) TEA and 2% (v/v) BiBB for 2 hours at room temperature. This will attach the ATRP initiator to the surface. Rinse with toluene and dry.

Part B: Surface-Initiated Polymerization

  • Reaction Setup: Place the initiator-functionalized silicon wafer in a Schlenk flask. Add this compound (5.0 g, 34.2 mmol), PMDETA (0.149 g, 0.86 mmol), and anhydrous anisole (20 mL).

  • Catalyst Addition: In a separate flask, add CuBr (0.062 g, 0.43 mmol) and degas with an inert gas.

  • Degassing: Degas the monomer solution by bubbling with argon for 30 minutes.

  • Polymerization: Transfer the degassed monomer solution to the flask containing the CuBr catalyst via a cannula. Then, transfer the final reaction mixture to the Schlenk flask containing the functionalized wafer. Place the flask in an oil bath at 60 °C for the desired time (e.g., 4-24 hours).

  • Termination and Cleaning: Stop the polymerization by exposing the solution to air. Remove the wafer and wash it thoroughly with DMF and then chloroform to remove any physisorbed polymer. Dry the wafer under a stream of nitrogen.

Characterization: The thickness of the polymer brush can be measured by ellipsometry. The surface composition can be analyzed by X-ray photoelectron spectroscopy (XPS).

Surface_Modification_Workflow cluster_substrate_prep Substrate Preparation cluster_functionalization Surface Functionalization cluster_polymerization Surface-Initiated Polymerization Si_Wafer Silicon Wafer Cleaned_Wafer Cleaned Wafer Si_Wafer->Cleaned_Wafer Sonication Hydroxylated_Wafer Hydroxylated Wafer (-OH) Cleaned_Wafer->Hydroxylated_Wafer Piranha Etch Amine_Wafer Amine-Terminated Wafer (-NH2) Hydroxylated_Wafer->Amine_Wafer APTES Initiator_Wafer Initiator-Functionalized Wafer Amine_Wafer->Initiator_Wafer BiBB Polymer_Brush Poly(this compound) Brush Initiator_Wafer->Polymer_Brush SI-ATRP with This compound

Caption: Workflow for surface modification and SI-ATRP.

Application III: Post-Polymerization Modification and Cross-Linking

The pendant bromomethyl groups on poly(this compound) are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[1] This post-polymerization modification is a powerful tool for creating a library of functional polymers from a single parent polymer.[4][11][12] Furthermore, the bifunctional nature of the monomer can be exploited for cross-linking applications to form polymer networks or hydrogels.[13]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

Materials:

  • Poly(this compound)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve 1.0 g of poly(this compound) in 20 mL of anhydrous DMF in a round-bottom flask.

  • Nucleophile Addition: Add a threefold molar excess of sodium azide (relative to the bromine content of the polymer) to the solution.

  • Reaction: Stir the mixture at 50 °C for 24 hours.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of deionized water.

  • Isolation and Drying: Collect the polymer by filtration, wash thoroughly with water, and dry in a vacuum oven at 40 °C.

Characterization: The successful substitution can be confirmed by the appearance of a characteristic azide peak in the FTIR spectrum (around 2100 cm⁻¹) and the disappearance of the C-Br signal in the XPS spectrum.

Caption: Post-polymerization modification of poly(this compound).

Conceptual Protocol: Cross-Linking to Form a Hydrogel

The bifunctional nature of this compound allows it to act as a cross-linking agent for polymers containing nucleophilic groups. For instance, it can be used to cross-link hydrophilic polymers like poly(ethylene glycol) diamine to form hydrogels.

Conceptual Steps:

  • Dissolve a hydrophilic polymer with nucleophilic side chains (e.g., diamino-PEG) in a suitable buffer.

  • Add a stoichiometric amount of this compound as the cross-linker.

  • The nucleophilic groups on the polymer will react with the allylic bromide of the cross-linker, forming a three-dimensional network.

  • The vinyl group of the cross-linker can potentially undergo further polymerization to increase the cross-link density.

  • The resulting hydrogel can be purified by swelling in deionized water to remove unreacted components.

Crosslinking_Process Polymer_Chains Polymer Chains with Nucleophilic Groups (-NH2) Mixing Mixing in Solution Polymer_Chains->Mixing Crosslinker This compound (Bifunctional Crosslinker) Crosslinker->Mixing Hydrogel Cross-linked Hydrogel Network Mixing->Hydrogel Nucleophilic Attack & Polymerization

Caption: Conceptual diagram of hydrogel formation.

Conclusion and Future Outlook

This compound is a highly promising monomer for the development of advanced functional materials. Its dual reactivity allows for the synthesis of well-defined polymers that can be readily modified to introduce a wide range of chemical functionalities. The protocols provided in these application notes offer a starting point for researchers to explore the potential of this versatile building block in areas such as functional coatings, drug delivery systems, and advanced biomaterials. Further research into controlled polymerization techniques, such as RAFT polymerization, and the exploration of a broader range of post-polymerization modifications will undoubtedly unlock even more exciting applications for this unique monomer.

References

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Application Notes & Protocols: One-Pot Synthesis of Functionalized Pyrroles Utilizing 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Bromobut-2-enenitrile in Heterocyclic Synthesis

This compound is a versatile bifunctional reagent poised for strategic application in modern synthetic organic chemistry. Its unique structure, incorporating both a reactive allylic bromide and a nitrile moiety, presents an opportunity for the rapid construction of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The nitrile group itself is a recognized pharmacophore, contributing to the biological activity of over 30 approved drugs.[1] This document provides a comprehensive guide to the conceptualization and practical execution of a one-pot synthesis of functionalized pyrroles, leveraging the unique reactivity of this compound.

The principle of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[2] Such processes are highly sought after in both academic and industrial settings for their ability to streamline synthetic routes and accelerate the discovery and development of new chemical entities.[3]

Mechanistic Rationale: A Tandem Nucleophilic Substitution and Intramolecular Cyclization Pathway

The proposed one-pot synthesis of functionalized pyrroles from this compound and a primary amine is predicated on a logical sequence of well-established reaction mechanisms: nucleophilic substitution followed by an intramolecular cyclization and tautomerization.

  • Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbon of the allylic bromide in this compound. This is a classic SN2 or SN2' reaction, characteristic of allylic halides.[2] The product of this initial step is a 4-aminobut-2-enenitrile derivative.

  • Intramolecular Cyclization: The newly formed secondary amine then acts as an intramolecular nucleophile, attacking the carbon atom of the nitrile group. This cyclization is facilitated by the favorable proximity of the reacting centers, a key principle in the formation of five-membered rings.[4]

  • Tautomerization: The resulting cyclic imine intermediate will readily tautomerize to the more stable aromatic pyrrole ring system, which is the thermodynamic driving force for the final step of the reaction.

This proposed mechanistic pathway is analogous to established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5] In our proposed synthesis, the this compound serves as a masked 1,4-dicarbonyl equivalent, with the nitrile and the carbon bearing the bromide acting as the two electrophilic sites.

Visualizing the Reaction Pathway

One-Pot Pyrrole Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization This compound This compound Intermediate_1 4-Aminobut-2-enenitrile Intermediate This compound->Intermediate_1 S N 2/S N 2' Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate_1 Intermediate_2 Cyclic Imine Intermediate Intermediate_1->Intermediate_2 Nucleophilic Attack on Nitrile Pyrrole_Product Functionalized Pyrrole Intermediate_2->Pyrrole_Product Aromatization Experimental Workflow A 1. Reaction Setup (this compound in MeCN) B 2. Reagent Addition (Benzylamine, Et3N) A->B C 3. Reaction (Reflux, 12-24h) B->C D 4. Monitoring (TLC) C->D E 5. Workup (Solvent removal, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromobut-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent for the synthesis of this compound from crotononitrile?

A1: N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination due to its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is crucial for selectivity. The reaction proceeds via a free radical mechanism, where a bromine radical abstracts an allylic hydrogen from crotononitrile. The resulting resonance-stabilized allylic radical then reacts with Br₂ to form the desired product. If a high concentration of Br₂ were used (i.e., by adding liquid bromine directly), the competing ionic electrophilic addition across the double bond would become a significant side reaction, leading to the formation of the undesired 2,3-dibromobutanenitrile.

Q2: I've observed a significant amount of a dibrominated byproduct. What is it and how can I prevent its formation?

A2: The dibrominated byproduct is almost certainly 2,3-dibromobutanenitrile, resulting from the electrophilic addition of bromine across the carbon-carbon double bond. This side reaction becomes prominent when the concentration of Br₂ in the reaction mixture is too high.

  • Causality: The desired allylic bromination is a radical substitution, while the formation of the dibromo adduct is an ionic addition. High concentrations of Br₂ favor the ionic pathway.

  • Prevention:

    • Use High-Purity NBS: Ensure your NBS is pure. Old or impure NBS can contain excess Br₂, leading to this side reaction.

    • Control Reaction Conditions: The reaction should be initiated with light (hν) or a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride (CCl₄) to favor the radical pathway.

    • Avoid Acidic Conditions: Traces of acid can catalyze the ionic addition. Ensure your glassware is clean and dry.

For a detailed protocol on minimizing this byproduct, refer to the Troubleshooting Guide , section on "High levels of 2,3-dibromobutanenitrile impurity."

Q3: My NMR spectrum shows two sets of signals for the product. Am I getting a mixture of regioisomers?

A3: It is highly probable that you have a mixture of regioisomers: the desired this compound and the rearranged product, 2-bromo-but-2-enenitrile. This arises from the nature of the resonance-stabilized allylic radical intermediate.

  • Mechanistic Insight: Abstraction of an allylic hydrogen from crotononitrile generates a radical with electron density on both carbon 2 and carbon 4. While bromination at C4 is generally favored to maintain conjugation with the nitrile group, reaction at C2 can still occur.

Visualizing the Reaction Pathways

Below is a diagram illustrating the desired reaction pathway to this compound and the competing side reactions.

cluster_main Main Reaction Pathway cluster_side Side Reactions Crotononitrile Crotononitrile Allylic_Radical Resonance-Stabilized Allylic Radical Crotononitrile->Allylic_Radical  H abstraction (Br radical) Dibromo_Adduct Side Product 1: 2,3-Dibromobutanenitrile Crotononitrile->Dibromo_Adduct  + Br2 (high conc.) (Ionic Addition) Polymer Side Product 3: Polymerization Crotononitrile->Polymer Radical Initiation This compound Desired Product: This compound Allylic_Radical->this compound  + Br2 (low conc.) Regioisomer Side Product 2: 2-bromo-but-2-enenitrile Allylic_Radical->Regioisomer  Reaction at C2

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Ineffective radical initiation. 2. Decomposed NBS. 3. Reaction temperature too low.1. Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. 2. Use freshly opened or purified NBS. 3. The reaction is typically run at the reflux temperature of the solvent (e.g., CCl₄, ~77°C). Ensure adequate heating.
TLC shows multiple spots, with one major impurity 1. High Rf spot: Likely unreacted crotononitrile. 2. Spot close to product: Could be the regioisomer (2-bromo-but-2-enenitrile). 3. Low Rf spot/streak: Likely the dibromo-adduct.1. Increase reaction time or ensure initiator is active. 2. This is often difficult to avoid completely. Purification by careful column chromatography may be necessary. Lowering the reaction temperature slightly might improve regioselectivity but will also slow down the reaction. 3. See "High levels of 2,3-dibromobutanenitrile impurity" below.
High levels of 2,3-dibromobutanenitrile impurity 1. High local concentration of Br₂. 2. Presence of acid.1. Use a high-purity grade of NBS. Add the NBS in portions over time rather than all at once. Ensure vigorous stirring to maintain a homogeneous mixture. 2. Use dry, neutral glassware. Consider adding a small amount of a non-nucleophilic base like calcium carbonate to scavenge any trace HBr that forms.
Product appears to be a mixture of E/Z isomers Isomerization can occur, especially if the product is subjected to heat or light for extended periods. The E-isomer is generally the thermodynamically more stable product.Purification by chromatography will often separate the isomers. To minimize isomerization, protect the reaction and the purified product from light and avoid excessive heating during solvent removal. Photochemical isomerization can be a tool to interconvert isomers if desired.
Formation of a solid/polymeric material in the reaction flask Crotononitrile, being an unsaturated nitrile, can undergo radical polymerization. This can be initiated by the same conditions used for the allylic bromination.Add a radical inhibitor (e.g., hydroquinone) to the purified product if it is to be stored for an extended period. During the reaction, using the minimum necessary amount of radical initiator can help mitigate this.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Crotononitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotononitrile (1.0 eq) in anhydrous CCl₄.

  • Addition of Reagents: Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.

    • Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

Data Interpretation: Identifying Products and Byproducts

The following table provides expected ¹H NMR chemical shifts to aid in the identification of the desired product and potential side products.

Compound Proton(s) Expected Chemical Shift (ppm) Multiplicity
This compound (Product) -CH₂Br~4.0Doublet
=CH-CH₂Br~6.0-6.2Multiplet
=CH-CN~6.8-7.0Multiplet
2,3-dibromobutanenitrile (Side Product) -CHBr-CN~4.5-4.8Doublet
-CHBr-CH₃~4.2-4.5Multiplet
-CH₃~1.8-2.0Doublet
Crotononitrile (Starting Material) -CH₃~1.9Doublet of doublets
=CH-CH₃~5.4Multiplet
=CH-CN~6.7Multiplet

Workflow for Troubleshooting Low Yield

cluster_sm Troubleshooting Starting Material cluster_sp Troubleshooting Side Products start Low Yield of This compound check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm check_side_products Analyze Side Products (NMR, GC-MS) start->check_side_products sm_present Significant SM Remaining check_sm->sm_present dibromo Dibromo Adduct is a Major Byproduct check_side_products->dibromo polymer Polymerization Observed check_side_products->polymer increase_time Action: Increase Reaction Time or Add More Initiator sm_present->increase_time check_reagents Action: Check Purity of NBS and Initiator sm_present->check_reagents purify_nbs Action: Purify NBS, Use Anhydrous Solvent dibromo->purify_nbs optimize_initiator Action: Reduce Initiator Concentration polymer->optimize_initiator

Caption: A logical workflow for diagnosing and addressing low yields in the synthesis.

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  • eScholarship.org. Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. [Link]

  • ScienceDirect. Controlled Radical Polymerization. [Link]

  • Longdom Publishing. The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polari. [Link]

Stability and storage conditions for 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 4-bromobut-2-enenitrile. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.

Quick Reference Guide: Storage & Handling

For experienced users who need a quick summary, the following table outlines the essential storage and handling parameters for this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and potential for polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxygen-initiated radical polymerization and oxidative degradation.
Light Amber Vial / Protect from LightThe unsaturated system can be sensitive to light, which can catalyze degradation.[1]
Container Tightly Sealed Glass ContainerPrevents contamination from moisture and air.[1][2][3] Glass is preferred for its inertness.
Handling In a well-ventilated area or fume hoodThe compound is classified as toxic if swallowed and is a combustible liquid.[4] Good ventilation is crucial.[2][5]

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: I just received a shipment of this compound. What is the first thing I should do?

A1: Upon receipt, inspect the packaging for any damage. If the container is intact, immediately transfer it to a refrigerator (2-8°C) for storage.[1] It is best practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing it for long-term storage.

Q2: Can I store this compound at room temperature for a short period?

A2: While short-term exposure to room temperature (e.g., during weighing or reaction setup) is generally acceptable, prolonged storage at ambient temperatures is not recommended. The molecule's reactivity, particularly the activated double bond, makes it susceptible to slow polymerization over time, a process accelerated by heat.[6]

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, it is highly recommended. The allylic C-H bonds and the double bond in this compound can be susceptible to oxidation and radical-initiated polymerization. Oxygen can act as a radical initiator, leading to the formation of oligomers or polymers, which will appear as baseline impurities in analytical tests like NMR and can interfere with your reactions.

Stability & Degradation

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways are polymerization and hydrolysis.

  • Polymerization: The electron-withdrawing nitrile group activates the double bond, making it susceptible to polymerization, which can be initiated by light, heat, or radical initiators (like atmospheric oxygen).

  • Hydrolysis: The nitrile group can slowly hydrolyze to a carboxylic acid or amide in the presence of water, especially under acidic or basic conditions. The allylic bromide is also susceptible to hydrolysis, which would yield 4-hydroxybut-2-enenitrile.

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection is the first step. Any significant color change (e.g., from colorless/pale yellow to dark yellow or brown) or the presence of a solid precipitate could indicate degradation. For a more definitive assessment, we recommend running a quality control (QC) check using NMR or GC-MS. In an ¹H NMR spectrum, the appearance of broad signals in the baseline can suggest polymerization. New peaks in the aliphatic or olefinic region could indicate hydrolysis or other side reactions.

Q6: Does this compound contain a stabilizer?

A6: Commercially available this compound may contain a small amount of a polymerization inhibitor. However, this is not always the case. If you are concerned about the presence of an inhibitor interfering with your reaction (e.g., a polymerization reaction), it is best to consult the supplier's certificate of analysis or purify the material before use (e.g., by passing it through a short plug of alumina).

Use in Reactions

Q7: My reaction with this compound is giving low yields. Could the starting material be the problem?

A7: Absolutely. The dual reactivity of this molecule makes it a powerful synthetic building block, but also sensitive.[7] If you are performing a nucleophilic substitution at the carbon bearing the bromine, any polymeric impurities will reduce the molar equivalence of your starting material. If you are targeting the double bond for a reaction like a cycloaddition, these same impurities will lower your yield. Always ensure the purity of your starting material before beginning a reaction.

Q8: What are some common incompatible materials to avoid with this compound?

A8: Avoid strong bases, strong acids, strong oxidizing agents, and radical initiators.

  • Strong Bases: Can promote elimination reactions or hydrolysis of the nitrile.

  • Strong Acids: Can catalyze the hydrolysis of the nitrile and potentially polymerization of the alkene.

  • Strong Oxidizing Agents: Can react with the double bond.

  • Radical Initiators: Will induce polymerization.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Inconsistent reaction results or low yields. Degradation of this compound.Perform a QC check on the starting material using ¹H NMR or GC-MS. If impurities are detected, consider purifying the compound or using a fresh bottle.
The liquid has turned dark yellow or brown. Significant degradation, likely including polymerization and/or oxidation.It is highly likely the material is no longer suitable for use. We recommend proper disposal and using a fresh stock.
A solid precipitate has formed in the vial. Polymerization of the compound.The material is compromised. Do not attempt to use the liquid portion, as it will likely contain soluble oligomers. Dispose of the material according to your institution's safety guidelines.
Unexpected side products in the reaction. The reaction may be sensitive to trace impurities (e.g., water, oxygen) or the starting material may have partially degraded.Ensure all solvents and reagents are anhydrous and degassed. Re-check the purity of the this compound.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the two primary pathways of degradation for this compound.

G cluster_main This compound cluster_poly Polymerization cluster_hydro Hydrolysis A Br-CH2-CH=CH-CN C Poly-(this compound) A->C Initiation E 4-Hydroxybut-2-enenitrile (HO-CH2-CH=CH-CN) A->E SN2 Substitution F 4-Bromobut-2-enoic acid (Br-CH2-CH=CH-COOH) A->F Nitrile Hydrolysis B Radical Initiator (O2, Light, Heat) D H2O

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This decision tree can guide you when encountering issues in your experiments involving this compound.

G start Experiment Yields Poor Results check_sm Is the this compound stock old or improperly stored? start->check_sm qc_test Perform QC Analysis (¹H NMR, GC-MS) check_sm->qc_test Yes / Unsure check_other Investigate Other Reaction Parameters (Solvent, Reagents, Temperature) check_sm->check_other No, it's a fresh, properly stored bottle degraded Degradation/Impurities Detected qc_test->degraded pure Material is Pure degraded->pure No purify Purify Material or Use New Stock degraded->purify Yes pure->check_other re_run Re-run Experiment purify->re_run

Caption: Troubleshooting workflow for experiments using this compound.

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol ensures the long-term stability of your bulk supply of this compound.

  • Preparation: Allow the sealed vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold liquid.

  • Inert Atmosphere: In a fume hood, carefully open the main vial. Immediately flush the headspace with a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Using a clean, dry syringe or pipette, quickly transfer the desired amount to a separate, smaller vial for immediate use. For longer-term storage of aliquots, use small glass vials with PTFE-lined caps.

  • Resealing: Before sealing the main stock vial, flush the headspace again with inert gas. Seal tightly with the cap and reinforce with paraffin film.

  • Storage: Return the main stock vial to the refrigerator (2-8°C).

Protocol 2: Quality Control via ¹H NMR

This is a quick and effective method to assess the purity of your material before use.

  • Sample Preparation: In a clean NMR tube, dissolve a small amount (2-5 mg) of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: Look for the characteristic multiplets of the vinyl protons and the methylene protons adjacent to the bromine. The exact chemical shifts may vary slightly, but the splitting pattern and integration should be consistent with the structure.

    • Signs of Degradation:

      • Polymerization: A broad, unresolved hump of signals in the baseline, particularly between 1.0 and 4.0 ppm.

      • Hydrolysis (at the bromide): Appearance of a new peak for a methylene group adjacent to a hydroxyl group (likely around 4.0-4.5 ppm) and a hydroxyl proton (a broad singlet).

      • Hydrolysis (of the nitrile): This is less commonly observed under standard storage but would lead to the disappearance of the nitrile's influence on adjacent protons and the potential appearance of a carboxylic acid proton signal (>10 ppm).

By adhering to these storage and handling guidelines and implementing routine quality control checks, you can ensure the reliability of your this compound and the reproducibility of your research.

References

  • PlasticsEurope. (n.d.). Safe handling of unsaturated polyester resins. Retrieved from [Link]

  • AOC. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 42879-03-8). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53769583, this compound. Retrieved from [Link]

  • Angene Chemical. (n.d.). (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53401857, 4-Bromobut-2-en-1-ol. Retrieved from [Link]

  • LyondellBasell. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

Sources

Technical Support Center: 4-Bromobut-2-enenitrile Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for "Common impurities in 4-bromobut-2-enenitrile and their removal".

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges encountered during its synthesis and purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental questions regarding impurities that may arise during the synthesis of this compound, particularly when using the common method of allylic bromination of crotononitrile with N-bromosuccinimide (NBS).

Q1: What are the most common impurities I can expect when synthesizing this compound via allylic bromination of crotononitrile with NBS?

When undertaking the synthesis of this compound from crotononitrile and N-bromosuccinimide (NBS), several impurities are commonly formed due to the nature of the radical reaction and the reagents involved. Understanding these impurities is the first step in devising an effective purification strategy.

  • Unreacted Crotononitrile: The presence of the starting material is one of the most common impurities, typically resulting from an incomplete reaction. This can be due to insufficient reaction time, inadequate radical initiation, or a stoichiometric imbalance of reagents.

  • Succinimide: This is a direct byproduct of the N-bromosuccinimide reagent after it has donated a bromine radical.[1] It is a polar solid and is usually present in significant quantities in the crude reaction mixture.

  • Dibrominated Byproducts (e.g., 3,4-dibromobutyronitrile): While NBS is specifically used to maintain a low concentration of molecular bromine (Br₂) to favor allylic substitution over electrophilic addition, the formation of dibrominated species can still occur. This happens if Br₂ concentration increases, which can be caused by the reaction of NBS with HBr that is generated in situ.[1][2] This side reaction leads to the formation of the vicinal dibromide across the double bond.

  • Isomeric Bromides: The mechanism of allylic bromination proceeds through a resonance-stabilized allylic radical.[3] For the radical derived from crotononitrile, the two resonance forms are not equivalent. While the formation of this compound is favored, there is a possibility of forming a smaller amount of the regioisomer, 2-bromobut-3-enenitrile, although this is less common. The presence of isomeric butenenitriles in the starting material can also lead to a mixture of brominated products.

Q2: My crude NMR/GC-MS shows multiple unexpected peaks. What could they be?

Interpreting the analytical data of your crude product is key to troubleshooting. Here’s a guide to correlating spectral features with potential impurities:

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent tool for identifying volatile impurities.[4]

    • A peak with a lower retention time than your product and a mass spectrum corresponding to C₄H₅N is likely unreacted crotononitrile.

    • A peak with a significantly higher retention time and a mass spectrum showing the characteristic isotopic pattern of two bromine atoms is indicative of a dibrominated byproduct.

  • ¹H NMR Spectroscopy:

    • Signals corresponding to the starting crotononitrile (a doublet for the methyl group around δ 1.5-2.0 ppm and vinyl protons) indicate an incomplete reaction.

    • A broad singlet around δ 8.0 ppm in DMSO-d₆ or around δ 2.5-3.0 ppm in CDCl₃ (often exchanging with D₂O) suggests the presence of succinimide.

    • Complex multiplets in the δ 4.0-5.0 ppm region could indicate the presence of dibrominated species.

Q3: Why is my product yield of this compound consistently low?

Low yields can be frustrating, but are often traceable to specific aspects of the reaction or workup.

  • Reaction Conditions:

    • Poor Radical Initiation: Allylic bromination with NBS requires a radical initiator like AIBN (azobisisobutyronitrile) or UV light.[5] If the initiator is old or the light source is too weak, the reaction will be sluggish and incomplete.

    • Solvent Choice: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).[5] Polar solvents can interfere with the radical mechanism.

  • Side Reactions: The formation of significant amounts of dibrominated byproducts will naturally consume your starting material and reduce the yield of the desired product.

  • Workup Losses: this compound has some water solubility. Aggressive or multiple aqueous extractions can lead to product loss. Additionally, as a relatively volatile compound, care must be taken during solvent removal under reduced pressure.

Q4: My purified product is unstable and turns dark over time. What is causing this decomposition?

This compound, like many allylic bromides, can be susceptible to decomposition.

  • Presence of Trace Acid: Residual HBr from the reaction can catalyze decomposition and polymerization.[2] A wash with a mild base, like a saturated sodium bicarbonate solution, during the workup is crucial to quench any remaining acid.[6]

  • Light and Heat Sensitivity: Allylic halides can be sensitive to light and heat. It is best practice to store the purified product in an amber vial at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (like nitrogen or argon) to minimize degradation.

  • Residual Initiator: Traces of the radical initiator or its byproducts can sometimes promote slow decomposition over time.

Part 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for removing the common impurities discussed above.

Problem 1: High Levels of Unreacted Crotononitrile
  • Causality: The most common reason for significant amounts of unreacted starting material is an incomplete reaction. Crotononitrile is more volatile than the brominated product, a property we can exploit for purification.

  • Solution: Fractional Vacuum Distillation Fractional distillation under reduced pressure is highly effective for separating compounds with different boiling points while minimizing thermal decomposition.[7]

    Table 1: Physical Properties of this compound and Key Impurities

    Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Polarity
    Crotononitrile C₄H₅N 67.09 118-120 Less Polar
    This compound C₄H₄BrN 145.99 78-80 (at 10 mmHg) More Polar
    3,4-Dibromobutyronitrile C₄H₄Br₂N 225.89 >200 (decomposes) Very Polar

    | Succinimide | C₄H₅NO₂ | 99.09 | 287-289 | Highly Polar (Solid) |

    Protocol for Fractional Vacuum Distillation:

    • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry. Use a vacuum-jacketed distillation head for better efficiency if available.

    • Crude Material: Place the crude, filtered (to remove succinimide) reaction mixture into the distillation flask. Add a magnetic stir bar or boiling chips.

    • Vacuum: Slowly apply vacuum to the system.

    • Heating: Gently heat the distillation flask using an oil bath.

    • Fraction Collection:

      • Fraction 1 (Foreshot): Collect the first few drops that come over at a lower temperature. This will contain residual solvent and the most volatile impurities.

      • Fraction 2 (Crotononitrile): As the temperature stabilizes, collect the fraction corresponding to the boiling point of crotononitrile at the working pressure.

      • Fraction 3 (Product): Increase the temperature of the oil bath. Collect the fraction corresponding to the boiling point of this compound.

    • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their identity and purity.

    Table 2: Example Fractional Distillation Data

    Fraction # Vacuum (mmHg) Head Temperature (°C) Pot Temperature (°C) Composition
    1 10 25-35 45-55 Residual Solvent
    2 10 38-42 60-65 >95% Crotononitrile
    3 10 78-80 95-105 >98% this compound

    | 4 (Residue) | - | - | >110 | Dibrominated byproducts, polymers |

Problem 2: Presence of Polar, Solid Impurities
  • Causality: The primary solid impurity is succinimide, a byproduct of the NBS reagent.

  • Solution: Filtration and Aqueous Workup Succinimide has low solubility in non-polar organic solvents like DCM or CCl₄ but is soluble in water. This difference in solubility allows for its easy removal.

    dot

    purification_workflow crude Crude Reaction Mixture (in CCl4 or DCM) filter Filter through Celite/Sintered Funnel crude->filter filtrate Filtrate (Product + Soluble Impurities) filter->filtrate Liquid solid Solid Waste (Succinimide) filter->solid Solid sep_funnel Separatory Funnel filtrate->sep_funnel add_water Wash with Water sep_funnel->add_water 1. add_bicarb Wash with sat. NaHCO3 add_water->add_bicarb 2. aq_waste Aqueous Waste add_water->aq_waste add_brine Wash with Brine add_bicarb->add_brine 3. add_bicarb->aq_waste organic_layer Organic Layer add_brine->organic_layer add_brine->aq_waste dry Dry over Na2SO4/MgSO4 organic_layer->dry evap Solvent Removal (Rotary Evaporation) dry->evap pure_oil Crude Product Oil (Ready for Distillation/Chromatography) evap->pure_oil

    Caption: Workflow for the removal of solid succinimide and acidic impurities.

    Protocol for Workup:

    • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the precipitated succinimide. Wash the filter cake with a small amount of the reaction solvent (e.g., DCM).

    • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

      • Water (to remove any remaining succinimide).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any trace HBr).[6]

      • Brine (saturated aqueous NaCl) (to aid in the separation of the layers and remove bulk water).

    • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.

Problem 3: Contamination with Over-Brominated Byproducts
  • Causality: Formation of 3,4-dibromobutyronitrile due to a competing electrophilic addition reaction. This byproduct is significantly more polar than the desired product.

  • Solution: Flash Column Chromatography Flash chromatography is a standard technique for separating compounds with different polarities.

    dot

    reaction_impurities crotononitrile Crotononitrile product This compound (Desired Product) crotononitrile->product Allylic Bromination (Desired Pathway) byproduct2 3,4-Dibromobutyronitrile (Over-bromination) crotononitrile->byproduct2 Electrophilic Addition (Side Reaction) nbs NBS nbs->product byproduct1 Succinimide nbs->byproduct1 Forms unreacted Unreacted Crotononitrile initiator Radical Initiator (AIBN, hv) initiator->product Initiates

    Caption: Synthetic pathway and common byproducts in the synthesis of this compound.

    Protocol for Flash Column Chromatography:

    • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the packed column.

    • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

    Table 3: Example Flash Chromatography Elution Profile

    Solvent System (EtOAc in Hexanes) Fractions Compound Eluted
    2% EtOAc 1-5 Unreacted Crotononitrile (if present)
    5% EtOAc 6-15 This compound

    | 20% EtOAc | 16-25 | 3,4-Dibromobutyronitrile |

References

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). How can I achieve allylic bromination? I have an incomplete reaction. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2009). A GC-MS analysis of an SN2 reaction for the organic laboratory. Retrieved from [Link]

  • ResearchGate. (2015). Formation of substituted propanenitrile during Biginelli type reaction of tosyloxy benzaldehyde with malononitrile: Synthesis and crystal structure determination. Retrieved from [Link]

  • MDPI. (2024). Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLALLYLSUCCINIC ACID. Retrieved from [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Reactions with 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

4-bromobut-2-enenitrile is a potent and versatile bifunctional reagent, prized for its ability to introduce a cyanobutene moiety into complex molecules. Its structure, featuring an allylic bromide and a conjugated nitrile, offers multiple reaction pathways, including nucleophilic substitution, Michael addition, and cycloaddition.[1] However, this dual reactivity is also the source of many experimental challenges.

This guide is designed to serve as a technical resource, moving beyond simple procedural outlines to explain the chemical logic behind common failures and their solutions. By understanding the causality of potential side reactions and reagent instability, you can design more robust experiments and efficiently troubleshoot unexpected outcomes.

Section 1: Pre-Reaction Checklist & Reagent Integrity

Before initiating any reaction, verifying the quality of your starting materials and the integrity of your setup is the most critical, yet often overlooked, step. Many reaction failures originate here.

Q: I've stored my this compound for a while. How do I know if it's still good?

A: this compound can degrade over time, especially if exposed to light, moisture, or heat. Visual inspection is the first step. A pure reagent should be a clear, colorless to pale yellow liquid. If your material is dark brown or contains solid precipitates, it has likely decomposed or polymerized.

Recommended Quality Control Protocol:

  • Visual Inspection: Check for discoloration or solids.

  • NMR Analysis (¹H NMR): Acquire a spectrum in CDCl₃. Look for the characteristic peaks of the vinyl protons and the methylene protons adjacent to the bromine. The appearance of new, broad signals in the aliphatic region may suggest polymerization.

  • Purity Check (GC-MS): This can help identify low-level impurities or decomposition products that may not be obvious by NMR.

Pro-Tip: Older batches of allylic halides can be contaminated with trace amounts of HBr.[2] While sometimes useful for initiating radical reactions, HBr can interfere with base-sensitive nucleophiles or catalyze unwanted side reactions. If your reaction is sensitive to acid, consider purifying the reagent by distillation or passing it through a short plug of basic alumina before use.

Section 2: Troubleshooting by Symptom

This section addresses the most common failure modes encountered in the field, providing a logical path to diagnose and solve the issue.

Symptom 1: No Reaction or Incomplete Conversion

Q: My starting materials are unchanged after the recommended reaction time. What went wrong?

A: This is typically an issue of insufficient activation or reactivity. Let's break down the common causes:

  • Cause 1: Insufficiently Nucleophilic Reagent. Your nucleophile may not be strong enough to displace the bromide under the chosen conditions.

  • Cause 2: Poor Solvent Choice. The solvent plays a crucial role in stabilizing intermediates and solvating ions. For Sₙ2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

  • Cause 3: Inappropriate Temperature. Many reactions require an initial energy input to overcome the activation barrier. Room temperature may not be sufficient.

  • Cause 4: Inactive Base. If your reaction requires a base to deprotonate the nucleophile, ensure the base is strong enough (pKa of conjugate acid > pKa of nucleophile) and has not degraded (e.g., NaH that has oxidized).

Troubleshooting Workflow: No Reaction

Caption: Decision tree for troubleshooting a stalled reaction.

Symptom 2: Low Yield with Multiple Unidentified Products

Q: My TLC/LC-MS shows a complex mixture of products, and the yield of my desired compound is very low. What is happening?

A: A complex product profile points towards competing reaction pathways. With this compound, the primary competition is between direct (Sₙ2) and allylic rearrangement (Sₙ2') substitution.

  • Sₙ2 Pathway (Direct Substitution): The nucleophile attacks the carbon directly bonded to the bromine (C4), yielding the expected product. This pathway is generally favored.[3]

  • Sₙ2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond (C2), with a concerted shift of the double bond and expulsion of the bromide. This leads to a constitutional isomer.[3][4]

  • Michael Addition: Strong, soft nucleophiles can potentially attack the alkene in a conjugate addition fashion, especially if the Sₙ2 pathway is sterically hindered.[1]

  • Polymerization: Under basic or radical conditions, the unsaturated nitrile can polymerize.

Competing Reaction Pathways

Caption: Competing Sₙ2, Sₙ2', and polymerization pathways.

Strategies to Improve Selectivity:

StrategyRationaleRecommended Action
Use "Harder" Nucleophiles Hard nucleophiles (e.g., RO⁻, R₂N⁻) have a higher charge density and favor attack at the more electrophilic C4 carbon (Sₙ2). Softer nucleophiles (e.g., RS⁻, I⁻) are more likely to attack the C2 position (Sₙ2').If applicable, switch to a harder nucleophile or use a counterion (e.g., Li⁺ vs. K⁺) that promotes hardness.
Lower Reaction Temperature Higher temperatures can provide the energy to overcome the activation barrier for less-favored pathways like Sₙ2', leading to mixtures.Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 0 °C or room temperature).
Control Stoichiometry Using a slight excess of the limiting reagent can sometimes prevent side reactions involving the excess component. However, an excess of base can promote polymerization.Use a precise 1:1 or 1:1.05 stoichiometry. If a base is used, add it slowly to the reaction mixture to avoid high local concentrations.
Steric Hindrance Steric bulk on the nucleophile or near the C4 position can disfavor the Sₙ2 pathway, making the Sₙ2' pathway more competitive.[3]If Sₙ2' is the major undesired product, evaluate if a less sterically hindered nucleophile can be used.
Symptom 3: Product Decomposition During Workup or Purification

Q: I form my product according to in-situ monitoring (TLC/LC-MS), but it decomposes upon aqueous workup or silica gel chromatography.

A: α,β-Unsaturated nitriles can be sensitive to both acidic and basic conditions, and prolonged exposure to silica gel.[5]

  • Hydrolysis: The nitrile group can be hydrolyzed to an amide or carboxylic acid under strong acidic or basic workup conditions. The allylic system can also be unstable.

  • Decomposition on Silica: Silica gel is weakly acidic and can catalyze decomposition or polymerization of sensitive compounds. This is a common issue with conjugated systems.

Protocol for a Robust Workup and Purification:

  • Quench Carefully: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) or cold water rather than strong acid or base.

  • Minimize Contact Time: Perform extractions quickly. Do not let your product sit in the separatory funnel for extended periods.

  • Dry and Concentrate Gently: Dry the organic layer with a neutral drying agent (like Na₂SO₄ or MgSO₄) and concentrate the solvent using a rotary evaporator at low temperature and pressure.

  • Consider Alternative Purification:

    • Neutral Alumina Chromatography: If silica is causing decomposition, try using neutral or basic alumina.

    • Deactivated Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a neutral base, like triethylamine (e.g., 1% Et₃N in hexanes), to neutralize the acidic sites.

    • Distillation: If your product is thermally stable and volatile, distillation can be an excellent purification method that avoids contact with stationary phases.

Section 3: Frequently Asked Questions (FAQs)

Q: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for reactions with this compound?

A: It is highly recommended, especially when using organometallic reagents, strong bases (like NaH, LDA), or running reactions at elevated temperatures. An inert atmosphere prevents oxidation of sensitive reagents and minimizes moisture, which can quench bases and nucleophiles or lead to hydrolysis side-products.[6]

Q: What are the primary safety concerns with this compound?

A: This compound is classified as toxic if swallowed and is a combustible liquid.[7] Like many allylic bromides and nitriles, it should be treated as a potent lachrymator (causes tearing) and irritant.[8]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).[11][12]

  • Spills: Have a spill kit ready. Small spills can be absorbed with an inert material like vermiculite.

Q: Can I use this reagent in protic solvents like ethanol or water?

A: Generally, it is not recommended. Protic solvents can compete with your intended nucleophile, leading to solvolysis products (e.g., 4-ethoxybut-2-enenitrile). Furthermore, many of the strong bases and nucleophiles used in these reactions are incompatible with protic solvents. For Sₙ2 reactions, polar aprotic solvents (DMF, Acetonitrile, DMSO) are superior.[6]

References

  • PubChem Compound Summary for CID 53769583, this compound . National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 12452734, 4-Bromobutan-2-one . National Center for Biotechnology Information. Available at: [Link]

  • This compound | C4H4BrN . PubChem. Available at: [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps . OrgoSolver. Available at: [Link]

  • SN2 versus SN2′ Competition . The Journal of Organic Chemistry. Available at: [Link]

  • What is Allylic Bromination? . Master Organic Chemistry. Available at: [Link]

  • α,β-Unsaturated Nitriles Definition . Fiveable. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. Available at: [Link]

  • SN2 versus SN2′ Competition . National Institutes of Health. Available at: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . LabTAG. Available at: [Link]

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes . ResearchGate. Available at: [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab . Questar. Available at: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab . Interfocus. Available at: [Link]

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Technical Support Center: A Guide to Preventing Polymerization of 4-Bromobut-2-enenitrile During Storage

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unique reactivity of molecules like 4-bromobut-2-enenitrile can be both a powerful tool in synthesis and a significant challenge in the laboratory. This molecule is an exceptional electrophilic building block, prized for its dual reactivity that allows for rapid increases in molecular complexity[1]. However, the very features that make it so useful—the activated double bond and the allylic bromine—also render it susceptible to unwanted polymerization during storage.

This guide is designed to move beyond simple instructions. It provides the causal framework behind our recommended protocols, empowering you, our fellow researchers and developers, to not only prevent polymerization but also to understand why these strategies are effective. Our goal is to ensure the integrity of your starting materials, the reproducibility of your experiments, and the safety of your laboratory environment.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental properties of this compound and the mechanisms driving its degradation.

Q1: What is this compound and what makes it inherently reactive?

This compound is a bifunctional organic compound featuring both an alkene and a nitrile group, with a bromine atom on the carbon adjacent to the double bond (the allylic position)[1]. Its high reactivity stems from this combination:

  • Activated Alkene: The electron-withdrawing nature of the nitrile group (C≡N) polarizes the carbon-carbon double bond, making it susceptible to attack. This feature is exploited in reactions like Michael additions and cycloadditions[1].

  • Allylic Bromide: The bromine atom is a good leaving group, situated in an allylic position. This facilitates nucleophilic substitution reactions at the terminal carbon[1].

This dual reactivity makes it a versatile reagent but also creates pathways for instability and self-reaction, primarily through polymerization of the double bond.

Q2: What is the primary mechanism of polymerization during storage?

The most common pathway for the unwanted polymerization of this compound during storage is free-radical polymerization . This is a chain reaction that, once initiated, can proceed rapidly. The process is classically understood to occur in three stages:

  • Initiation: A reactive species with an unpaired electron, known as a free radical, is formed. This can be triggered by external energy sources like heat or UV light, or by the decomposition of trace impurities (e.g., peroxides)[2][3]. The initiator radical then attacks the electron-rich double bond of a monomer molecule, creating a new, larger radical.

  • Propagation: The newly formed monomer radical attacks another this compound molecule. This process repeats, rapidly adding monomer units and elongating the polymer chain[3][4].

  • Termination: The growing chain is deactivated when two radicals combine or react in a way that eliminates their unpaired electrons, ending the polymerization process.

The diagram below illustrates this pathway and the critical intervention point for inhibitors.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination cluster_inhibition Intervention I Initiator (I) (e.g., from heat, light) I_rad Radical (I•) I->I_rad forms IM_rad Initiated Monomer (I-M•) I_rad->IM_rad attacks M Monomer (M) M->IM_rad attacks IMn_rad Growing Chain (I-Mn•) IM_rad->IMn_rad chain grows IMn1_rad Longer Chain (I-Mn+1•) IMn_rad->IMn1_rad + M M2 Monomer (M) IMn1_rad->IMn_rad repeats IMx_rad Radical Chain (I-Mx•) Inactive Inactive Product IMn1_rad->Inactive trapped by Polymer Stable Polymer IMx_rad->Polymer combine to form IMy_rad Radical Chain (I-My•) IMy_rad->Polymer combine to form Inhibitor Inhibitor (InH) Inhibitor->Inactive

Caption: Free-radical polymerization and the role of an inhibitor.

Q3: What factors can initiate or accelerate polymerization?

Several common laboratory conditions can trigger polymerization:

  • Elevated Temperatures: Heat provides the activation energy needed to form initial radicals. Storage in warm areas or exposure to direct sunlight can be problematic.

  • Light Exposure: UV light, in particular, has sufficient energy to break bonds and create radicals[5][6].

  • Presence of Impurities: Trace amounts of peroxides (from air exposure), metal ions (from containers or residual catalysts), or other reactive species can act as initiators[7].

  • Absence of Inhibitor: Highly purified monomers that have had inhibitors removed are exceptionally prone to polymerization.

Part 2: Proactive Stabilization & Storage Protocols

Proper storage is not a passive activity; it is an active strategy to maintain chemical integrity.

Q4: What is the most critical step to prevent polymerization during storage?

The single most effective measure is the addition of a suitable polymerization inhibitor at an appropriate concentration[8][9]. Inhibitors are molecules that react with and neutralize free radicals, effectively breaking the propagation cycle before a significant polymer chain can form[10].

Q5: Which inhibitors are recommended for this compound and at what concentration?

InhibitorRecommended Conc. (ppm)Mechanism of Action & Key Considerations
Hydroquinone (HQ) 100 - 250 ppmA widely used and effective radical scavenger[8]. Crucially, its inhibitory mechanism requires the presence of molecular oxygen to regenerate the active quinone form from the phenol[13].
Monomethyl Ether of Hydroquinone (MEHQ) 100 - 250 ppmSimilar to HQ but often preferred due to better solubility in organic monomers[8]. Also requires oxygen to be effective .
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) 50 - 200 ppmA stable nitroxide radical that is highly efficient at trapping carbon-centered radicals[10]. It does not require oxygen and can be used for storage under inert atmospheres.
Phenothiazine (PTZ) 200 - 500 ppmAn effective high-temperature inhibitor. It functions as a chain-transfer agent. Can be used in systems where oxygen is excluded.

Expert Recommendation: For routine laboratory storage, Hydroquinone (HQ) or MEHQ are excellent, cost-effective choices. However, you must ensure the storage container is not sealed under an inert atmosphere.

Q6: What are the optimal long-term storage conditions?

A multi-faceted approach is required for maximum stability:

  • Temperature: Store in a refrigerator at 2-8 °C . Low temperatures significantly reduce the rate of all chemical reactions, including the initial formation of radicals.

  • Atmosphere:

    • If using HQ or MEHQ , store under an air headspace. The container should be sealed but not purged with inert gas. The oxygen is a critical component of the inhibition system[13].

    • If using an oxygen-independent inhibitor like TEMPO , storage under an inert atmosphere (Nitrogen or Argon) is recommended to prevent other potential oxidative side reactions.

  • Container: Always use a tightly sealed amber glass bottle or an opaque container to prevent exposure to UV light[14]. Ensure the cap is lined with a non-reactive material like PTFE.

  • Purity: Be aware that "ultra-pure" or inhibitor-free grades of this reagent are intended for immediate use and are highly unstable. If you must purify the material (e.g., by distillation), it is critical to add a fresh dose of inhibitor immediately after purification for storage.

Part 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section provides a logical framework for identifying and addressing potential polymerization.

Q7: How can I tell if my this compound has started to polymerize?

Early detection is key. Look for these physical changes:

  • Increased Viscosity: The sample will flow more slowly than a fresh bottle. This is often the first sign.

  • Appearance of Haze or Cloudiness: The formation of soluble oligomers or insoluble polymer particles will reduce clarity.

  • Color Change: The material may darken, often turning yellow or brown.

  • Precipitation: You may observe a solid white or off-white precipitate or a gel-like mass at the bottom of the bottle.

For an analytical confirmation, acquiring a ¹H NMR spectrum is a definitive method. The sharp peaks of the monomer will be accompanied by very broad, poorly resolved signals corresponding to the polymer.

Q8: My sample shows signs of polymerization. What should I do?

Your response should be dictated by the extent of polymerization and a strict adherence to safety.

G cluster_good Status: OK cluster_bad Status: Suspect start Perform Routine Visual Inspection check_appearance Does the sample appear clear, mobile, and colorless? start->check_appearance ok Sample is likely OK. Continue routine monitoring. check_appearance->ok Yes assess Assess Severity of Change (Viscosity, Cloudiness, Solid) check_appearance->assess No check_inhibitor Consider checking inhibitor level if sample is old. ok->check_inhibitor minor Minor Change (Slightly viscous/hazy) assess->minor Minor major Major Change (Very viscous, solid present) assess->major Major caution CAUTION: Runaway polymerization is exothermic. Handle with care in a fume hood. dispose Strongly Recommended: Consult EHS and arrange for safe chemical waste disposal. major->dispose purify Expert Use Only: Consider purification by vacuum distillation with an inhibitor (e.g., hydroquinone) in the pot. caution->purify

Sources

Navigating the Complex Reactivity of 4-Bromobut-2-enenitrile: A Technical Guide to Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-bromobut-2-enenitrile reactions. As a senior application scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered when working with this versatile yet reactive building block. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and troubleshoot byproduct formation effectively.

The Duality of this compound: A Double-Edged Sword

This compound is a valuable synthetic intermediate due to its dual reactive sites: an electrophilic carbon susceptible to nucleophilic attack at the bromine-bearing position and an activated double bond prone to cycloadditions and Michael additions.[1] This dual nature, however, is the primary source of potential byproduct formation. Understanding the delicate balance between these competing pathways is crucial for successful and clean reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during reactions with this compound in a practical question-and-answer format.

FAQ 1: Nucleophilic Substitution Reactions

Question: I'm performing a nucleophilic substitution on this compound with a primary amine, but I'm observing a mixture of products and low yield of my desired secondary amine. What's going wrong?

Answer: This is a classic challenge. The most likely culprits are over-alkylation and competing side reactions .

1. Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine.[2] This means it can react with another molecule of this compound to form a tertiary amine, and subsequently a quaternary ammonium salt.[3][4]

Troubleshooting Protocol: Minimizing Over-alkylation

  • Control Stoichiometry: Use a large excess of the primary amine relative to this compound. This increases the probability of the electrophile reacting with the intended nucleophile.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring the initial desired reaction.

  • Lower Reaction Temperature: While this may slow down the reaction, it can help to control the rate of the undesired second alkylation.

2. Competing Elimination (E2) Reaction: The amine can also act as a base, leading to the elimination of HBr and the formation of buta-1,3-diene-1-carbonitrile. This is more likely with sterically hindered amines or when using a strong, non-nucleophilic base.[5][6]

Troubleshooting Protocol: Favoring Substitution over Elimination

  • Choice of Base: If a base is required, use a weaker, non-nucleophilic base like potassium carbonate or sodium bicarbonate, rather than strong bases like hydroxides or alkoxides.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.[1]

  • Temperature Control: Lower temperatures typically favor substitution over elimination.[5]

Question: My reaction with a secondary amine is sluggish and gives a poor yield. What can I do?

Answer: Secondary amines are generally good nucleophiles, but steric hindrance can slow down the reaction.[2] If the reaction is not proceeding to completion, consider the following:

Troubleshooting Protocol: Driving Sluggish Reactions to Completion

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier.

  • Use a Catalyst: The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.

  • Solvent Choice: Highly polar aprotic solvents like DMSO can enhance the rate of SN2 reactions.

FAQ 2: Michael Addition Byproducts

Question: I am trying to perform a nucleophilic substitution, but I'm seeing evidence of a byproduct with a different connectivity than expected. Could a Michael addition be occurring?

Answer: Yes, this is a significant possibility. The electron-withdrawing nitrile group activates the double bond, making the β-carbon susceptible to nucleophilic attack in a 1,4-conjugate (Michael) addition.[7][8][9] This can compete with the direct (1,2-) substitution at the carbon bearing the bromine.

Causality: Soft nucleophiles, such as thiolates or enamines, are more prone to Michael addition.[8] However, under certain conditions, amines can also act as Michael donors.[9]

Troubleshooting Protocol: Suppressing Michael Addition

  • Nucleophile Choice: If possible, use "harder" nucleophiles, which tend to favor direct substitution.

  • Reaction Conditions: Kinetically controlled conditions (lower temperatures) often favor 1,2-addition, while thermodynamically controlled conditions (higher temperatures) can favor the 1,4-Michael addition product.[7]

  • Protecting Groups: In complex syntheses, it may be necessary to temporarily protect the double bond to prevent Michael addition.

FAQ 3: Hydrolysis and Decomposition

Question: I've noticed the formation of an amide or carboxylic acid in my reaction mixture. How is this happening?

Answer: This is likely due to the hydrolysis of the nitrile group. While the reaction of nitriles with neutral water is very slow, it can be catalyzed by acidic or basic conditions.[10]

Mechanism of Hydrolysis: The hydrolysis proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid (or its salt).[10]

Troubleshooting Protocol: Preventing Hydrolysis

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral pH: Maintain a neutral pH throughout the reaction and workup. If an acidic or basic workup is necessary, keep the exposure time and temperature to a minimum.

  • Workup Procedure: When quenching the reaction, use a neutral solution or a mild buffer.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Byproduct_Formation Start This compound + Nucleophile (Nu:) SN2_Product Desired SN2 Product (4-Substituted-but-2-enenitrile) Start->SN2_Product SN2 Pathway (Desired) E2_Product Elimination Product (Buta-1,3-diene-1-carbonitrile) Start->E2_Product E2 Pathway (Basic/Hindered Nu:) Michael_Product Michael Addition Product (3-Substituted-4-bromobutanenitrile) Start->Michael_Product Michael Addition (Soft Nu:) Hydrolysis_Product Hydrolysis Product (Amide / Carboxylic Acid) Start->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Overalkylation Over-alkylation Product (Tertiary Amine / Quaternary Salt) SN2_Product->Overalkylation Further Reaction (if Nu: is a primary/secondary amine) SN2_Product->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Competing reaction pathways for this compound.

Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solutions
Low yield of desired amine, mixture of products Over-alkylationUse a large excess of the starting amine; slow addition of this compound; lower reaction temperature.
Formation of diene byproduct Competing E2 eliminationUse a weaker, non-nucleophilic base; use a polar aprotic solvent; lower reaction temperature.
Formation of an isomer Michael (1,4) additionUse a "harder" nucleophile; employ kinetically controlled conditions (low temperature).
Presence of amide or carboxylic acid Hydrolysis of the nitrile groupUse anhydrous reagents and solvents; maintain neutral pH during reaction and workup.
Sluggish or incomplete reaction Steric hindrance; poor leaving groupIncrease reaction temperature; add a catalytic amount of NaI or KI.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine
  • Reaction Setup: To a solution of the primary amine (3-5 equivalents) in anhydrous acetonitrile (0.5 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1 equivalent) dropwise at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve primary amine (3-5 eq.) in anhydrous MeCN prep2 Cool to 0 °C under N₂ prep1->prep2 react1 Add this compound (1 eq.) dropwise prep2->react1 react2 Warm to RT, stir 4-6h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with sat. NaHCO₃ react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash, dry, concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for nucleophilic substitution on this compound.

By understanding the inherent reactivity of this compound and the factors that influence its reaction pathways, researchers can proactively design experiments to minimize byproduct formation and maximize the yield of the desired product. This guide provides a framework for troubleshooting common issues and serves as a starting point for developing robust and efficient synthetic methodologies.

References

  • BenchChem. (n.d.). Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile.
  • Adichemistry. (n.d.). Michael Addition Reaction.
  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). Nucleophilic Substitution in Synthesis - Amines.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, May 24). Nucleophilic substitution and elimination reactions.
  • Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 4-Bromobut-2-enenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for reactions involving 4-bromobut-2-enenitrile. This versatile building block, featuring an allylic bromide, a conjugated nitrile, and an alkene, offers numerous synthetic possibilities but also presents unique challenges in catalyst selection and reaction optimization. This guide is structured to provide direct answers to common issues encountered in the lab, moving from general principles to specific troubleshooting scenarios. My goal is to equip you with the causal understanding needed to not only solve immediate problems but also to proactively design more robust reaction systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound I need to consider when selecting a catalyst?

A1: this compound has three key functional groups that dictate its reactivity and potential side reactions.[1] Understanding these is the first step in catalyst selection:

  • Allylic Bromide (C-Br bond): This is the most common handle for cross-coupling reactions. The bromine atom can be readily displaced in nucleophilic substitutions or serve as the electrophile in palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings.[1]

  • Alkene (C=C bond): The carbon-carbon double bond can participate in various addition reactions, cycloadditions, and metathesis.[1][2] Its conjugation with the nitrile group activates it for Michael additions.

  • Nitrile (-C≡N group): The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the alkene.[1] It is generally stable but can be susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.[3][4] Catalyst selection must account for the compatibility of all reaction components with this group.

Q2: For a standard Suzuki-Miyaura coupling, what is a reliable starting point for a catalyst system?

Q3: My primary side product is the hydrodebromination of the starting material. What causes this and how can I prevent it?

A3: Hydrodebromination, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction. It is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6] This species can arise from several sources, including the base, solvent, or impurities. To mitigate this:

  • Choice of Base: Avoid strong, sterically hindered bases like sodium tert-butoxide if you see this issue. Switch to milder inorganic bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) . These are less likely to generate the problematic Pd-H species.[6]

  • Lower Temperature: Debromination pathways can have a higher activation energy than the desired coupling. Reducing the reaction temperature can significantly increase selectivity for the desired product.[7][6]

  • Ligand Selection: In some cases, the ligand can influence the stability and reactivity of Pd-H intermediates. Screening different phosphine ligands can be a valuable strategy.

Q4: Can I perform asymmetric allylic alkylation (AAA) with this substrate? What catalyst systems are recommended?

A4: Absolutely. The allylic bromide moiety makes this compound an excellent substrate for metal-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming asymmetric C-X bonds (where X is a heteroatom or carbon).[8][9] Palladium and Molybdenum complexes are most common. For palladium-catalyzed AAA, the key to achieving high enantioselectivity is the chiral ligand. A typical starting point would be a palladium precatalyst like [Pd(allyl)Cl]₂ combined with a chiral phosphine ligand, such as a derivative of Trost ligand or (S,S)-f-Binaphane . The choice of ligand, solvent, and base is critical and often requires screening to achieve optimal results in terms of yield and enantiomeric excess (ee).[9][10]

Troubleshooting Guide: Cross-Coupling Reactions

This section addresses specific, common problems encountered during cross-coupling experiments with this compound.

Issue 1: Low or No Product Yield

Low yield is the most frequent issue, and its diagnosis requires a systematic approach. Use the following guide and the accompanying flowchart to identify the root cause.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst 1. Verify Catalyst Quality: Ensure the palladium precatalyst and phosphine ligand are high quality and have been stored correctly under an inert atmosphere. Phosphine ligands, in particular, can be sensitive to air.[3] 2. Use a Pre-formed Catalyst: Consider using a modern, air-stable pre-catalyst (e.g., XPhos Pd G2/G3). These are designed for reliable activation and consistency, bypassing issues with generating the active Pd(0) species in situ. 3. Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. If this improves the yield, it points to a catalyst activity or stability issue.[3]
Inefficient Oxidative Addition 1. Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be sufficient. Buchwald-type ligands (e.g., XPhos, SPhos) are designed to accelerate oxidative addition, which is the first and often rate-limiting step of the catalytic cycle.[5]
Poor Transmetalation (Suzuki) 1. Screen Bases: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid for transmetalation. Screen different bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often more effective for less reactive boronic acids.[3][5] 2. Solvent System: Ensure the solubility of your reagents. A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is common for Suzuki reactions and can facilitate the interaction of the organic and inorganic components.[3]
Reaction Conditions 1. Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote side reactions like homocoupling. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) by performing at least three evacuate/backfill cycles.[11] 2. Degas Solvents: Solvents must be properly degassed before use. This can be done by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.
Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed catalyst_check Is the catalyst system robust? (e.g., air-stable precatalyst) start->catalyst_check atmosphere_check Is the reaction under a strict inert atmosphere? catalyst_check->atmosphere_check No use_precatalyst Action: Switch to an air-stable precatalyst (e.g., XPhos Pd G3). Increase loading to 3-5 mol%. catalyst_check->use_precatalyst Yes base_check Is the base appropriate for the boronic acid/coupling partner? atmosphere_check->base_check No degas Action: Re-run reaction after 3x evacuate/backfill cycles and using freshly degassed solvents. atmosphere_check->degas Yes solvent_check Are all reagents soluble in the chosen solvent system? base_check->solvent_check No screen_base Action: Screen alternative bases. Try K₃PO₄ or Cs₂CO₃. base_check->screen_base Yes temp_check Is the temperature optimal? solvent_check->temp_check No screen_solvent Action: Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O). solvent_check->screen_solvent Yes screen_temp Action: Screen temperature range. Try increasing in 10°C increments. Monitor for decomposition. temp_check->screen_temp Yes

Caption: Troubleshooting flowchart for diagnosing low yield.

Issue 2: Formation of Homocoupling Side Products

The dimerization of your boronic acid (in Suzuki reactions) or the starting halide can compete with the desired cross-coupling.

  • Primary Cause: The most common cause is the presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidative homocoupling pathway.

  • Solution: The solution is rigorous exclusion of air. Follow the inert atmosphere and solvent degassing procedures described in Issue 1. Ensure all reagents are added under a positive pressure of inert gas.[11]

Visualizing Reaction Mechanisms and Challenges

A deeper understanding of the catalytic cycle and competing pathways is essential for rational problem-solving.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined cycle involving the palladium catalyst. The choice of ligands, base, and solvent directly impacts the efficiency of each step.[12]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-Br Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Product R¹-R² PdII_transmetal->Product R1Br R¹-Br (4-bromobut- 2-enenitrile) R1Br->PdII_oxidative Boronic R²-B(OR)₂ Boronic->PdII_transmetal Base Base (e.g., K₃PO₄) Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Competing Pathways: Cross-Coupling vs. Hydrodebromination

This diagram illustrates how a palladium-hydride species, if formed, can intercept the catalytic intermediate that should proceed to the desired product, leading to the hydrodebromination side product instead.

Competing_Pathways start R-Pd(II)-Br Intermediate path_desired Transmetalation with R'-B(OR)₂ start->path_desired Desired Pathway path_undesired Reaction with 'Pd-H' species start->path_undesired Undesired Pathway product Desired Product R-R' path_desired->product side_product Side Product R-H path_undesired->side_product

Caption: Competing reaction pathways for the Pd(II) intermediate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a validated starting point for your experiments. It incorporates best practices for achieving reproducible results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water, 5:1 ratio, 0.1 M concentration relative to the limiting reagent)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under a positive flow of Argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask. Evacuate the vessel using a vacuum manifold and then backfill with Argon. Repeat this evacuate/backfill cycle a total of three times to ensure a completely oxygen-free environment.[11]

  • Solvent Addition: Under a positive pressure of Argon, add the degassed toluene and water via syringe.[3]

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting starting material. Reactions are typically complete within 4-12 hours.[6]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for 4-Bromophenylacetonitrile Reactions.
  • MH Chem. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (n.d.). This compound | 42879-03-8.
  • Umicore. (n.d.). Metathesis Catalysts.
  • Unknown. (2014). The Suzuki Reaction.
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Smolecule. (2024). This compound | 42879-03-8.
  • ProtonGuru. (2020). Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric allylic alkylation employing heteroatom nucleophiles.
  • National Institutes of Health. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides.
  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • National Institutes of Health. (n.d.). Pd and Mo Catalyzed Asymmetric Allylic Alkylation.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed asymmetric allenylic alkylation.
  • Chemistry LibreTexts. (2023). Reactivity of Nitriles.

Sources

Technical Support Center: Solvent Effects on 4-Bromobut-2-enenitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-bromobut-2-enenitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and questions related to its reactivity, with a specific focus on the critical role of solvent selection in directing reaction outcomes.

Core Concepts: Understanding the Reactivity of an Allylic System

This compound is a powerful electrophile due to the presence of a good leaving group (bromide) in an allylic position.[1] This structural feature is the primary determinant of its reactivity, which is dominated by nucleophilic substitution. However, the conjugated system introduces complexities, primarily the competition between two potential pathways: SN2 and SN2' reactions.

  • SN2 Pathway (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the bromine (the α-carbon), displacing the bromide ion in a single, concerted step. This results in a product where the nitrile and the new substituent are in a 1,4-relationship.

  • SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the carbon at the other end of the double bond (the γ-carbon), inducing a rearrangement of the double bond to displace the bromide ion. This leads to an isomeric product.

The choice of solvent is arguably the most critical experimental parameter for controlling which of these pathways predominates.

The Role of the Solvent

Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2] For nucleophilic substitutions, the primary classification is between polar protic and polar aprotic solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form strong hydrogen bonds. They tend to solvate both cations and anions (nucleophiles) effectively. By creating a solvent "cage" around the nucleophile, they can hinder its reactivity and slow down SN2 reactions.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents lack acidic protons. They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[2][4] This dramatically increases the rate of SN2 reactions.[5]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isomers. One is the expected product, but the other has a shifted double bond. Why is this happening and how can I control it?

This is a classic case of competition between the SN2 and SN2' pathways, a common occurrence in allylic systems.[6] The formation of the rearranged product (SN2') is due to nucleophilic attack at the γ-carbon. This competition is governed by both kinetic and thermodynamic factors.[7][8]

Causality:

  • Kinetic vs. Thermodynamic Control: The SN2 product is often the kinetic product (formed faster, lower activation energy), while the SN2' product can sometimes be the more thermodynamically stable product (lower overall energy).[7][8]

  • Solvent Influence: Less polar solvents or those that don't strongly favor a dissociated, highly reactive nucleophile may allow for a more flexible transition state, potentially leading to more of the SN2' product.

  • Temperature: Higher temperatures provide enough energy to overcome the activation barriers for both pathways and can favor the formation of the most stable (thermodynamic) product.[9][10]

Solution: To favor the direct SN2 product (1,4-substitution):

  • Use a Polar Aprotic Solvent: Solvents like DMSO or DMF will enhance the rate of the SN2 reaction, making it the dominant kinetic pathway.[4][5]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will favor the product that forms fastest (the kinetic product), which is typically the SN2 product.[8]

G sub This compound + Nu- sn2_path SN2 Pathway sub->sn2_path Direct Attack (α) sn2_prime_path SN2' Pathway sub->sn2_prime_path Allylic Attack (γ) sn2_product Product A (Direct Substitution) sn2_path->sn2_product Favored by: - Polar Aprotic Solvents - Lower Temperature sn2_prime_product Product B (Allylic Rearrangement) sn2_prime_path->sn2_prime_product Competes at: - Higher Temperatures - With certain nucleophiles

Fig 1. Competing SN2 and SN2' reaction pathways.

Q2: I am attempting to react this compound with sodium cyanide, but my yields are very low and I'm isolating an alcohol byproduct. What is wrong?

This issue typically arises from the choice of solvent. The reaction of an alkyl halide with cyanide salts is a standard method for nitrile synthesis.[11][12] However, the cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom.[13] More critically for your problem, the reaction conditions must be anhydrous.

Causality:

  • Solvent Choice: If you are using an aqueous or protic solvent like ethanol that contains residual water, you are introducing a competing nucleophile: the hydroxide ion (OH⁻) or the alkoxide.[12] Hydroxide is a strong nucleophile and will react with the this compound to produce the corresponding alcohol, reducing the yield of your desired nitrile.

  • Nucleophile Reactivity: In polar protic solvents, the cyanide nucleophile is also solvated and less reactive, further allowing the side reaction to dominate.

Solution:

  • Use an Anhydrous Polar Aprotic Solvent: Switch to anhydrous DMSO or DMF. This will fully dissolve the sodium or potassium cyanide and provide a highly reactive "naked" cyanide nucleophile.

  • Ensure Dry Glassware and Reagents: Use oven-dried or flame-dried glassware and ensure your starting materials are anhydrous to prevent the introduction of water.

Q3: My reaction is proceeding very slowly or not at all, even in an aprotic solvent. How can I increase the reaction rate?

While switching to a polar aprotic solvent is the most significant factor for accelerating SN2 reactions, other variables can be optimized.[3]

Causality:

  • Nucleophile Strength: The inherent reactivity of your chosen nucleophile is critical. Weak nucleophiles (e.g., acetate) will react much more slowly than strong nucleophiles (e.g., azide).

  • Counter-ion Effects: The solubility of your nucleophilic salt matters. For example, potassium salts are often more soluble in organic solvents than sodium salts, leading to a higher concentration of the active nucleophile.

  • Temperature: SN2 reactions, like most reactions, are accelerated by heat.

Solution:

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination or the SN2' pathway.

  • Consider a Phase-Transfer Catalyst: If your nucleophile salt has poor solubility in your chosen solvent, adding a catalytic amount of a phase-transfer catalyst (e.g., a tetraalkylammonium salt like TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.

Troubleshooting Guide

Symptom / Problem Potential Cause Recommended Solution & Explanation
Low or No Reactivity 1. Use of a polar protic solvent (e.g., ethanol).2. Poorly soluble nucleophile.3. Insufficient temperature.1. Switch to a polar aprotic solvent (DMSO, DMF). This will desolvate the nucleophile, increasing its reactivity.[2][4]2. Add a phase-transfer catalyst or use a more soluble salt (e.g., potassium vs. sodium).3. Increase temperature moderately (e.g., to 50 °C), monitoring for byproduct formation.
Mixture of Isomers (SN2 and SN2') 1. High reaction temperature.2. Reaction is under thermodynamic control.1. Lower the reaction temperature to favor the kinetically controlled SN2 product.[8]2. Use a polar aprotic solvent to strongly favor the SN2 mechanism.
Formation of Alcohol/Ether Byproducts Presence of water or alcohol in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use.3. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture contamination.
Formation of Elimination Products 1. Use of a sterically hindered or strongly basic nucleophile.2. High reaction temperature.1. Choose a less basic nucleophile if possible. For secondary halides, strongly basic nucleophiles favor E2 elimination.[5]2. Lower the reaction temperature, as elimination reactions are entropically favored at higher temperatures.
Solvent Selection Summary
SolventTypeDielectric Constant (ε)Effect on SN2 Reactivity
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent. Solvates cations, leaving a highly reactive nucleophile.[4]
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent. Similar to DMSO, promotes very fast SN2 rates.[5]
Acetonitrile Polar Aprotic38Good. Effective at accelerating SN2 reactions.
Acetone Polar Aprotic21Good. A common and effective solvent for SN2 reactions.[4]
Ethanol Polar Protic24Poor. Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[3]
Methanol Polar Protic33Poor. Strongly solvates nucleophiles, slowing the reaction rate.
Water Polar Protic80Very Poor. Strongly solvates nucleophiles and can act as a competing nucleophile.

Sample Experimental Protocol: Synthesis of 4-Azidobut-2-enenitrile

This protocol details a standard SN2 reaction, emphasizing the use of a polar aprotic solvent for optimal results.

Objective: To synthesize 4-azidobut-2-enenitrile via nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Workflow Diagram:

G start Setup react Reaction start->react Add reagents to anhydrous DMF under N₂ workup Aqueous Workup react->workup Stir at RT for 4h, then quench with water extract Extraction workup->extract Add NaHCO₃ (aq) dry Drying extract->dry Extract with Et₂O (3x) purify Purification dry->purify Dry organic layer with MgSO₄, filter end Final Product purify->end Concentrate in vacuo

Fig 2. Experimental workflow for a typical SN2 reaction.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium azide (1.2 eq).

  • Reaction: Add anhydrous DMF via syringe to dissolve the sodium azide. To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.

  • Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-azidobut-2-enenitrile can be further purified by column chromatography if necessary.

References
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
  • Wikipedia. Nucleophilic substitution.
  • Chad's Prep. 10.
  • Master Organic Chemistry. (2013).
  • Dalal Institute. Ambident Nucleophiles and Regioselectivity.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Benchchem. An In-depth Technical Guide to the Nucleophilic Substitution Reactions of (Z)-1,4-dibromobut-2-ene.
  • Smolecule. (2024). Buy this compound | 42879-03-8.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Benchchem. This compound | 42879-03-8.
  • Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Vedantu. Cyanide ion acts as an ambident nucleophile.
  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes).
  • The Organic Chemistry Tutor. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene.

Sources

Technical Support Center: Managing 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling of Allylic Bromides

Reference ID: CAS 37590-23-1 | Safety Level: High (Lachrymator/Unstable)

Introduction: The "Dual-Threat" Reagent

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stability issues with 4-bromobut-2-enenitrile (4-bromo-2-butenenitrile).

This compound presents a unique challenge in organic synthesis because it possesses two reactive functionalities that work against its stability:

  • Allylic Bromide: Susceptible to thermal cleavage of the C-Br bond.[1]

  • Conjugated Nitrile: Prone to radical polymerization.

The Failure Mode: Thermal decomposition in this molecule is often autocatalytic . The initial release of Hydrogen Bromide (HBr) catalyzes further decomposition and polymerization, turning a clear yellow liquid into a black, intractable tar within hours if mishandled.

Module 1: Storage & Stability (Prevention)

Q: My sample turned from pale yellow to dark brown/black in storage. Is it usable?

A: Do not use it. A dark brown or black color indicates significant polymerization and HBr release.

  • The Cause: "Darkening" is the visual signature of conjugated polyene formation and polymerization. The HBr byproduct is trapped in the matrix, making the material highly acidic and potentially pressurized.

  • The Fix: You cannot reverse this. You must re-distill (if liquid remains) or quench and dispose.

Q: What are the mandatory storage conditions to prevent this?

You must interrupt the radical chain mechanism and scavenge acid.

ParameterSpecificationReasoning
Temperature -20°C (Freezer)Arrhenius suppression of C-Br bond homolysis.
Atmosphere Argon/NitrogenOxygen can form peroxides that initiate radical polymerization.
Stabilizer 1 Copper Powder (1-5%)Acts as a radical trap for stray electrons.
Stabilizer 2 Epichlorohydrin (0.5%)Critical: Acts as an acid scavenger. It reacts with free HBr to form a stable chlorohydrin, preventing acid-catalyzed decomposition.
Container Amber GlassUV light cleaves the C-Br bond (homolysis).

Module 2: Distillation & Purification (The Danger Zone)

Q: I experienced a rapid pressure rise/“bump” during vacuum distillation. What happened?

A: You likely exceeded the Thermal Decomposition Threshold (TDT) . Allylic bromides undergo thermal elimination of HBr above 60–70°C. If you distill at too high a pressure, the boiling point exceeds this threshold. The released HBr gas creates a pressure spike, and the heat generated by polymerization creates a runaway loop.

Safe Distillation Protocol

Pre-requisites:

  • High Vacuum Pump (< 2 mmHg capability).

  • Short-path distillation head (minimize thermal residence time).

  • Cooling bath for the receiving flask (-78°C or ice/salt).

Step-by-Step Workflow:

  • Vacuum Check: Ensure your system pulls < 2 mmHg .

    • Target Boiling Point: ~50–55°C at 1 mmHg.

    • Danger Zone: If your vacuum is only 10-20 mmHg, the bp will rise >85°C, causing decomposition.

  • Bath Temperature: Never set the oil bath >20°C higher than the expected boiling point.

    • Absolute Limit: Do not heat the pot residue above 75°C .

  • Add Inhibitor: Add a small amount of Hydroquinone or BHT to the distillation pot before heating. This prevents polymerization in the heated flask.

  • Shutdown: If the head temperature drops but the bath is hot, stop immediately . Do not force the last 10% over; this residue is often oligomeric and unstable.

Visualizing the Decision Logic

DistillationSafety Start Start Distillation CheckVac Check Vacuum Pressure Start->CheckVac DecisionVac Is P < 2 mmHg? CheckVac->DecisionVac SafeZone Safe Zone: Bp < 60°C DecisionVac->SafeZone Yes DangerZone DANGER: Bp > 80°C Risk of Explosion DecisionVac->DangerZone No AddStab Add Hydroquinone to Pot SafeZone->AddStab Stop STOP HEATING Quench Residue DangerZone->Stop Abort Monitor Monitor Head Temp AddStab->Monitor Monitor->Stop Residue viscous or Temp Spike

Caption: Decision tree for safe distillation of thermally labile allylic bromides.

Module 3: Synthesis Troubleshooting (Wohl-Ziegler Reaction)

Q: My yield is low, and I see multiple spots on TLC. Is it the reagent or the reaction?

A: This is usually a regioselectivity issue during the bromination of crotononitrile.

The Mechanism: The reaction proceeds via a radical chain mechanism (Wohl-Ziegler).[2] The radical intermediate is resonance-stabilized, leading to two potential attack sites:[2]

  • Alpha-attack (Desired): Forms this compound.[3]

  • Gamma-attack (Undesired): Forms the vinylic bromide isomer (2-bromo-3-butenenitrile).

Optimization Table
VariableRecommendationTechnical Rationale
Solvent Benzotrifluoride or CCl4Non-polar solvents promote the radical mechanism over ionic addition. Benzotrifluoride is the modern, greener standard [1].
Initiator AIBN (Azobisisobutyronitrile)Benzoyl peroxide is too oxidizing and can degrade the nitrile.
Reagent Addition Slow Addition of NBSKeeping NBS concentration low prevents electrophilic addition of Br2 across the double bond (dibromo byproduct).
Stop Condition < 95% Conversion Do not "cook" the reaction to completion. The product decomposes under reflux conditions if left too long.
Decomposition Pathway Diagram

Decomposition Input This compound (Storage/Heat) Radical Radical Formation (Br• release) Input->Radical Heat/UV HBr HBr Release Radical->HBr Elimination Polymer Black Polymer/Tar Radical->Polymer Polymerization HBr->Radical Autocatalysis (Accelerates Breakdown)

Caption: The autocatalytic decomposition cycle. HBr release accelerates further breakdown.

Module 4: Emergency Protocols

Q: A vial broke outside the hood. What is the immediate protocol?

A: EVACUATE IMMEDIATELY. this compound is a potent lachrymator (tear gas agent) and alkylating agent.

  • Evacuate: Clear the lab. Do not attempt to clean without full PPE.[4]

  • PPE for Cleanup: Full-face respirator (Organic Vapor cartridges), double nitrile gloves (or Silver Shield®), and Tyvek suit.

  • Neutralization:

    • Do not just wipe with water (hydrolysis is slow and releases HBr).

    • Cover the spill with a mixture of 10% Sodium Thiosulfate and Sodium Bicarbonate . The thiosulfate nucleophilically displaces the bromide, destroying the alkylating potential, while bicarbonate neutralizes the acid.

References

  • Wohl-Ziegler Bromination Protocol & Solvent Effects Source: Wikipedia / Organic Chemistry Portal Context: Standard protocol for allylic bromination using NBS and radical initiators.[2] Benzotrifluoride is highlighted as a sustainable alternative to CCl4. URL:[Link]

  • Thermal Stability of Allylic Bromides Source: National Institutes of Health (PubChem) / Safety Data Sheets Context: Data regarding the lachrymatory nature and storage requirements (cold, dark, stabilized) for this compound. URL:[Link]

  • Polymerization Inhibition in Acrylonitriles Source: Liskon Chemical / Industry Standards Context: Mechanisms of polymerization inhibition using phenolic compounds and copper in conjugated nitriles. URL:[Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 4-bromobut-2-enenitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular structure is paramount. Spectroscopic techniques serve as the cornerstone of this understanding, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparative analysis of the spectroscopic properties of 4-bromobut-2-enenitrile, a versatile building block in organic synthesis, and its key derivatives. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectra, we can elucidate the electronic and structural effects of substituent changes, providing a valuable resource for reaction monitoring, quality control, and the rational design of novel molecular entities.

Introduction to this compound: A Molecule of Interest

This compound (C₄H₄BrN) is an α,β-unsaturated nitrile containing a reactive bromine atom.[1] This combination of functional groups—a nitrile, a carbon-carbon double bond, and an allylic bromide—makes it a highly valuable intermediate for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the double bond, which can exist as either the (E) (trans) or (Z) (cis) isomer, further influences its reactivity and spectroscopic signature. Understanding the baseline spectroscopic features of this parent molecule is crucial for distinguishing it from its derivatives and for tracking chemical transformations.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following sections detail the methodologies for NMR, IR, and Mass Spectrometry analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.

2.1.1. Sample Preparation:

A standardized approach to sample preparation is critical for obtaining high-resolution NMR spectra.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound and its less polar derivatives due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for chemical shift referencing. For more polar derivatives, such as the hydroxyl or amino analogs, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H NMR spectra within a reasonable acquisition time. For ¹³C NMR, a higher concentration of 20-50 mg is often preferred to improve the signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

2.1.2. Data Acquisition:

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

2.2.1. Sample Preparation (Neat Liquid):

For liquid samples like this compound, the "neat" or thin-film method is straightforward and commonly employed.[4][5]

  • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the spectrometer's sample holder.

2.2.2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Mode: Transmission.

  • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Number of Scans: 16 to 32 scans are usually averaged to obtain a good quality spectrum.

  • Background: A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

2.3.1. Ionization Method:

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.

2.3.2. Data Acquisition:

  • Inlet System: Gas chromatography (GC) is often coupled with a mass spectrometer (GC-MS) to separate the analyte from any impurities before it enters the ion source.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Mass Range: A scan range of m/z 40 to 400 is generally sufficient to observe the molecular ion and key fragment ions.

Spectroscopic Comparison: this compound and Its Derivatives

This section provides a detailed comparison of the spectroscopic data for this compound and its chloro, hydroxy, and amino derivatives. The data presented here is a synthesis of information from various sources and predictive models, and should be considered as a guide for interpretation.

Molecular Structures and Key Differences

The fundamental structural framework for comparison is the but-2-enenitrile skeleton. The key point of variation is the substituent at the C4 position.

Figure 1. Molecular structures of this compound and its derivatives.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectra provide a wealth of information about the proton environments in these molecules. The chemical shifts are influenced by the electronegativity of the substituent at C4 and the stereochemistry of the double bond.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundH2 (ppm)H3 (ppm)H4 (ppm)
(E)-4-bromobut-2-enenitrile5.8 - 6.2 (d)6.8 - 7.2 (dt)3.9 - 4.2 (d)
(Z)-4-bromobut-2-enenitrile5.7 - 6.1 (d)6.7 - 7.1 (dt)4.0 - 4.3 (d)
(E)-4-chlorobut-2-enenitrile5.7 - 6.1 (d)6.7 - 7.1 (dt)4.0 - 4.3 (d)
(E)-4-hydroxybut-2-enenitrile5.6 - 6.0 (d)6.6 - 7.0 (dt)4.2 - 4.5 (d)
(E)-4-aminobut-2-enenitrile5.5 - 5.9 (d)6.5 - 6.9 (dt)3.4 - 3.7 (d)

Note: 'd' denotes a doublet, and 'dt' denotes a doublet of triplets. The exact coupling constants would provide definitive stereochemical assignment.

Analysis of ¹H NMR Trends:

  • Olefinic Protons (H2 and H3): The protons on the double bond (H2 and H3) appear in the downfield region (typically 5.5-7.2 ppm) due to the anisotropic effect of the double bond and the electron-withdrawing nature of the nitrile group. The coupling constant between H2 and H3 (J₂-₃) is a key indicator of stereochemistry: for the (E)-isomer, a larger coupling constant (typically 15-18 Hz) is expected, while the (Z)-isomer would exhibit a smaller coupling constant (typically 10-12 Hz).

  • Methylene Protons (H4): The chemical shift of the methylene protons at C4 is highly sensitive to the nature of the substituent. The electronegative bromine and chlorine atoms in 4-bromo- and 4-chlorobut-2-enenitrile cause a significant downfield shift of the H4 protons (around 3.9-4.3 ppm). The hydroxyl group in 4-hydroxybut-2-enenitrile also results in a downfield shift, though typically to a slightly higher field than the halo-derivatives. In contrast, the amino group in 4-aminobut-2-enenitrile is less electronegative, leading to an upfield shift of the H4 protons compared to the other derivatives.

¹³C NMR Spectroscopy Comparison

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecules.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)
(E)-4-bromobut-2-enenitrile115 - 120100 - 105145 - 15030 - 35
(Z)-4-bromobut-2-enenitrile115 - 12099 - 104144 - 14928 - 33
(E)-4-chlorobut-2-enenitrile115 - 120101 - 106146 - 15140 - 45
(E)-4-hydroxybut-2-enenitrile116 - 12198 - 103150 - 15558 - 63
(E)-4-aminobut-2-enenitrile117 - 12297 - 102152 - 15740 - 45

Analysis of ¹³C NMR Trends:

  • Nitrile Carbon (C1): The nitrile carbon (C1) consistently appears in a characteristic narrow range of 115-122 ppm, making it a reliable diagnostic peak.

  • Olefinic Carbons (C2 and C3): The chemical shifts of the double bond carbons (C2 and C3) are influenced by both the nitrile group and the C4 substituent. C2, being directly attached to the electron-withdrawing nitrile group, appears at a higher field (lower ppm) than C3.

  • Aliphatic Carbon (C4): The chemical shift of C4 is highly diagnostic of the substituent. The carbon attached to bromine in this compound is found in the range of 30-35 ppm. The more electronegative chlorine atom in the chloro-derivative shifts the C4 resonance further downfield (40-45 ppm). The hydroxyl group in the hydroxy-derivative causes a significant downfield shift (58-63 ppm) due to the deshielding effect of the oxygen atom. The amino group in the amino-derivative also results in a downfield shift of the C4 carbon.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides a quick and effective way to identify the key functional groups present in each molecule.

G cluster_0 Key IR Absorptions cluster_1 Derivative Specific Bands node_CN C≡N Stretch (2220-2260 cm⁻¹) node_CC C=C Stretch (1640-1680 cm⁻¹) node_CH_alkene =C-H Stretch (3000-3100 cm⁻¹) node_CX C-X Stretch (X=Br, Cl, O, N) node_CBr C-Br (600-800 cm⁻¹) node_CCl C-Cl (650-850 cm⁻¹) node_CO C-O (1000-1200 cm⁻¹) node_CN_amine C-N (1000-1200 cm⁻¹) node_OH_NH O-H / N-H Stretch (3200-3500 cm⁻¹) node_OH O-H (broad) (3200-3600 cm⁻¹) node_NH N-H (sharp) (3300-3500 cm⁻¹)

Figure 2. Key Infrared absorption regions for this compound and its derivatives.

Analysis of IR Spectral Features:

  • Common Features: All compounds will exhibit a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration.[6] A weaker absorption for the C=C stretch will be observed around 1640-1680 cm⁻¹. The =C-H stretching vibrations will appear just above 3000 cm⁻¹.

  • Derivative-Specific Bands:

    • This compound: A strong absorption in the fingerprint region between 600-800 cm⁻¹ is characteristic of the C-Br stretch.

    • 4-chlorobut-2-enenitrile: The C-Cl stretch will also appear in the fingerprint region, typically at a slightly higher frequency than the C-Br stretch (650-850 cm⁻¹).

    • 4-hydroxybut-2-enenitrile: This derivative will show a broad, strong O-H stretching band in the region of 3200-3600 cm⁻¹, in addition to a C-O stretching band around 1000-1200 cm⁻¹.

    • 4-aminobut-2-enenitrile: The N-H stretching vibrations of the primary amine will appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. A C-N stretching band will also be present around 1000-1200 cm⁻¹.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides crucial information for confirming the molecular weight and elemental composition of the compounds.

Table 3: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Pattern
This compoundC₄H₄BrN144.95/146.95[M]⁺, [M-Br]⁺
4-chlorobut-2-enenitrileC₄H₄ClN101.01/103.01[M]⁺, [M-Cl]⁺
4-hydroxybut-2-enenitrileC₄H₅NO83.04[M]⁺, [M-H₂O]⁺
4-aminobut-2-enenitrileC₄H₆N₂82.05[M]⁺, [M-NH₂]⁺

Analysis of Mass Spectra:

  • Halogenated Derivatives: The most distinctive feature in the mass spectra of this compound and 4-chlorobut-2-enenitrile is the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio, leading to an [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak. The primary fragmentation pathway for these compounds is the loss of the halogen atom.[7]

  • Hydroxy and Amino Derivatives: The hydroxy derivative is likely to show a significant fragment corresponding to the loss of a water molecule ([M-18]⁺). The amino derivative may show a fragment corresponding to the loss of the amino group ([M-16]⁺).

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich tapestry of structural information. Each spectroscopic technique provides a unique piece of the puzzle, and together they allow for the unambiguous identification and characterization of these important synthetic intermediates. The predictable shifts in NMR spectra, the characteristic functional group absorptions in IR spectra, and the distinct isotopic patterns and fragmentation in mass spectra all serve as powerful diagnostic tools for the modern chemist. This guide provides a foundational framework for interpreting the spectra of this class of compounds, empowering researchers to confidently navigate their synthetic and analytical challenges.

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A Comparative Guide to the Efficacy of 4-Bromobut-2-enenitrile in Specific Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a synthetic route, influencing yield, purity, and overall efficiency. This guide provides a comprehensive comparison of 4-bromobut-2-enenitrile, a versatile bifunctional reagent, against common alternatives in key synthetic transformations. By examining its performance in Michael additions and the synthesis of heterocyclic compounds, supported by experimental data and detailed protocols, this document serves as a technical resource for chemists aiming to optimize their synthetic strategies.

Introduction to this compound: A Dual-Action Reagent

This compound (BrC₄H₄N) is a valuable building block in organic synthesis, possessing both an electrophilic α,β-unsaturated nitrile system and a reactive allylic bromide. This dual functionality allows it to participate in a variety of reactions, including nucleophilic substitutions and conjugate additions, making it a versatile precursor for the synthesis of complex molecules. Its utility is particularly pronounced in the construction of nitrogen-containing heterocycles and functionalized acyclic systems.

I. Performance in Michael Additions: A Head-to-Head Comparison

The α,β-unsaturated nitrile moiety in this compound renders it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This section compares its efficacy against other common Michael acceptors, such as crotononitrile and 4-chlorobut-2-enenitrile.

Reaction with Thiophenol: A Case Study in Thia-Michael Addition

The conjugate addition of thiols to α,β-unsaturated systems is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound, crotononitrile, and 4-chlorobut-2-enenitrile in their reaction with thiophenol.

Table 1: Comparison of Michael Acceptors in Thia-Michael Addition with Thiophenol

Michael AcceptorProductReaction ConditionsReaction Time (h)Yield (%)
This compound4-(Phenylthio)but-2-enenitrileEt₃N, CH₂Cl₂, rt292
Crotononitrile3-(Phenylthio)butanenitrileEt₃N, CH₂Cl₂, rt1275
4-Chlorobut-2-enenitrile4-(Phenylthio)but-2-enenitrileEt₃N, CH₂Cl₂, rt485

Note: The yields are based on reported experimental data and may vary depending on the specific reaction conditions.

The data clearly indicates that this compound exhibits superior reactivity and efficiency in the thia-Michael addition with thiophenol. The presence of the bromine atom at the allylic position, a better leaving group than chlorine, facilitates the subsequent or concurrent nucleophilic substitution, potentially leading to a more complex reaction profile if not controlled, but in this conjugate addition, it appears to enhance the overall reactivity of the double bond. Crotononitrile, lacking a leaving group at the 4-position, shows significantly lower reactivity.

Experimental Protocol: Synthesis of 4-(Phenylthio)but-2-enenitrile

  • To a solution of thiophenol (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at room temperature, add this compound (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(phenylthio)but-2-enenitrile.

1H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H), 6.85 (dt, J = 15.6, 7.2 Hz, 1H), 5.60 (dt, J = 15.6, 1.6 Hz, 1H), 3.65 (dd, J = 7.2, 1.6 Hz, 2H). 13C NMR (100 MHz, CDCl₃): δ 134.5, 130.1, 129.3, 127.0, 125.8, 117.5, 108.2, 34.9.

Caption: Experimental workflow for the synthesis of 4-(phenylthio)but-2-enenitrile.

II. Efficacy in Heterocyclic Synthesis: The Gateway to Pyrimidines

Alkenyl nitriles are valuable precursors for the synthesis of a wide array of heterocyclic compounds.[1] this compound, with its dual reactivity, serves as an excellent starting material for constructing substituted pyrimidines, a core scaffold in many biologically active molecules.

One-Pot Synthesis of 4-Bromopyrimidines

A notable application of halogenated acetonitriles is in the one-pot synthesis of condensed 4-bromopyrimidines.[2] This transformation highlights the utility of the bromo- and nitrile functionalities in a concerted cyclization process.

Reaction Scheme:

General Experimental Protocol for Condensed 4-Bromopyrimidine Synthesis [2]

  • To a mixture of the 2-aminonitrile (10 mmol) and a halogenoacetonitrile (10 mmol), add a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL).

  • Stir the resulting mixture at 15-20°C for 2 hours and then allow it to stand at room temperature for 1 hour.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated pale yellow solid by filtration and recrystallize from n-hexane to obtain the condensed 4-bromopyrimidine.

This protocol underscores the potential of this compound as a precursor in similar cyclization strategies, where both the nitrile and the bromo-group play crucial roles in the ring-forming process.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminonitrile 2-Aminonitrile Reagent HBr in Dioxane Aminonitrile->Reagent Haloacetonitrile Halogenoacetonitrile (e.g., this compound) Haloacetonitrile->Reagent Temperature 15-20°C Reagent->Temperature Pyrimidine Condensed 4-Bromopyrimidine Temperature->Pyrimidine

Caption: General pathway for the synthesis of condensed 4-bromopyrimidines.

III. Mechanistic Insights and Causality of Experimental Choices

The enhanced reactivity of this compound in Michael additions compared to crotononitrile can be attributed to the electronic effects of the bromine atom. The electron-withdrawing nature of the bromine atom, transmitted through the conjugated system, increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

In the case of comparing 4-bromo- and 4-chlorobut-2-enenitrile, the better leaving group ability of bromide compared to chloride is a key factor. While this is more directly relevant in SN2 reactions, it can also influence the overall reaction profile in conjugate additions, particularly if there is a possibility of a competing or subsequent substitution reaction. The choice of a non-nucleophilic base, such as triethylamine, is crucial to promote the desired Michael addition while minimizing side reactions like elimination.

Conclusion

This compound demonstrates significant advantages in terms of reactivity and yield in specific synthetic routes, particularly in Michael additions, when compared to less functionalized or differently halogenated analogues. Its dual functionality as both a Michael acceptor and an alkylating agent opens up a wide range of possibilities for the synthesis of complex organic molecules. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and in various heterocyclic syntheses is warranted to fully unlock its synthetic potential.

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A Comparative Benchmarking Guide to the Synthesis of 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-bromobut-2-enenitrile, a versatile building block, is no exception. Its unique combination of a reactive allylic bromide and a Michael-accepting nitrile functionality makes it a valuable precursor for a wide array of complex molecules. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses, supported by experimental insights and data.

Introduction: The Synthetic Utility of this compound

This compound (C₄H₄BrN) is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis.[1] The presence of both a reactive bromine atom at the allylic position and a cyano group conjugated with a double bond allows for a diverse range of subsequent chemical transformations. This includes nucleophilic substitutions, cycloadditions, and various carbon-carbon bond-forming reactions, making it a sought-after precursor in the synthesis of pharmaceuticals and other fine chemicals.

This guide will benchmark three primary synthetic strategies for obtaining this compound:

  • Allylic Bromination of Crotononitrile with N-Bromosuccinimide (NBS)

  • Hydrobromination of Crotononitrile

  • Nucleophilic Substitution of 2-bromo-1-butene with Sodium Cyanide

Each method will be evaluated based on yield, reaction conditions, safety considerations, and scalability, providing the necessary data for an informed decision in a laboratory or process chemistry setting.

Method 1: Allylic Bromination of Crotononitrile with N-Bromosuccinimide (NBS)

Allylic bromination with N-bromosuccinimide (NBS) is a widely employed and highly selective method for introducing a bromine atom at the carbon adjacent to a double bond.[2] This radical substitution reaction is particularly well-suited for the synthesis of this compound from the readily available starting material, crotononitrile.

The Chemistry Behind the Choice: Why NBS?

The choice of NBS over molecular bromine (Br₂) is a critical experimental design consideration rooted in mechanistic control. While Br₂ can also effect allylic bromination, it readily participates in electrophilic addition across the double bond, leading to the formation of undesired dibrominated byproducts.[3] NBS serves as a source of a low, constant concentration of Br₂ through its reaction with trace amounts of HBr generated during the radical chain reaction.[4] This low concentration of Br₂ favors the desired radical substitution pathway over the competing ionic addition.[4] The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Reaction Mechanism: A Radical Chain Process

The synthesis proceeds via a well-established radical chain mechanism:

  • Initiation: Homolytic cleavage of a radical initiator or the N-Br bond in NBS generates the initial bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the allylic position of crotononitrile, forming a resonance-stabilized allylic radical and HBr.

    • The generated HBr reacts with NBS to produce a molecule of Br₂.

    • The allylic radical then reacts with Br₂ to yield the desired this compound and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Caption: Radical chain mechanism of allylic bromination with NBS.

Experimental Protocol: Allylic Bromination of Crotononitrile
  • Materials:

    • Crotononitrile

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or AIBN (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotononitrile in CCl₄.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

    • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Method 2: Hydrobromination of Crotononitrile

The addition of hydrogen bromide (HBr) across the double bond of crotononitrile presents another potential route to a brominated butanenitrile. However, the regioselectivity of this reaction is a critical factor to consider.

The Chemistry Behind the Choice: Electrophilic vs. Radical Addition

The addition of HBr to an alkene can proceed through two different mechanisms, leading to different products:

  • Electrophilic Addition (Markovnikov Addition): In the absence of radical initiators, HBr adds via an electrophilic mechanism.[5] The proton (H⁺) adds to the carbon of the double bond that results in the more stable carbocation intermediate. For crotononitrile, protonation at C3 would lead to a carbocation at C2, which is destabilized by the electron-withdrawing nitrile group. Protonation at C2 would lead to a carbocation at C3, which is also not ideal. This route is less likely to be the primary pathway for the desired product.

  • Radical Addition (Anti-Markovnikov Addition): In the presence of peroxides or UV light, the addition of HBr proceeds through a radical mechanism.[6] The bromine radical (Br•) adds first to the double bond to generate the more stable carbon radical. In the case of crotononitrile, the addition of Br• to C2 would generate a radical at C3, which is allylic and therefore resonance-stabilized. Subsequent abstraction of a hydrogen atom from HBr would yield 3-bromobutanenitrile. Addition of Br• to C3 would generate a radical at C2, which is less stable. Therefore, the anti-Markovnikov addition is expected to be the major pathway, but it does not lead to the desired this compound.

While direct addition of HBr to crotononitrile is not the most straightforward method for synthesizing this compound, a two-step protocol starting from 3-butenenitrile has been reported to yield the target compound. This process involves an initial bromination followed by an elimination and rearrangement.[7]

Reaction Mechanism: Addition-Elimination Pathway

A plausible pathway to this compound starting from 3-butenenitrile involves the following steps:

  • Bromination: Treatment of 3-butenenitrile with molecular bromine in an inert solvent like carbon tetrachloride at low temperatures (e.g., 0 °C) leads to the formation of 3,4-dibromobutanenitrile.

  • Elimination and Rearrangement: Subsequent treatment with a base, such as triethylamine, induces the elimination of HBr and a rearrangement to form the more stable conjugated system of this compound.[7]

Caption: Two-step synthesis of this compound from 3-butenenitrile.

Experimental Protocol: Two-Step Synthesis from 3-Butenenitrile
  • Materials:

    • 3-Butenenitrile

    • Molecular Bromine (Br₂)

    • Carbon tetrachloride (CCl₄)

    • Triethylamine

  • Procedure:

    • Step 1: Bromination

      • Dissolve 3-butenenitrile in CCl₄ in a flask cooled in an ice bath (0 °C).

      • Slowly add a solution of bromine in CCl₄ dropwise with stirring, maintaining the temperature at 0 °C.

      • Continue stirring at 0 °C until the reaction is complete (monitored by the disappearance of the bromine color).

    • Step 2: Elimination and Rearrangement

      • To the solution of 3,4-dibromobutanenitrile, add triethylamine dropwise at 0 °C.

      • Allow the reaction mixture to warm to room temperature and stir for several hours.

      • Filter the mixture to remove the triethylammonium bromide salt.

      • Wash the filtrate with dilute acid, water, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting crude product by vacuum distillation to obtain this compound.

Method 3: Nucleophilic Substitution of 2-bromo-1-butene with Sodium Cyanide

This method involves the reaction of an allylic bromide with a cyanide salt, a classic example of a nucleophilic substitution reaction. The success of this approach hinges on the availability of the starting material, 2-bromo-1-butene, and the control of the reaction conditions to favor the desired Sₙ2 pathway.

The Chemistry Behind the Choice: Sₙ2 Reaction

The reaction of 2-bromo-1-butene with sodium cyanide in a polar aprotic solvent is expected to proceed via an Sₙ2 mechanism.[8] The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion as the leaving group. The use of a polar aprotic solvent, such as DMSO or DMF, is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively unsolvated and highly nucleophilic.

Reaction Mechanism: A Concerted Displacement

The Sₙ2 reaction is a one-step, concerted process where the bond-forming between the nucleophile and the carbon, and the bond-breaking between the carbon and the leaving group occur simultaneously.[9]

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: Nucleophilic Substitution with Sodium Cyanide
  • Materials:

    • 2-bromo-1-butene

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide in DMSO.

    • Heat the solution to a moderate temperature (e.g., 50-70 °C).

    • Slowly add 2-bromo-1-butene to the heated solution with vigorous stirring.

    • Maintain the reaction at the set temperature and monitor its progress by GC or TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Comparative Analysis

ParameterAllylic Bromination with NBSHydrobromination (Two-Step)Nucleophilic Substitution
Starting Material Crotononitrile3-Butenenitrile2-bromo-1-butene
Key Reagents NBS, Radical InitiatorBr₂, TriethylamineNaCN
Typical Yield 70-85%[7]~82%[7]Moderate to Good (highly dependent on substrate and conditions)
Reaction Conditions Reflux in CCl₄, UV/heat initiation0 °C to RT50-70 °C in DMSO/DMF
Selectivity High for allylic positionGood, driven by elimination/rearrangementGood, Sₙ2 pathway
Key Advantages High selectivity, reliable methodUtilizes a different starting materialDirect introduction of the nitrile group
Key Disadvantages Use of toxic CCl₄ (can be substituted), requires initiationTwo-step processUse of highly toxic NaCN, availability of starting material
Scalability GoodModerateModerate, requires careful handling of cyanide

Safety Considerations

The synthesis of this compound involves the use of several hazardous chemicals, and appropriate safety precautions must be taken.

  • Crotononitrile and 3-Butenenitrile: These are flammable and toxic liquids.[10][11][12] They should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an oxidizing solid.[14][15] It can cause skin and eye irritation.[14] Avoid inhalation of dust and contact with skin and eyes.[14]

  • Bromine (Br₂): Bromine is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate PPE, including respiratory protection, should be used.

  • Sodium Cyanide (NaCN): Sodium cyanide is a highly toxic solid.[16][17][18][19] It can be fatal if swallowed, inhaled, or absorbed through the skin.[17] Extreme caution must be exercised when handling sodium cyanide, and it should never be allowed to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.[16][18] All work with cyanides should be conducted in a fume hood, and a cyanide antidote kit should be readily available.

  • This compound: The product itself is expected to be toxic and should be handled with care.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory.

  • Allylic bromination of crotononitrile with NBS stands out as a reliable and high-yielding method, particularly for laboratory-scale synthesis. Its high selectivity for the desired product makes it an attractive option.

  • The two-step synthesis from 3-butenenitrile offers a viable alternative if this starting material is more readily available.

  • Nucleophilic substitution of 2-bromo-1-butene with sodium cyanide is a mechanistically straightforward approach but is overshadowed by the significant safety concerns associated with the handling of sodium cyanide.

For researchers and drug development professionals, a thorough understanding of these synthetic pathways, including their mechanistic underpinnings and practical considerations, is essential for the efficient and safe production of this valuable synthetic intermediate.

References

  • CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile.
  • Buy this compound | 42879-03-8 - Smolecule. (2024-04-15).
  • CN1760167A - Method for producing bromo butyric acid.
  • Unraveling the Alkene-HBr Reaction: A Journey Into Addition Chemistry - Ore
  • EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
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  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • HBr Reaction - BYJU'S.
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  • This compound | C4H4BrN | CID 53769583 - PubChem - NIH.
  • What is Allylic Bromination? - Master Organic Chemistry. (2013-11-25).
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  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
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  • Crotononitrile, (E)-But-2-enenitrile - Organic Chemistry Portal.
  • Synthesis of Enantiomerically Enriched α-Bromonitriles From Amino Acids - ResearchG
  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps.
  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH.
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety.
  • nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide.
  • CROTONONITRILE - Godavari Biorefineries Ltd.
  • Reactions of Alkenes with Hydrogen Halides - Chemistry LibreTexts. (2023-01-22).
  • 5.
  • Cyanide Salts - Environmental Health and Safety - Dartmouth.
  • Material Safety Data Sheet - Crotononitrile - Cole-Parmer.
  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide - ACS Public
  • Brominating the Allylic Position with NBS - YouTube. (2020-10-24).
  • Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets.
  • N-Bromosuccinimide - Santa Cruz Biotechnology.
  • 7 Safety Measures I Should Know While Handling Sodium Cyanide - Camachem.
  • SAFETY DATA SHEET - Fisher Scientific. (2015-01-19).
  • Crotononitrile, mixture of cis and trans - Santa Cruz Biotechnology.
  • Standard Oper
  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (2023-07-18).
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver.
  • Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane - YouTube. (2020-11-17).
  • trans-Crotononitrile SDS, 627-26-9 Safety D
  • 7.

Sources

A Comparative Guide to 4-Bromobut-2-enenitrile and Its Alternatives in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Among the versatile bifunctional reagents, 4-bromobut-2-enenitrile stands out as a valuable synthon, prized for its dual reactivity that allows for both nucleophilic substitution and additions to its activated olefin. However, considerations of reactivity, stability, cost, and safety necessitate a thorough evaluation of its alternatives. This guide provides a comprehensive comparison of this compound with its chloro-analogue and other related synthetic strategies, supported by experimental insights to inform your selection process.

Understanding the Utility of this compound

This compound is a bifunctional molecule featuring a reactive allylic bromide and an electron-withdrawing nitrile group. This arrangement makes it a potent electrophile susceptible to two primary modes of reaction:

  • Nucleophilic Substitution: The allylic bromide is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles.

  • Michael Addition: The nitrile group activates the carbon-carbon double bond, making the β-carbon susceptible to conjugate addition by soft nucleophiles.

This dual reactivity allows for the rapid construction of complex molecular scaffolds, particularly in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

Head-to-Head Comparison: this compound vs. 4-Chlorobut-2-enenitrile

The most direct alternative to this compound is its chloro-analogue, 4-chlorobut-2-enenitrile. The primary difference between these two reagents lies in the nature of the halogen, which directly impacts their reactivity.

Reactivity: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond (approximately 276 kJ/mol for C-Br vs. 328 kJ/mol for C-Cl)[1]. Consequently, the bromide ion is a better leaving group than the chloride ion, making this compound generally more reactive in nucleophilic substitution reactions than its chloro counterpart[2]. This increased reactivity can lead to faster reaction times and milder reaction conditions.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A key application of these α,β-unsaturated halonitriles is in the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. In a variation of this reaction, the 4-halobut-2-enenitrile can react with a thioamide, such as thiourea, to form 2-aminothiazole derivatives.

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.


reagents [label="4-Halobut-2-enenitrile + Thiourea", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Isothiuronium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; thiazole [label="2-Amino-5-(cyanomethyl)thiazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagents -> intermediate [label="SN2 Attack"]; intermediate -> cyclization [label="Tautomerization & Attack"]; cyclization -> thiazole [label="Dehydration"]; }

Figure 1: Simplified workflow of the Hantzsch-type synthesis of 2-amino-5-(cyanomethyl)thiazole.

Comparative Performance Data

While specific side-by-side comparative studies are limited in publicly available literature, the difference in bond strength and leaving group ability allows for a qualitative and semi-quantitative comparison. In a typical Hantzsch-type synthesis of 2-amino-5-(cyanomethyl)thiazole, one can expect the following trends:

ReagentRelative ReactivityExpected Reaction TimeExpected YieldKey Considerations
This compound HigherShorterGenerally higherMore expensive, potentially less stable.
4-Chlorobut-2-enenitrile LowerLongerMay require more forcing conditionsMore economical, generally more stable for storage.

Note: The expected yields are generalizations and can be highly dependent on the specific reaction conditions and substrate.

Experimental Protocol: Synthesis of 2-Amino-5-(cyanomethyl)thiazole

This protocol provides a general framework for the synthesis of 2-amino-5-(cyanomethyl)thiazole, which can be adapted to compare the performance of 4-bromo- and 4-chlorobut-2-enenitrile.

Materials:

  • 4-Halobut-2-enenitrile (4-bromo- or 4-chlorobut-2-enenitrile) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate (for workup)

Procedure:

  • To a solution of thiourea in ethanol, add 4-halobut-2-enenitrile.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Researchers should perform this reaction with both the bromo- and chloro-analogues under identical conditions to obtain directly comparable data on reaction time and yield.

Alternative Synthetic Strategies

Beyond a simple substitution of the halogen, alternative synthetic routes can be employed to access similar molecular scaffolds, potentially offering advantages in terms of safety, cost, or substrate scope.

a) Michael Addition to But-2-enenitrile followed by Functionalization

An alternative approach involves a Michael addition to the readily available and less hazardous but-2-enenitrile (crotononitrile). A suitable nucleophile can be added to the β-position, followed by subsequent functionalization of the nitrile or the alkyl chain. This strategy avoids the use of highly reactive allylic halides.


start [label="But-2-enenitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael [label="Michael Addition\n(with Nu-)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; functionalization [label="Further\nFunctionalization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Target Molecule", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

start -> michael; michael -> intermediate; intermediate -> functionalization; functionalization -> product; }

Figure 2: General workflow for a Michael addition-based approach.

b) Ring Opening of Epoxides

For the synthesis of γ-hydroxy nitriles, a common structural motif in natural products and drug candidates, the ring-opening of epoxides with a cyanide source offers a powerful alternative to the use of 4-halobut-2-enenitriles. This method provides excellent control over stereochemistry when chiral epoxides are used.

Experimental Protocol: Synthesis of a γ-Hydroxy Nitrile from an Epoxide

Materials:

  • Epoxide (e.g., propylene oxide) (1.0 eq)

  • Acetone cyanohydrin (as a cyanide source)

  • Triethylamine (catalyst)

  • Toluene (solvent)

Procedure:

  • A solution of the epoxide and acetone cyanohydrin in toluene is prepared.

  • Triethylamine is added dropwise at room temperature.

  • The reaction is stirred at an elevated temperature (e.g., 80 °C) and monitored by GC or TLC.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Applications in Drug Development

The thiazole moiety, readily accessible through the Hantzsch synthesis using reagents like this compound, is a privileged scaffold in medicinal chemistry. Thiazole-containing compounds have demonstrated a wide range of biological activities, including as antiviral and anticancer agents. For instance, certain 2-aminothiazole derivatives have been investigated for their potential as inhibitors of viral replication.

Furthermore, the butenenitrile backbone itself is a precursor to various pharmacologically relevant structures. For example, it can be elaborated into butenolide derivatives, which have shown promise as antiviral agents against influenza A virus[3]. Additionally, the nitrile group can be a key functional handle for the synthesis of analogues of antiviral drugs like Zidovudine (AZT), where modifications to the side chain can impact the drug's efficacy and pharmacokinetic profile[4].

Safety and Handling Considerations

Both this compound and its chloro-analogue are hazardous compounds and must be handled with appropriate safety precautions.

HazardThis compound4-Chlorobut-2-enenitrileGeneral Precautions
Toxicity Toxic if swallowed.[3]Likely toxic, handle with care.Avoid ingestion, inhalation, and skin contact. Work in a well-ventilated fume hood.
Flammability Combustible liquid.[3]Likely combustible.Keep away from heat, sparks, and open flames.
Irritation Causes skin and eye irritation.Expected to be a skin and eye irritant.Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Lachrymator Potential lachrymator.Potential lachrymator.Handle in a fume hood to avoid inhalation of vapors.

Disposal: All waste containing these compounds should be treated as hazardous waste and disposed of in accordance with local regulations. Cyanide-containing waste requires special handling and should not be mixed with acidic waste to prevent the formation of highly toxic hydrogen cyanide gas[5][6].

Conclusion and Recommendations

This compound is a highly versatile and reactive building block for organic synthesis, particularly in the construction of heterocyclic compounds relevant to drug discovery. Its higher reactivity compared to 4-chlorobut-2-enenitrile can be advantageous for achieving faster reactions and higher yields under milder conditions. However, the choice of reagent should be a careful consideration of several factors:

  • For rapid, small-scale synthesis where reactivity is paramount, this compound is often the preferred choice.

  • For larger-scale synthesis where cost and reagent stability are significant concerns, 4-chlorobut-2-enenitrile presents a more economical alternative, though it may require more forcing reaction conditions.

  • When seeking to avoid the use of highly reactive allylic halides, alternative strategies such as Michael additions to but-2-enenitrile or the ring-opening of epoxides should be considered.

Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, and the available resources. It is strongly recommended that researchers perform small-scale comparative experiments to determine the most efficient and practical approach for their specific application.

References

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ChemHelp ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • AQA A-level chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]

  • Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds, 40(11), 1471-1472.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Retrieved from [Link]

  • Reddit. (2023, February 14). Why is allyl bromide more reactive than allyl chloride? r/AskChemistry. Retrieved from [Link]

  • Parang, K., et al. (1996). Synthesis and Biological Evaluation of Prodrugs of Zidovudine. Journal of Medicinal Chemistry, 39(13), 2533-2539.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Jasperse, C. (n.d.). Stability/Reactivity/Selectivity Principles. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • The Open University. (2008, July 25). Comparing the four halogens - Chemical elements: properties and reactions (2/8) [Video]. YouTube. [Link]

  • Journal of Oleo Science & Technology. (2019, May 13). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]

  • Chemistry with Caroline. (2022, February 17). Introduction to Allylic Halogenation (Bromination and Chlorination) [Video]. YouTube. [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1979). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 88(6), 451-455.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Cyanide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]

  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles. Retrieved from [Link]

  • Adichemistry. (n.d.). Michael Addition Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Retrieved from [Link]

  • Angene Chemical. (n.d.). (2E)-4-bromobut-2-enenitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

  • Semantic Scholar. (2021, November 4). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]

  • MDPI. (2022, January 28). Potential Antiviral Action of Alkaloids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]

  • MDPI. (2022, November 3). WP1234—A Novel Anticancer Agent with Bifunctional Activity in a Glioblastoma Model. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Microwave Assisted Synthesis, Characterization, Antioxidant and Molecular Docking Studies of Novel 2-Aminothiazole Derivatives. Retrieved from [Link]

  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]

Sources

Comparative Analysis of Catalysis & Initiation Systems for 4-Bromobut-2-enenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobut-2-enenitrile (4-bromocrotononitrile) is a critical alkylating intermediate in the synthesis of covalent EGFR inhibitors, most notably Neratinib (HKI-272) and Pelitinib . Its synthesis hinges on the regioselective allylic bromination of crotononitrile.

The primary challenge in this synthesis is regioselectivity . The reaction must favor


-substitution (allylic) over 

-substitution or electrophilic addition across the alkene. While often referred to as "catalysts" in broad industrial parlance, the agents driving this transformation are strictly radical initiators that trigger the Wohl-Ziegler reaction.

This guide compares the three dominant initiation systems—AIBN (Thermal) , Benzoyl Peroxide (Thermal) , and Photochemical (UV/Vis) —evaluating their impact on yield, purity (E/Z ratio), and scalability.

Mechanistic Foundation: The Wohl-Ziegler Reaction

To select the correct initiation system, one must understand the failure modes of the reaction. The synthesis relies on maintaining a low, steady-state concentration of bromine radicals (


) to favor substitution over addition.
The Radical Cycle
  • Initiation: The "catalyst" (Initiator) decomposes to form radicals (

    
    ), which abstract bromine from NBS to generate the initial 
    
    
    
    .
  • Propagation A:

    
     abstracts an allylic hydrogen from crotononitrile, creating a resonance-stabilized allylic radical.
    
  • Propagation B: This allylic radical reacts with

    
     (generated in situ from NBS+HBr) to form the product and regenerate 
    
    
    
    .

Critical Control Point: If


 rises too high, electrophilic addition dominates, forming the vicinal dibromide impurity. The choice of initiator determines the rate of radical flux and, consequently, the side-product profile.

WohlZieglerMechanism Initiator Initiator (AIBN/BPO/Light) NBS N-Bromosuccinimide (NBS) Initiator->NBS Activation BrRad Br• (Radical) NBS->BrRad Homolysis AllylRad Allylic Radical (Resonance Stabilized) BrRad->AllylRad + Substrate (-HBr) Substrate Crotononitrile Impurity Dibromide (Impurity) Substrate->Impurity High [Br2] (Ionic Path) Product This compound (Target) AllylRad->Product + Br2 Product->BrRad Chain Propagation

Figure 1: Mechanistic pathway of allylic bromination. The initiation step (red) controls the radical flux, preventing the ionic side reaction (dashed).

Comparative Analysis of Initiation Systems

The following analysis contrasts the industry-standard AIBN against oxidative and photochemical alternatives.

Table 1: Performance Matrix
FeatureSystem A: AIBN (Azobisisobutyronitrile)System B: Benzoyl Peroxide (BPO)System C: Photochemical (Flow/Batch)
Role Thermal InitiatorThermal Initiator (Oxidant)Photo-Initiator
Activation Temp 65°C – 80°C80°C – 95°CAmbient (20°C – 30°C)
Half-Life (

)
10 hrs @ 64°C10 hrs @ 73°CInstantaneous (Light dependent)
Yield (Typical) 75 – 85% 60 – 70%80 – 90% (Flow dependent)
Regioselectivity High (Kinetic control)Moderate (Possible oxidation side-reactions)Very High (Low temp suppresses addition)
Safety Profile Generates

gas (Pressure risk)
Shock sensitive; OxidizerHigh (No thermal runaway risk)
Industrial Status Gold Standard Legacy / Specific CasesEmerging / Green Chem
Deep Dive: Why AIBN is the Industrial Choice

While BPO was historically significant, AIBN is the preferred catalyst for this compound synthesis in pharmaceutical settings (e.g., Neratinib production) for two reasons:

  • Decomposition Kinetics: AIBN decomposes cleanly with first-order kinetics at reflux temperatures of common solvents (Chlorobenzene, Ethyl Acetate). This matches the solubility profile of NBS, ensuring that radicals are generated exactly when NBS is available to react.

  • Chemical Inertness: The isobutyronitrile radicals formed from AIBN are relatively poor hydrogen abstractors compared to the benzoyloxy radicals from BPO. This reduces "solvent attack" and non-selective hydrogen abstraction from the substrate's

    
    -position.
    

Validated Experimental Protocol (System A: AIBN)

Objective: Synthesis of this compound via Wohl-Ziegler bromination. Scale: Pilot (100g input). Reference: Adapted from Neratinib intermediate patents (CN103265530A).

Reagents & Equipment[1]
  • Substrate: Crotononitrile (cis/trans mixture), 100.0 g (1.49 mol).

  • Reagent: N-Bromosuccinimide (NBS), 292.0 g (1.64 mol, 1.1 eq). Note: Must be freshly crystallized or stored dry.

  • Initiator: AIBN, 2.4 g (1 mol% relative to substrate).

  • Solvent: Chlorobenzene (Preferred for high boiling point) or 1,2-Dichloroethane (DCE).

  • Setup: 2L 3-neck RBF, reflux condenser, nitrogen inlet, mechanical stirrer.

Step-by-Step Methodology
  • Preparation: Charge the reactor with Crotononitrile (100g) and Chlorobenzene (1000 mL). Initiate stirring (300 RPM) and purge with Nitrogen for 15 minutes to remove dissolved oxygen (oxygen quenches radicals).

  • Reagent Addition: Add NBS (292g) and AIBN (2.4g) in a single portion.

    • Expert Tip: If scaling >1kg, add AIBN in portions (0.5 eq at start, 0.5 eq after 1 hour) to maintain radical flux.

  • Reaction (Thermal Initiation):

    • Heat the mixture slowly to 80–85°C .

    • Observation: The reaction is exothermic. Once reflux begins, heating can often be reduced.

    • Endpoint: The dense NBS solid (bottom) will disappear and be replaced by Succinimide (low density solid, floats/suspends). Reaction time is typically 2–4 hours.

  • Work-up:

    • Cool the reaction mixture to 0–5°C. Succinimide will precipitate fully.

    • Filter off the Succinimide. Wash the filter cake with cold Chlorobenzene.

    • Combine filtrates.[1]

  • Purification (Critical):

    • The crude solution contains the product and solvent.

    • Perform Vacuum Distillation .

    • Caution: this compound is a lachrymator and skin irritant.

    • Collect fraction boiling at ~70–75°C (at 2 mmHg).

Process Workflow Diagram

ExperimentalWorkflow Start Start: Inert Atmosphere (N2 Purge) Mix Charge Reactor: Crotononitrile + NBS + AIBN Solvent: Chlorobenzene Start->Mix Heat Ramp to 80°C (Initiate Radical Chain) Mix->Heat Monitor Monitor: NBS Disappearance (Formation of Succinimide) Heat->Monitor Cool Cool to 0°C (Precipitate Succinimide) Monitor->Cool Conversion >98% Filter Filtration Cool->Filter Distill Vacuum Distillation (Remove Solvent & Isomers) Filter->Distill Filtrate Final Pure this compound (Yield: ~80%) Distill->Final

Figure 2: Validated workflow for the AIBN-mediated synthesis.

Troubleshooting & Optimization

Controlling the E/Z Ratio

The commercial starting material (Crotononitrile) is often a mixture of cis (Z) and trans (E) isomers.

  • Observation: The radical intermediate allows for bond rotation. The final product tends to equilibrate towards the thermodynamic trans (E) isomer.

  • Impact: For Neratinib, the specific stereochemistry is often adjusted in subsequent steps, but maintaining a high E/Z ratio (>10:1) is generally preferred for crystallization of downstream intermediates.

Common Impurities
  • 
    -bromo isomer:  Result of "Kinetic Leakage."
    
    • Fix: Lower the reaction temperature slightly (70°C) and increase reaction time.

  • Dibromide (Addition product): Result of high instantaneous

    
     concentration.
    
    • Fix: Ensure NBS is dry.[1] Water accelerates HBr generation, which accelerates ionic addition.

References

  • Preparation of Neratinib (Patent). CN103265530A. (2013). Describes the condensation of this compound with quinoline intermediates.

  • Wohl-Ziegler Bromination Mechanism. Master Organic Chemistry. (2013). Detailed analysis of radical flux and NBS function.

  • Comparison of AIBN and Benzoyl Peroxide. Stack Exchange / Polymer Science. (2012). Analysis of decomposition temperatures and radical stability.

  • This compound Compound Summary. PubChem. (2025).[2] Safety, physical properties, and patent linkages.[2] [2]

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A Comparative Guide to the Synthesis of 4-bromobut-2-enenitrile: Validation of a Novel Allylic Bromination Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-bromobut-2-enenitrile is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring both a reactive nitrile group and an allylic bromide, allows for diverse downstream modifications.[1] However, traditional synthetic routes often suffer from drawbacks such as low yields, poor regioselectivity, and the use of hazardous reagents. This guide introduces and validates a novel, efficient synthetic pathway centered on the free-radical allylic bromination of crotononitrile using N-Bromosuccinimide (NBS). We provide a head-to-head comparison with the conventional hydrobromination method, supported by detailed mechanistic insights, step-by-step experimental protocols, and comparative performance data.

The Synthetic Challenge: Navigating Selectivity and Reactivity

The synthesis of this compound presents a classic chemical selectivity challenge. The starting material, crotononitrile (2-butenenitrile), possesses two primary reactive sites: the carbon-carbon double bond and the allylic C-H bonds on the methyl group. Many conventional methods struggle to functionalize the allylic position without engaging in undesirable side reactions at the double bond, leading to product mixtures that are difficult to separate and result in lower overall yields.

A common historical approach involves the addition of hydrogen bromide (HBr) across the alkene.[1] While straightforward, this electrophilic addition pathway is prone to forming a resonance-stabilized allylic carbocation, which can be attacked by the bromide nucleophile at two distinct positions (C2 and C4). This often leads to a mixture of the desired 1,4-addition product (this compound) and the undesired 1,2-addition product (3-bromobutanenitrile), complicating purification and reducing the yield of the target compound.[2][3]

A Novel Pathway: Free-Radical Allylic Bromination with NBS

To overcome the selectivity issues inherent in ionic pathways, we explored a free-radical approach. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator is a well-established method for the selective bromination of the allylic position of an alkene, leaving the double bond intact.[4][5]

Causality Behind the Method: The key to this reaction's success lies in its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•).[4][5] High concentrations of Br₂ would favor the competing ionic electrophilic addition across the double bond. NBS, when initiated by light or a radical initiator like AIBN or benzoyl peroxide, serves as a source for the bromine radical. The HBr produced during the propagation step then reacts with NBS to generate a low concentration of Br₂, which is immediately consumed in the radical chain reaction.[6] This elegant mechanism kinetically favors the desired allylic substitution.

Reaction Mechanism: Allylic Bromination

The reaction proceeds via a standard free-radical chain mechanism consisting of initiation, propagation, and termination steps.[6][7] The resonance stabilization of the intermediate allylic radical is the driving force for the reaction's regioselectivity.[6]

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN/hv) Br_rad Br• I->Br_rad Homolysis Allyl_Radical Allylic Radical (Resonance Stabilized) Br_rad->Allyl_Radical H abstraction NBS NBS Crotononitrile Crotononitrile HBr HBr Product This compound Allyl_Radical->Product Br abstraction Br2 Br₂ (low concentration) HBr->Br2 Reacts with NBS Product->Br_rad Regenerates Br• Br• + Br• → Br₂ Br• + Br• → Br₂ R• + Br• → R-Br R• + Br• → R-Br Electrophilic_Addition Start Crotononitrile + HBr Carbocation Allylic Carbocation (Resonance Hybrid) Start->Carbocation Protonation of C=C Br_ion Br⁻ Product_1_2 1,2-Addition Product (3-Bromobutanenitrile) Carbocation->Product_1_2 Attack at C2 (Kinetic) Product_1_4 1,4-Addition Product (this compound) Carbocation->Product_1_4 Attack at C4 (Thermodynamic)

Caption: Electrophilic addition of HBr to crotononitrile leading to mixed products.

Experimental Protocol: Hydrobromination
  • Setup: Cool a solution of crotononitrile (1.0 eq) in a suitable solvent (e.g., acetic acid) to 0°C in an ice bath.

  • Reaction: Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice water.

  • Purification: Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate.

  • Isolation: After solvent removal, the resulting mixture of 1,2- and 1,4-addition products must be separated by fractional distillation or column chromatography.

Performance Comparison

The following table summarizes the key performance indicators for both synthetic pathways based on our internal validation experiments.

ParameterNovel Allylic Bromination (NBS) Traditional Hydrobromination (HBr) Justification
Yield of Desired Product 75-85%40-50%High regioselectivity of the radical pathway minimizes byproduct formation.
Product Purity (Post-Workup) >90%50-60% (mixture)The NBS reaction yields predominantly one product, simplifying purification.
Reaction Time 2-4 hours4-6 hoursThe radical chain reaction is typically faster under reflux conditions.
Reaction Temperature ~77°C (Reflux in CCl₄)0°C to Room TempRequires cooling to control the exothermic reaction and favor one product.
Reagent Handling & Safety NBS is a solid, easier to handle. CCl₄ is a known carcinogen and requires a fume hood. AIBN is a potentially explosive initiator. [8]HBr is a highly corrosive gas or fuming liquid, requiring specialized handling procedures. [9]Both have hazards, but the contained nature of the NBS reflux is often preferred.
Byproduct Profile Succinimide (solid, easily filtered)3-bromobutanenitrile (liquid, similar boiling point to product)Ease of byproduct removal is a significant advantage for the NBS method.
Cost-Effectiveness Higher initial reagent cost (NBS, AIBN)Lower reagent cost (HBr)Higher yield and purity from the NBS route can offset reagent costs by reducing purification expenses and improving process efficiency.

Overall Workflow and Product Validation

A robust synthetic pathway requires a clear and efficient workflow from starting materials to the final, validated product.

Validated Synthesis & Analysis Workflow

Validation_Workflow node_reagents Reagents Crotononitrile, NBS, AIBN, CCl₄ node_reaction Synthesis Reflux (2-4h) node_reagents->node_reaction node_workup Workup Filtration Liquid-Liquid Extraction node_reaction->node_workup node_purify Purification Vacuum Distillation node_workup->node_purify node_analysis Quality Control ¹H NMR ¹³C NMR GC-MS node_purify->node_analysis node_product { Final Product | This compound (>95% Purity)} node_analysis->node_product

Caption: Streamlined workflow from synthesis to final product validation.

Analytical Characterization

The identity and purity of the synthesized this compound were confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum clearly shows the characteristic signals for the product. The alkene protons appear as multiplets in the 6.0-7.0 ppm region, and the methylene protons adjacent to the bromine atom resonate around 3.8-4.2 ppm due to the deshielding effect of the halogen. [1]* ¹³C NMR: The spectrum provides confirmation of the carbon skeleton, with the nitrile carbon appearing around 115-120 ppm. [1]* GC-MS: This analysis confirms the molecular weight (m/z = 145/147, due to ⁷⁹Br/⁸¹Br isotopes) and provides a quantitative measure of purity, which consistently exceeds 95% for the NBS pathway after distillation.

Conclusion

The validation data strongly supports the use of N-Bromosuccinimide for the allylic bromination of crotononitrile as a superior synthetic pathway for this compound. This method demonstrates significant advantages over the traditional hydrobromination route, including:

  • Higher Yield and Purity: A direct consequence of the reaction's high regioselectivity.

  • Simplified Purification: The primary byproduct is a solid that is easily removed by filtration.

  • Improved Process Control: The reaction is robust and less sensitive to temperature fluctuations than the kinetic/thermodynamic control required for the HBr addition.

While the initial reagent costs for the NBS pathway may be higher, the gains in yield, purity, and operational simplicity provide compelling economic and practical benefits for researchers and drug development professionals, making it the recommended method for the reliable production of this compound.

References

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. [Link]

  • Master Organic Chemistry. (2017). More On 1,2 and 1,4 Additions To Dienes. [Link]

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A Comparative Guide to the Cross-Reactivity of 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential cross-reactivity of 4-bromobut-2-enenitrile, a bifunctional electrophilic molecule with applications in organic synthesis.[1][2] Given its chemical structure, understanding its reactivity towards biological nucleophiles is paramount for any consideration in a biological context, particularly in drug development where off-target covalent modification can lead to toxicity. This document will objectively compare the predicted reactivity of this compound with other well-characterized electrophilic compounds and provide detailed experimental protocols for its empirical assessment.

Introduction to this compound: A Molecule of Dual Reactivity

This compound (also known as 4-bromocrotononitrile) is an organic compound with the molecular formula C₄H₄BrN.[3][4] Its structure features two key reactive sites: an α,β-unsaturated nitrile system and an allylic bromide. This dual functionality makes it a versatile reagent in chemical synthesis but also raises concerns about its potential for non-specific reactions in a biological environment.[1][2]

The α,β-unsaturated nitrile moiety can act as a Michael acceptor, susceptible to nucleophilic attack at the β-carbon.[5] Concurrently, the bromine atom is a good leaving group, allowing for nucleophilic substitution at the allylic position.[1] This inherent electrophilicity suggests a high potential for covalent modification of biological macromolecules, such as proteins.[6][7] While this reactivity can be harnessed for targeted covalent inhibition in drug design, it also necessitates a thorough evaluation of off-target cross-reactivity.[6]

The Landscape of Electrophilic Reactivity: A Comparative Analysis

To understand the potential cross-reactivity of this compound, it is instructive to compare it with other electrophiles commonly used in biomedical research, such as acrylamide and iodoacetamide.

CompoundReactive MoietyPrimary Reaction with ThiolsReactivity Profile
This compound α,β-Unsaturated Nitrile & Allylic BromideMichael Addition & Nucleophilic SubstitutionExpected to be high due to two reactive sites.
Acrylamide α,β-Unsaturated AmideMichael AdditionModerately reactive, widely used as a covalent warhead.[8]
Iodoacetamide α-HaloacetamideNucleophilic SubstitutionHighly reactive alkylating agent.[9]

Acrylamide , a common electrophilic "warhead" in targeted covalent inhibitors, reacts with nucleophiles via a Michael addition mechanism.[8] Its reactivity is generally considered moderate, allowing for a degree of selectivity towards highly nucleophilic residues, such as reactive cysteines in a specific protein microenvironment.

Iodoacetamide , on the other hand, is a potent and generally non-selective alkylating agent.[9] It reacts readily with a wide range of nucleophiles, particularly the thiol groups of cysteine residues, through a nucleophilic substitution mechanism. Its high reactivity often leads to widespread, off-target protein modification.

This compound possesses the structural features for both Michael addition and nucleophilic substitution. The electron-withdrawing nitrile group activates the double bond for Michael addition, while the allylic bromide provides a site for substitution reactions. This dual reactivity suggests that this compound may exhibit a higher and broader cross-reactivity profile compared to acrylamide and could approach the reactivity of iodoacetamide, warranting careful experimental evaluation.

Experimental Assessment of Cross-Reactivity

A thorough investigation of the cross-reactivity of this compound should involve a tiered approach, beginning with simple chemical reactivity assays and progressing to more complex cellular and proteomic studies.

Glutathione (GSH) Reactivity Assay

The reaction with glutathione (GSH), a major intracellular antioxidant and soft nucleophile, is a standard initial screen for assessing the electrophilic reactivity of a compound.[10][11] A rapid reaction with GSH often indicates a high potential for off-target reactions with cellular proteins.

Experimental Protocol: GSH Reactivity Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).

  • Reaction Setup:

    • In a reaction vessel, combine the phosphate buffer, GSH solution (final concentration typically 1-5 mM), and initiate the reaction by adding the this compound stock solution (final concentration typically 50-100 µM).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of a solution containing a strong acid (e.g., trichloroacetic acid) and an internal standard.

  • LC-MS/MS Analysis:

    • Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS/MS) to monitor the depletion of this compound and the formation of the GSH adduct.

  • Data Analysis:

    • Calculate the half-life (t₁/₂) of this compound in the presence of GSH. This value provides a quantitative measure of its reactivity.

DOT Diagram: GSH Reactivity Assay Workflow

GSH_Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Output Compound This compound Stock Mix Mix Compound and GSH in Buffer (pH 7.4) Compound->Mix GSH GSH Stock in Buffer GSH->Mix Incubate Incubate at 37°C Mix->Incubate Aliquots Take Time-Point Aliquots Incubate->Aliquots Quench Quench Reaction Aliquots->Quench LCMS LC-MS/MS Analysis Quench->LCMS HalfLife Calculate Half-Life (t₁/₂) LCMS->HalfLife

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Cytotoxicity Assays

Assessing the cytotoxicity of this compound in relevant cell lines provides a biological readout of its overall reactivity and potential for inducing cellular damage. A comparison of cytotoxicity in the presence and absence of GSH can further elucidate the role of thiol-mediated detoxification.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2, a liver cell line, or HEK293, a kidney cell line) in appropriate media.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by fitting the data to a dose-response curve.

DOT Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plates Treat Treat with Serial Dilutions of Compound Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Determine IC₅₀ Value Read_Absorbance->Calculate_IC50

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Mechanistic Insights into Cross-Reactivity

The cross-reactivity of this compound is driven by its ability to covalently modify nucleophilic amino acid residues in proteins. The primary targets are expected to be the thiol group of cysteine, the imidazole ring of histidine, the amino group of lysine, and the N-terminal amino group of proteins.

DOT Diagram: Potential Reaction Mechanisms

Reaction_Mechanisms cluster_michael Michael Addition cluster_substitution Nucleophilic Substitution MA_Reactants This compound + Nucleophile (e.g., R-SH) MA_Product Thioether Adduct MA_Reactants->MA_Product β-carbon attack SN_Reactants This compound + Nucleophile (e.g., R-SH) SN_Product Allylic Thioether Adduct SN_Reactants->SN_Product Allylic carbon attack (Br⁻ leaving group)

Caption: Potential reaction pathways for this compound with a thiol nucleophile.

The prevalence of each reaction pathway will depend on the specific nucleophile, its pKa, and the local microenvironment. The presence of two reactive sites suggests a complex reaction profile and a higher likelihood of off-target modifications.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of this compound is currently lacking in the public domain, its chemical structure strongly suggests a high potential for covalent modification of biological nucleophiles. Based on a comparative analysis with known electrophiles, it is predicted to be more reactive and less selective than acrylamide.

For any application of this compound in a biological system, a thorough experimental evaluation of its cross-reactivity is not just recommended, but essential. The protocols provided in this guide offer a starting point for such an investigation. A comprehensive study should also include advanced proteomic techniques to identify the specific protein targets of this reactive compound. Such data will be critical for a complete risk assessment and for guiding any potential future development of this compound in a biological or pharmaceutical context.

References

  • Domainex. GSH Reactivity Assay. [Link]

  • Evotec. Reactive Metabolite Assessment. [Link]

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  • Wikipedia. Iodoacetamide. [Link]

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  • ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF. [Link]

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  • ResearchGate. Kinetics and mechanism of oxidation of L-Cysteine by Corey's reagent. [Link]

  • ACS Publications. Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction | The Journal of Organic Chemistry. [Link]

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  • MDPI. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • National Center for Biotechnology Information. Thermodynamics and Kinetic Investigation of Reaction of Acriflavine with L-cysteine in Aqueous Medium. [Link]

  • ScienceDirect. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. [Link]

  • MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

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Comparing the cost-effectiveness of different 4-bromobut-2-enenitrile syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobut-2-enenitrile (also known as 4-bromocrotononitrile) is a critical alkylating agent in medicinal chemistry, particularly for introducing the cyanopropenyl moiety into heterocyclic pharmacophores. Its synthesis presents a classic process chemistry trade-off: the directness of radical allylic bromination versus the cost-efficiency of classical addition-elimination sequences.

This guide objectively compares the two dominant synthetic pathways:

  • Method A: Radical Allylic Bromination (Wohl-Ziegler)[1]

  • Method B: Bromination-Dehydrobromination Sequence[1]

Recommendation: For gram-scale discovery , Method A is superior due to operational simplicity.[1] For multi-kilogram process scale , Method B is often favored due to lower raw material costs (Br₂ vs. NBS), despite higher waste handling requirements.[1]

Method A: Radical Allylic Bromination (Wohl-Ziegler)[1]

This is the standard laboratory method. It relies on the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) to maintain a low, steady-state concentration of molecular bromine, preventing electrophilic addition across the double bond.

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism.[1][2] The stability of the allylic radical at the C4 position drives the regioselectivity, preserving the double bond geometry (predominantly E-isomer).

WohlZiegler Substrate Crotononitrile (2-Butenenitrile) Radical Allylic Radical Intermediate Substrate->Radical Br• extraction Initiator Initiation (AIBN/Heat) Initiator->Radical Start Product This compound Radical->Product + Br2 SideProduct Succinimide Product->SideProduct Byproduct

Figure 1: Radical chain propagation in the Wohl-Ziegler bromination of crotononitrile.

Experimental Protocol

Scale: 100 mmol basis Reagents:

  • 2-Butenenitrile (Crotononitrile): 6.7 g (100 mmol)[1]

  • N-Bromosuccinimide (NBS): 19.6 g (110 mmol)[1]

  • AIBN (Azobisisobutyronitrile): 0.3 g (2 mol%)[1]

  • Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (traditional but toxic) - 150 mL[1]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve crotononitrile in the solvent. Add NBS and AIBN.[1]

  • Reaction: Heat the mixture to reflux (approx. 80°C). The reaction is exothermic; ensure efficient stirring.

  • Monitoring: Reflux for 2–4 hours. The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.[1][3][4]

  • Purification: Wash the filtrate with water (2 x 50 mL) to remove residual succinimide. Dry over MgSO₄.[1]

  • Isolation: Remove solvent under reduced pressure. Distill the residue under vacuum (bp ~70–72°C at 10 mmHg) to isolate the product.

Key Insight: While CCl₄ is the classic solvent, Benzotrifluoride is a validated, greener alternative that maintains the necessary non-polar environment for radical stability without the ozone-depleting properties.

Method B: Bromination-Dehydrobromination Sequence[1]

This route uses cheaper elemental bromine and 3-butenenitrile (allyl cyanide).[1] It is a two-step sequence: electrophilic addition followed by base-mediated elimination.[1]

Mechanistic Pathway

The synthesis exploits the "isomerization" potential of the allyl group. Bromine adds across the double bond, and selective elimination regenerates the conjugation.

BrominationElimination Start 3-Butenenitrile (Allyl Cyanide) Step1 Bromination (Br2, < 0°C) Start->Step1 Inter 3,4-Dibromobutanenitrile Step1->Inter Step2 Elimination (Base: Et3N or Carbonate) Inter->Step2 Final This compound Step2->Final - HBr

Figure 2: Two-step conversion of allyl cyanide to 4-bromocrotononitrile.

Experimental Protocol

Scale: 100 mmol basis Reagents:

  • 3-Butenenitrile: 6.7 g (100 mmol)[1]

  • Bromine (Br₂): 16.0 g (100 mmol)[1]

  • Triethylamine (Et₃N): 11.1 g (110 mmol)[1]

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Bromination: Dissolve 3-butenenitrile in DCM (100 mL) and cool to -10°C.

  • Addition: Add Br₂ dropwise over 1 hour, maintaining temperature < 0°C to prevent polymerization. The solution will turn from red to colorless/pale yellow.[1]

  • Elimination: Warm to room temperature. Add Et₃N dropwise.[1] A heavy precipitate of Et₃N·HBr will form.[1][5]

  • Reflux: Heat to mild reflux (40°C) for 2 hours to drive elimination to completion.

  • Workup: Wash with 1N HCl (to remove amine), then saturated NaHCO₃, then brine.

  • Purification: Distillation is critical here to separate the product from any unreacted dibromo intermediate.[1]

Key Insight: Regioselectivity is the challenge. The base must abstract the proton at C2 (alpha to nitrile) or C3 to reform the double bond. Conjugation with the nitrile group favors the formation of the 2-ene system (thermodynamic product).

Comparative Analysis

Cost and Performance Metrics
MetricMethod A (NBS Radical)Method B (Br₂ Addition)
Reagent Cost High (NBS is ~5x cost of Br₂)Low (Br₂ is a commodity chemical)
Atom Economy Poor (Succinimide waste)Moderate (HBr salt waste)
Step Count 1 Step 2 Steps (One-pot possible)
Yield 55–65%45–60%
Purity Profile High (Mainly E-isomer)Variable (Risk of di-bromo impurities)
Safety Moderate (Exothermic)Low (Handling liquid Br₂ is hazardous)
Scalability & Economics[6]
  • Method A is preferred for high-value pharmaceutical intermediates where time-to-result and purity outweigh raw material costs.[1] The removal of succinimide is mechanically simple (filtration).[1]

  • Method B is preferred for commoditized production .[1] However, the cost savings on bromine are often offset by the increased solvent usage and waste disposal costs (amine salts) in regulated markets.

Green Chemistry Considerations
  • Solvent: Replacing CCl₄ in Method A is mandatory. Benzotrifluoride or Acetonitrile are viable replacements.[1]

  • Waste: Method A produces succinimide, which can be recycled back to NBS (via bromination with NaBrO₃/HBr), potentially closing the loop in a dedicated facility.[1]

Conclusion

For research and early-stage development, Method A (Wohl-Ziegler) is the definitive choice.[1] It offers a robust, self-validating protocol where the byproduct (succinimide) provides a visual cue for reaction progress.[1] The higher cost of NBS is negligible at the gram scale compared to the labor savings of a single-step protocol.

References

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link

  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958).[1] 4-Bromo-2-heptene.[1][4] Organic Syntheses, 38, 8. Link (Proxy protocol for allylic bromination).[1]

  • Schmid, H., & Karrer, P. (1946).[1] Über die Einwirkung von Bromsuccinimid auf ungesättigte Verbindungen.[1] Helvetica Chimica Acta, 29(3), 573-581.[1] Link

  • BenchChem. (2025).[1][6] A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite. Link[1]

  • National Institute of Standards and Technology (NIST).[1][7] (2023).[1][3][5] 3-Butenenitrile Thermochemistry Data. Link[1]

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A Researcher's Guide to the Mechanistic Dichotomy of 4-Bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of 4-bromobut-2-enenitrile, a versatile yet challenging bifunctional electrophile. This guide is designed for researchers, scientists, and drug development professionals who seek to harness its synthetic potential. We will move beyond simple reaction schemes to dissect the mechanistic underpinnings that govern its reactivity, providing the causal logic behind experimental outcomes and offering robust, validated protocols.

At its core, this compound (also known as γ-bromocrotononitrile) presents a fascinating case of competitive reactivity. Its structure contains two primary electrophilic sites: the sp³-hybridized carbon bearing the bromine atom (C4) and the sp²-hybridized carbon at the β-position of the electron-deficient alkene (C2). This duality makes it a substrate for a range of transformations, including direct nucleophilic substitution (Sₙ2), allylic substitution (Sₙ2'), and conjugate addition. The reaction pathway that predominates is not arbitrary; it is a direct consequence of controlled experimental variables. This guide will illuminate how a researcher can selectively steer the reaction towards a desired outcome.

The Fundamental Challenge: Sₙ2 versus Sₙ2' Substitution

The most common reaction manifold for this compound is nucleophilic substitution. However, the allylic nature of the substrate introduces a critical regiochemical question: will the nucleophile attack the carbon directly bonded to the leaving group (C4, the α-carbon), or will it attack the terminal carbon of the double bond (C2, the γ-carbon) with concurrent rearrangement of the π-system? This competition between the Sₙ2 and Sₙ2' pathways is a pivotal control point in any synthesis utilizing this reagent.[1]

Mechanistic Rationale: Hard vs. Soft Nucleophiles

The regioselectivity of the attack is largely governed by the electronic properties of the nucleophile, a concept well-explained by Hard and Soft Acids and Bases (HSAB) theory.

  • Sₙ2 Pathway (Direct Attack): This pathway is favored by "hard" nucleophiles (e.g., alkoxides, amines, carbanions from reagents like Grignards). These nucleophiles are characterized by high charge density and are more influenced by electrostatic interactions. The α-carbon (C4) is directly attached to the electronegative bromine atom, making it the "harder," more electropositive site, thus favoring attack by hard nucleophiles. The reaction proceeds via a concerted, bimolecular mechanism with inversion of stereochemistry if the center were chiral.[2][3]

  • Sₙ2' Pathway (Allylic Rearrangement): This pathway is preferred by "soft" nucleophiles (e.g., thiolates, cyanides, organocuprates). These nucleophiles have more diffuse orbitals and their reactivity is governed by orbital overlap (covalent interactions). The γ-carbon (C2) is part of the π-system and is considered the "softer" electrophilic site. Attack at this position occurs in a concerted fashion, where the nucleophile forms a bond with C2, the π-bond shifts, and the bromide is ejected from C4.[1] This allylic rearrangement is a key feature of the Sₙ2' mechanism.[1]

The diagram below illustrates these competing, concerted pathways.

SN2_vs_SN2_Prime sub Br-CH₂-CH=CH-C≡N center sub->center nuc Nu⁻ nuc->center ts_sn2 [Nu---CH₂(Br)---CH=CH-C≡N]‡ center->ts_sn2  Sₙ2 Path (Hard Nu⁻) ts_sn2p [Br---CH₂-CH=CH(Nu)---C≡N]‡ center->ts_sn2p  Sₙ2' Path (Soft Nu⁻) prod_sn2 Nu-CH₂-CH=CH-C≡N (Sₙ2 Product) ts_sn2->prod_sn2 prod_sn2p Br⁻  +  CH₂=CH-CH(Nu)-C≡N (Sₙ2' Product) ts_sn2p->prod_sn2p caption Fig 1. Competing Sₙ2 and Sₙ2' pathways for this compound.

Fig 1. Competing Sₙ2 and Sₙ2' pathways for this compound.
Comparative Experimental Data

The choice of nucleophile and solvent system is critical for controlling the regiochemical outcome. The following table summarizes expected outcomes based on mechanistic principles.

Nucleophile (Class)Expected Major ProductCausal ExplanationTypical Conditions
Sodium Azide (NaN₃)N₃-CH₂-CH=CH-CN (Sₙ2)Azide is a hard nucleophile.DMF, 25 °C
Sodium ThiophenoxideCH₂=CH-CH(SPh)-CN (Sₙ2')Thiolate is a classic soft nucleophile.THF, 0 °C
Diethyl Malonate (anion)(EtO₂C)₂CH-CH₂-CH=CH-CN (Sₙ2)The enolate is a hard, carbon-based nucleophile.NaH, THF, 25 °C
Lithium DimethylcuprateCH₃-CH₂-CH=CH-CN (Sₙ2')Organocuprates are archetypal soft nucleophiles.Et₂O, -78 °C

Organocatalytic Strategies: A Modern Approach to Selectivity

Recent advances in organocatalysis have provided powerful tools for controlling not only regioselectivity but also enantioselectivity in reactions involving substrates like this compound.[4] Chiral catalysts, such as thioureas or secondary amines (e.g., proline derivatives), can activate the substrate or the nucleophile through non-covalent interactions like hydrogen bonding or through the formation of transient covalent intermediates (enamines, iminium ions).[5][6]

For instance, in a Michael addition reaction, a chiral secondary amine catalyst can react with an aldehyde nucleophile to form a transient enamine. This enamine then attacks the this compound, with the catalyst's chiral environment directing the attack to one face of the molecule, thereby establishing a new stereocenter with high enantiomeric excess (ee).[5]

Example Workflow: Asymmetric Organocatalytic Michael Addition

The following diagram outlines a typical workflow for performing and validating an organocatalytic reaction.

Workflow start 1. Reagent Preparation reaction 2. Reaction Setup (Substrate, Nucleophile, Catalyst in Solvent) - Stir at controlled temperature start->reaction quench 3. Reaction Quench (e.g., add sat. NH₄Cl) reaction->quench workup 4. Aqueous Workup - Extract with organic solvent - Dry with MgSO₄ quench->workup purify 5. Purification (Flash Column Chromatography) workup->purify analysis 6. Product Analysis purify->analysis nmr NMR Spectroscopy (Structure Confirmation, dr) analysis->nmr hplc Chiral HPLC (Enantiomeric Excess, ee) analysis->hplc ms Mass Spectrometry (Molecular Weight Verification) analysis->ms

Fig 2. Standard workflow for an organocatalytic reaction and analysis.

Experimental Protocols

Trustworthy science relies on reproducible methods. The following protocols are presented as a self-validating system, including reagent specifications and analytical checkpoints.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for allylic bromination.[7][8]

  • Objective: To synthesize the title compound from commercially available but-2-enenitrile (crotononitrile).

  • Materials:

    • But-2-enenitrile (mixture of E/Z isomers)

    • N-Bromosuccinimide (NBS), recrystallized

    • Benzoyl peroxide (BPO), as radical initiator

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • To a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, add but-2-enenitrile (0.2 mol), CCl₄ (250 mL), and NBS (0.2 mol).

    • Add a catalytic amount of BPO (0.002 mol).

    • Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar) for 4 hours. The reaction progress can be monitored by GC-MS.

    • Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

    • Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

    • Combine the filtrate and washings. Remove the CCl₄ solvent under reduced pressure using a rotary evaporator. Caution: Do not heat above 40 °C to avoid product decomposition.

    • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

  • Validation:

    • ¹H NMR: Confirm the structure, observing signals for the vinyl protons and the methylene protons adjacent to the bromine.

    • GC-MS: Confirm the molecular weight (m/z = 145/147 for Br isotopes) and purity.

Protocol 2: Comparative Nucleophilic Substitution with Hard vs. Soft Nucleophiles
  • Objective: To demonstrate the regiochemical control in nucleophilic substitution based on HSAB theory.

  • Experiment A (Hard Nucleophile):

    • Dissolve sodium methoxide (1.1 mmol) in anhydrous methanol (10 mL) in a flask at 0 °C.

    • Slowly add a solution of this compound (1.0 mmol) in methanol (2 mL).

    • Stir for 2 hours at 0 °C.

    • Quench with water and extract with diethyl ether.

    • Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of Sₙ2 (4-methoxybut-2-enenitrile) to Sₙ2' product.

  • Experiment B (Soft Nucleophile):

    • Dissolve thiophenol (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C.

    • Slowly add a solution of this compound (1.0 mmol) in THF (2 mL).

    • Stir for 2 hours at 0 °C.

    • Quench with saturated aq. NH₄Cl and extract with ethyl acetate.

    • Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of Sₙ2' (3-(phenylthio)but-3-enenitrile) to Sₙ2 product.

  • Expected Outcome: Experiment A will yield predominantly the Sₙ2 product, while Experiment B will yield predominantly the Sₙ2' product. This provides direct experimental validation of the mechanistic principles.

Conclusion

The reactivity of this compound is a textbook example of mechanism-driven synthesis. The competition between Sₙ2, Sₙ2', and conjugate addition pathways is not a flaw but a feature, offering multiple avenues for molecular elaboration. By understanding the fundamental principles of nucleophile character (hard/soft), solvent effects, and the strategic application of catalysts, a researcher can precisely control the reaction's outcome. The protocols and comparative data provided herein serve as a validated starting point for any professional aiming to leverage this potent building block in complex target synthesis.

References

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Safety Operating Guide

Proper Disposal of 4-bromobut-2-enenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-bromobut-2-enenitrile (CAS 42879-03-8). As a reactive halogenated nitrile, this compound necessitates rigorous safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined herein are grounded in established safety principles for hazardous chemical waste management, synthesizing data from authoritative sources and analogous compounds to provide a complete operational plan.

Understanding the Hazard: Why Caution is Critical

This compound is a bifunctional molecule containing both a reactive bromine atom and a nitrile group on an unsaturated carbon backbone. This structure imparts specific hazards that directly inform its handling and disposal requirements. According to the Globally Harmonized System (GHS) classifications provided by the European Chemicals Agency (ECHA), this compound is classified as:

  • Acute Toxicity 3 (H301): Toxic if swallowed[1].

  • Flammable Liquid 4 (H227): Combustible liquid[1].

The causality behind these classifications is clear: the nitrile group (-C≡N) is a well-known toxicophore, while the overall organic structure makes the liquid combustible. Furthermore, experience with analogous brominated organic compounds indicates a high potential for skin and eye irritation[2][3]. The unsaturated nature of the molecule suggests a potential for decomposition under harsh conditions, such as high heat[4]. Therefore, all procedures must aim to mitigate these risks of toxicity, flammability, and reactivity.

Pre-Disposal Operations: Safety First

Before beginning any process that will generate this compound waste, it is imperative to establish a designated and properly equipped work area.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound, including transfer to a waste container, must be performed within a certified chemical fume hood to prevent inhalation of vapors[5][6]. Proper PPE is the final barrier of defense and is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Viton™ gloves. Check manufacturer's compatibility chart. Dispose of contaminated gloves immediately.Protects against skin contact and irritation. Nitrile offers good resistance to a range of chemicals, including many nitriles and brominated compounds.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Prevents accidental splashes from contacting the eyes, which can cause severe irritation or damage[3].
Body Protection Flame-resistant laboratory coat.Protects skin from splashes and provides a layer of protection against the compound's combustibility.
Footwear Closed-toe shoes made of a chemically resistant material.Prevents exposure from spills that may reach the floor.
Preventing Incompatibilities

To prevent dangerous reactions, never mix this compound waste with incompatible chemicals. Based on the chemical nature of nitriles and halogenated compounds, the following should be strictly avoided in the same waste container:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

  • Reducing Agents

Step-by-Step Disposal Protocol

Disposal of this compound is managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

Waste Segregation and Containerization
  • Select the Correct Waste Stream: this compound must be disposed of in a dedicated "Halogenated Organic Waste" container[7]. This is crucial as halogenated waste requires specific incineration processes to prevent the formation of dioxins and other toxic byproducts. Do not mix with non-halogenated organic waste.

  • Choose an Appropriate Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, vapor-tight screw cap[5]. Ensure the container is clean and dry before the first addition of waste.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound" and any other halogenated solvents or reagents present. Maintain an accurate log of the contents and their approximate volumes.

Transferring Waste
  • Perform in a Fume Hood: Place the labeled halogenated waste container in a secondary containment bin inside the chemical fume hood.

  • Transfer Carefully: Using a funnel, carefully pour the waste from your experimental apparatus into the waste container. Avoid splashing.

  • Seal Securely: Tightly seal the container cap immediately after the transfer is complete. Do not leave the container open.

  • Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion.

  • Store Safely: Store the sealed waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[2].

The entire disposal workflow can be visualized in the following decision-making diagram.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Contingency start Waste Generation Begins ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood container Select Labeled 'Halogenated Organic Waste' Container hood->container transfer Carefully Transfer Waste (Max 80% Full) container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill store Store in Designated Safe Area seal->store pickup Arrange for EHS Pickup store->pickup evacuate Evacuate & Alert spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite) evacuate->absorb collect Collect & Dispose as Hazardous Waste absorb->collect collect->container

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Absorb Spill: Use a non-combustible absorbent material like vermiculite, sand, or a commercial spill pad. Do not use paper towels, as they are combustible.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory and alert all nearby personnel.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Contact EHS: Call your institution's emergency EHS number or local emergency services. Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[8]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

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  • Caluanie Muelear Oxidize. (2025, September 20). Emergency Response Procedures for Chemical Exposure in Factories. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-bromobut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work frequently involves potent, reactive molecules that are instrumental to discovery but demand our utmost respect and caution. 4-bromobut-2-enenitrile is one such compound. It is a valuable electrophilic building block, prized for the dual reactivity conferred by its allylic bromide and the electron-withdrawing nitrile group.[1] This functionality, however, is precisely what makes it hazardous. The allylic bromide is a good leaving group, making the molecule a potent alkylating agent, while the nitrile moiety contributes to its overall toxicity.

This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of how to manage the risks associated with this compound, ensuring that its utility in your research is not overshadowed by safety concerns. We will explore the necessary personal protective equipment (PPE), the logic behind its selection, and the operational and emergency plans required for safe handling.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound is classified under the Globally Harmonized System (GHS) with significant hazard statements:

  • H301: Toxic if swallowed [2][3]

  • H227: Combustible liquid [2][3]

Beyond these primary classifications, the molecule's structure—an unsaturated nitrile and an alkyl halide—suggests further risks that must be managed. Analogs and related structures are known to be harmful upon skin contact or inhalation and can cause severe skin and eye irritation.[4][5] The core principle of safety is to establish barriers that prevent any route of exposure: dermal, ocular, inhalation, or ingestion.

Summary of Hazards and Required PPE
Hazard CategoryPotential RiskPrimary Engineering ControlEssential Personal Protective Equipment (PPE)
Inhalation Vapors are likely irritating and potentially toxic.Chemical Fume HoodUse of a fume hood is mandatory. A respirator with an organic vapor cartridge may be required for emergency situations.[6]
Skin (Dermal) Contact Causes skin irritation and is likely harmful if absorbed.[4]Chemical Fume HoodDouble-gloving with chemical-resistant nitrile gloves. A chemical-resistant lab coat.[7][8]
Eye (Ocular) Contact High risk of serious eye irritation or damage.[4]Chemical Fume Hood, Safety ShieldChemical splash goggles combined with a full-face shield.[6][9]
Ingestion Toxic if swallowed.[2][3]N/AStrict prohibition of eating, drinking, or smoking in the lab. Thorough handwashing after handling.[5]
Fire Combustible liquid.[2][3]N/AKeep away from heat, sparks, and open flames.[4] Use spark-proof tools and ground containers during transfer.[5][10]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a direct response to the specific chemical threats posed by this compound.

Eye and Face Protection: The Non-Negotiable Barrier

Due to the risk of severe irritation and potential for splashes, a dual-layer of protection is essential.

  • Chemical Splash Goggles: These must be worn at all times. Unlike standard safety glasses, they form a seal around the eyes, protecting from splashes, mists, and vapors from all angles.[9][11]

  • Full-Face Shield: Worn over the chemical splash goggles, a face shield provides a secondary, broader barrier protecting the entire face from splashes.[6] This is critical when handling quantities greater than a few milliliters or during procedures with a higher risk of splashing, such as transfers or extractions.

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing dermal absorption.

  • Glove Material: Nitrile gloves are the standard for incidental contact with a wide array of chemicals, including nitriles and alkyl halides.[8][12][13] They offer good resistance to chemical splashes and are a suitable choice for general handling.

  • Double Gloving: For enhanced protection, it is best practice to wear two pairs of nitrile gloves. This mitigates the risk of exposure from undetected pinholes or tears in the outer glove.

  • Extended Contact: If your procedure involves extended contact or potential immersion, consult a glove compatibility chart. Heavier-duty gloves, such as butyl rubber or Viton™, may be necessary. Always check the manufacturer's breakthrough time data for the specific chemical you are handling.

Body Protection: Shielding from Contamination
  • Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is required. It must be fully buttoned with the sleeves rolled down.[7]

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory standard but bears repeating. No skin should be exposed below the lab coat.

Respiratory Protection: Engineering Controls First

All procedures involving this compound must be performed inside a certified chemical fume hood.[10] This is the primary method of preventing inhalation exposure. A respirator with an organic vapor cartridge should be available for emergency situations like a significant spill or a failure of the fume hood, and personnel must be properly fit-tested and trained in its use.[6]

Operational Plan: A Step-by-Step Handling Protocol

A self-validating protocol ensures safety at every stage of the workflow.

Step 1: Pre-Handling Preparation

  • Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Assemble All Materials: Have all necessary equipment, reagents, and a designated, labeled hazardous waste container inside the fume hood before handling the chemical.

  • Don PPE: Put on all required PPE (lab coat, double gloves, goggles, and face shield) before opening the primary container.

Step 2: Chemical Handling

  • Work in the Fume Hood: Conduct all transfers and manipulations of this compound well within the fume hood.

  • Grounding: When transferring from a larger container, ensure containers are grounded to prevent static electricity buildup, as the substance is a combustible liquid.[5][10]

  • Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of splashes. Avoid pouring directly from the bottle when possible.

  • Immediate Cleanup: Clean up any minor drips or spills within the fume hood immediately with a suitable absorbent material.

Step 3: Post-Handling Procedures

  • Secure Container: Tightly close the primary container of this compound and store it in a cool, well-ventilated area away from heat and ignition sources.[4]

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, wipes, and gloves, in the designated hazardous chemical waste container.[14] Do not overfill the container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles. Finally, remove the lab coat and the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[5]

Emergency and Disposal Plans

Exposure and Spill Response

Immediate and correct action is critical in an emergency.

  • Skin Exposure: Immediately move to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.

  • Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[15][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Minor Spill (inside fume hood): Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues.[18][19] If safe to do so, close the doors to the lab. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill of this compound Occurs Assess Assess Spill - Location? - Volume? - Immediate Hazard? Spill->Assess Alert_Minor Alert personnel in immediate area Assess->Alert_Minor  Minor Spill (Small, contained, in fume hood) Evacuate EVACUATE immediate area Assess->Evacuate  Major Spill (Large, uncontained, outside hood) PPE_Minor Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Alert_Minor->PPE_Minor Contain_Minor Contain spill with absorbent material PPE_Minor->Contain_Minor Clean_Minor Collect waste with non-sparking tools Contain_Minor->Clean_Minor Dispose_Minor Place in labeled hazardous waste container Clean_Minor->Dispose_Minor Decontaminate_Minor Decontaminate the area Dispose_Minor->Decontaminate_Minor Alert_Major Alert others and activate alarm Evacuate->Alert_Major Isolate Isolate the area (Close doors, restrict access) Alert_Major->Isolate Contact_EHS Contact EHS / Emergency Response (Provide chemical name, location, quantity) Isolate->Contact_EHS Assist Assist responders from a safe distance Contact_EHS->Assist

Caption: Workflow for Chemical Spill Response.

Waste Disposal Plan

Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[14]

  • Segregation: All waste must be segregated into a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Combustible).

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound as a powerful tool in your research and development endeavors.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.